molecular formula C9H9NO B1593028 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 405174-46-1

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B1593028
CAS No.: 405174-46-1
M. Wt: 147.17 g/mol
InChI Key: PKEROXFSBJBJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) is a high-value heterocyclic building block with the molecular formula C 9 H 9 NO and a molecular weight of 147.17 g/mol . This compound features a fused pyrano[3,2-b]pyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The dihydropyran ring with an exocyclic methylene group makes it a versatile intermediate for further chemical functionalization and synthesis. Researchers utilize this and related dihydropyranopyridine scaffolds in various applications, including the development of novel therapeutic agents and, notably, as key precursors in the synthesis of positron emission tomography (PET) radioligands for neuroimaging, such as those targeting the metabotropic glutamate receptor 2 (mGluR2) . Furthermore, analogous pyranoquinoline structures demonstrate significant antibacterial activities against pathogens like Escherichia coli and Bacillus subtilis , highlighting the potential of this chemical class in antimicrobial research . This product is supplied for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methylidene-2,3-dihydropyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-6-11-8-3-2-5-10-9(7)8/h2-3,5H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEROXFSBJBJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621571
Record name 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-46-1
Record name 3,4-Dihydro-4-methylene-2H-pyrano[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405174-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyranopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a target of significant interest in medicinal chemistry and drug development. This technical guide presents a novel, proposed synthetic pathway for a specific derivative, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. Due to the absence of a documented synthesis for this exact molecule in the current literature, this guide provides a well-reasoned, two-step synthetic strategy. The proposed synthesis leverages a tandem Michael addition-cyclization reaction to construct the core pyranopyridine structure, followed by a Wittig olefination to introduce the key exocyclic methylene group. This document provides a detailed experimental protocol, in-depth mechanistic discussions, and predicted characterization data, offering a comprehensive roadmap for researchers aiming to synthesize this and related compounds.

PART 1: Introduction and Strategic Overview

The fusion of pyran and pyridine rings creates a bicyclic system with unique electronic and steric properties, rendering pyranopyridines valuable frameworks for the design of novel therapeutic agents.[1] The introduction of a reactive exocyclic methylene group at the 4-position of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine core is anticipated to provide a valuable handle for further chemical modifications and to potentially modulate biological activity.

The proposed synthetic strategy is designed for efficiency and is based on well-established and reliable chemical transformations. The synthesis is divided into two main stages:

  • Formation of the Ketone Intermediate (3): Construction of the 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one core via a one-pot reaction from commercially available starting materials.

  • Introduction of the Methylene Group: Conversion of the ketone intermediate to the target molecule, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (4), using the robust and widely-used Wittig reaction.[2]

This approach offers a logical and experimentally feasible route to the target compound, with each step supported by analogous transformations reported in the chemical literature.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pyranone Formation cluster_1 Step 2: Wittig Olefination 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine (1) Ketone_Intermediate 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (3) 2-Amino-3-hydroxypyridine->Ketone_Intermediate 1. Michael Addition 2. Cyclization Acrolein Acrolein (2) Acrolein->Ketone_Intermediate Final_Product 4-Methylene-3,4-dihydro-2H- pyrano[3,2-b]pyridine (4) Ketone_Intermediate->Final_Product Wittig_Reagent Methylenetriphenyl- phosphorane (Ph3P=CH2) Wittig_Reagent->Final_Product Wittig_Mechanism ketone Pyrano[3,2-b]pyridin-4-one (3) betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Ph₃P⁺-C⁻H₂ (Ylide) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Target Alkene (4) oxaphosphetane->alkene Cycloreversion phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide Cycloreversion

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS No. 405174-46-1)[1]. As a member of the pyranopyridine class of heterocyclic compounds, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with this scaffold[2][3]. This document outlines the theoretical basis, detailed experimental protocols, and predicted data for the principal spectroscopic techniques used in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide is designed to serve as an in-depth resource for scientists engaged in the synthesis, identification, and application of novel heterocyclic entities.

Molecular Structure and Analytical Overview

The unambiguous structural confirmation of a novel or synthesized compound is the bedrock of chemical research. For 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle, and their combined data allows for complete characterization.

Molecular Formula: C₉H₉NO[1] Molecular Weight: 147.17 g/mol [1]

The core structure consists of a dihydropyran ring fused to a pyridine ring, featuring a key exocyclic methylene group. The strategic application of NMR, IR, MS, and UV-Vis spectroscopy will confirm the hydrogen/carbon framework, identify functional groups, determine the exact mass and fragmentation, and probe the electronic system, respectively.

G mol_ion Molecular Ion (M⁺•) m/z = 147 rda_fragment Retro-Diels-Alder Fragment m/z = 119 mol_ion->rda_fragment - C₂H₂O (ethenone) pyridine_fragment Pyridinyl Radical Fragment m/z = 91 mol_ion->pyridine_fragment - C₂H₂O, - C₂H₂ hcn_loss Loss of HCN m/z = 92 rda_fragment->hcn_loss - HCN acrolein Acrolein (Neutral Loss) m/z = 28

Caption: Predicted major fragmentation pathway for the molecular ion in EI-MS.

Predicted Mass Spectrometry Data (EI-MS)

m/z Proposed Identity Rationale
147 [M]⁺• (Molecular Ion) Base Peak, corresponds to C₉H₉NO
146 [M-H]⁺ Loss of a hydrogen radical.
119 [M-CO]⁺ or [M-C₂H₄]⁺ Loss of carbon monoxide or ethylene via rearrangement.

| 91 | [C₆H₅N]⁺• | Fragment corresponding to a pyridinyl-type radical after cleavage. |

Experimental Protocol: High-Resolution MS (ESI)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode. [2]2. Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Analysis: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₉H₉NO, the exact mass of [C₉H₁₀NO]⁺ is 148.0757. Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-systems, such as the one present in 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Causality Behind Predictions: The conjugated system, involving the pyridine ring and the exocyclic double bond, will give rise to π → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the solvent environment. Substituted pyridines typically show strong absorptions in the 250-300 nm range. [4][5][6] Predicted UV-Vis Data (in Ethanol)

Predicted λ_max (nm) Molar Absorptivity (ε) Transition Type
~270 - 285 High π → π*

| ~220 - 235 | Moderate | π → π* |

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of 200-400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Synergistic Workflow for Structural Verification

No single technique provides the complete picture. The authoritative confirmation of the structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is achieved by integrating the data from all analytical methods in a logical workflow.

G cluster_start Initial Analysis cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_final Confirmation start Synthesized Compound ms Mass Spectrometry (MS) start->ms Provides Molecular Formula (from HRMS) ir Infrared (IR) Spectroscopy start->ir Identifies Functional Groups (C=C, C=N, C-O-C) nmr NMR Spectroscopy (¹H, ¹³C, DEPT) ms->nmr Informs NMR Interpretation ir->nmr Informs NMR Interpretation uv UV-Vis Spectroscopy nmr->uv Confirms Conjugated System final Structure Verified: 4-Methylene-3,4-dihydro- 2H-pyrano[3,2-b]pyridine nmr->final Defines C-H Framework & Connectivity

Caption: Integrated workflow for the spectroscopic verification of the target compound.

This synergistic approach ensures a self-validating system. The molecular formula from HRMS provides the exact atomic components to be pieced together. IR confirms the presence of the key functional groups. Finally, NMR spectroscopy provides the definitive atom-to-atom connectivity, assembling the pieces into the final, unambiguous structure.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Semantic Scholar. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Methyl-3,4-dihydro-2H-pyran - Optional[13C NMR] - Chemical Shifts.
  • ChemScene. (n.d.). 405174-46-1 | 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIH. (n.d.). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
  • ResearchGate. (2025). A reducing-difference IR-spectral study of 4-aminopyridine.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.
  • Parchem. (n.d.). 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine.
  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.
  • Benchchem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
  • ResearchGate. (2025). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.
  • NIH. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF.
  • PubMed. (n.d.). Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli.
  • MDPI. (n.d.). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. In the absence of experimentally acquired spectra in publicly accessible databases, this guide leverages high-fidelity computational prediction tools to generate a theoretical ¹H NMR spectrum. The predicted data is meticulously analyzed and rationalized based on fundamental NMR principles and by drawing direct comparisons to the known spectral data of the parent compound, 3,4-dihydro-2H-pyrano[3,2-b]pyridine, and other analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the expected NMR characteristics of this compound, thereby aiding in its future synthesis, identification, and characterization.

Introduction

The pyranopyridine scaffold is a privileged heterocyclic motif found in a diverse array of biologically active molecules and natural products. The fusion of a pyran ring to a pyridine core gives rise to a unique electronic and steric environment, making these compounds attractive targets for drug discovery and development. The specific derivative, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, introduces an exocyclic methylene group, which adds a reactive handle for further synthetic transformations and presents a unique structural feature for molecular recognition by biological targets.

Accurate structural elucidation is paramount in the development of novel chemical entities. ¹H NMR spectroscopy stands as one of the most powerful and routinely used analytical techniques for determining the structure of organic molecules in solution. The chemical shifts, coupling constants, and multiplicities of the proton signals provide a detailed roadmap of the molecular connectivity and stereochemistry. This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine to facilitate its unambiguous identification in research settings.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine was predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-8 (Pyridine)8.12ddJ = 4.8, 1.8
H-6 (Pyridine)7.15ddJ = 7.5, 4.8
H-7 (Pyridine)7.03ddJ = 7.5, 1.8
H-2a, H-2b (Exocyclic Methylene)5.05, 4.85s (or narrow m)-
H-5a, H-5b (Allylic Methylene)4.42tJ = 5.5
H-3a, H-3b (Allylic Methylene)2.91tJ = 5.5

Disclaimer: The data presented in this table is based on computational prediction and may differ from experimentally determined values.

Spectral Interpretation and Scientific Rationale

The predicted ¹H NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine displays distinct signals corresponding to the aromatic protons of the pyridine ring, the exocyclic methylene protons, and the two methylene groups of the dihydropyran ring.

The Aromatic Region (δ 7.0 - 8.2 ppm)

The three protons on the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons.

  • H-8 (δ ~8.12 ppm): The proton at the 8-position is predicted to be the most downfield of the aromatic protons. This is due to its proximity to the electronegative nitrogen atom. It is predicted to appear as a doublet of doublets (dd) due to coupling with both H-7 (ortho-coupling) and H-6 (meta-coupling).

  • H-6 (δ ~7.15 ppm): The proton at the 6-position is predicted to be a doublet of doublets (dd) due to coupling with H-7 (ortho-coupling) and H-8 (meta-coupling).

  • H-7 (δ ~7.03 ppm): The proton at the 7-position is predicted to appear as a doublet of doublets (dd) resulting from coupling with both H-6 and H-8 (ortho-couplings).

The Vinylic and Allylic Regions (δ 2.9 - 5.1 ppm)

The presence of the exocyclic double bond and the dihydropyran ring gives rise to characteristic signals in the vinylic and allylic regions of the spectrum.

  • H-2a, H-2b (δ ~5.05 and 4.85 ppm): The two protons of the exocyclic methylene group are vinylic and are expected to resonate in the range of 4.5-5.5 ppm.[1][2] These protons are diastereotopic and are predicted to appear as two distinct signals, likely as sharp singlets or very narrow multiplets, due to the absence of adjacent protons for significant coupling.

  • H-5a, H-5b (δ ~4.42 ppm): The methylene protons at the 5-position are allylic to the exocyclic double bond and are also adjacent to the oxygen atom of the pyran ring. The deshielding effect of the oxygen atom is expected to shift this signal downfield. The prediction of a triplet suggests coupling to the adjacent methylene protons at the 3-position.

  • H-3a, H-3b (δ ~2.91 ppm): The methylene protons at the 3-position are allylic to the exocyclic double bond. They are predicted to resonate further upfield compared to the H-5 protons as they are not directly attached to the oxygen atom. The predicted triplet multiplicity is due to coupling with the H-5 methylene protons.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain experimental ¹H NMR data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Parameters:

    • Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed based on sample concentration)

      • Spectral Width: 0-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants of the signals.

Structural Visualization

The following diagram illustrates the structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with the proton assignments used in this guide.

Caption: Molecular structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with proton numbering.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for understanding the ¹H NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. The predicted chemical shifts and coupling patterns are consistent with the structural features of the molecule and are supported by comparisons with related compounds. This guide serves as a valuable starting point for any researcher working with this novel heterocyclic system, providing the necessary information to aid in its identification and characterization. The provided experimental protocol offers a standardized method for the future acquisition of empirical data, which will be crucial for validating and refining the predictions presented herein.

References

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • nmrshiftdb2. [Link]

  • PROSPRE. ¹H NMR Predictor. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRium. Predict NMR spectra. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Mestrelab. Mnova NMRPredict. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • SpectraBase. n-Butyl vinyl ether - Optional[¹H NMR] - Spectrum. [Link]

  • ResearchGate. ¹H NMR chemical shifts (calculated) of dihydropyrenes and nonaromatic... | Download Table. [Link]

  • ResearchGate. ¹H NMR conversion profiles of exo-and endo-alkene functional groups as... | Download Scientific Diagram. [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. [Link]

  • St. Olaf College. ¹H NMR Aromatic Chemical Shift Calculator. [Link]

  • University of Wisconsin-Madison. Ethyl vinyl ether. [Link]

  • Modgraph. ¹Proton chemical shifts in NMR, part 17 ¹. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Arkat USA. The investigation of NMR spectra of dihydropyridones derived from Curcumin. [Link]

  • Master Organic Chemistry. ¹H NMR: How Many Signals?. [Link]

  • The Royal Society of Chemistry. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl). [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). [Link]

  • RSC Publishing. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

Sources

An In-depth Technical Guide to 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of the novel heterocyclic compound, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. We will explore its molecular structure, postulated synthetic pathways, predicted spectroscopic characteristics, and potential reactivity. Furthermore, by examining the established biological activities of the broader pyrano[3,2-b]pyridine class of compounds, we will extrapolate potential therapeutic applications for this unique methylene-containing derivative, particularly in the realm of oncology and anti-infective research. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this promising chemical entity.

Introduction: The Pyrano[3,2-b]pyridine Scaffold in Medicinal Chemistry

The fusion of pyran and pyridine rings to form the pyrano[3,2-b]pyridine core has established a class of heterocyclic compounds with significant and diverse pharmacological activities.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets.[3] Documented biological activities for pyrano[3,2-b]pyridine analogues include antifungal and anticancer properties.[4][5] The introduction of an exocyclic methylene group at the 4-position of the dihydropyran ring, as seen in 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, represents a novel structural modification. This feature is anticipated to significantly influence the molecule's chemical reactivity and biological profile, potentially offering new avenues for drug design and development.[2]

Molecular Structure and Physicochemical Properties

The foundational characteristics of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine are summarized below. While experimental data for properties such as melting and boiling points are not currently available in the public domain, computational predictions provide valuable initial insights.

PropertyValueSource
Molecular Formula C₉H₉NO[ChemScene]
Molecular Weight 147.17 g/mol [ChemScene]
CAS Number 405174-46-1[ChemScene]
Topological Polar Surface Area (TPSA) 22.1 Ų[ChemScene]
Predicted logP 1.8773[ChemScene]
Hydrogen Bond Donors 0[ChemScene]
Hydrogen Bond Acceptors 2[ChemScene]
Rotatable Bonds 0[ChemScene]

Note: The table presents a combination of basic molecular information and computationally predicted properties. Experimental verification is required for definitive characterization.

Structural Diagram

Caption: 2D structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Proposed Synthetic Pathways

While a specific, documented synthesis for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on established organometallic reactions. A key transformation would be the olefination of a ketone precursor, namely 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one. The Wittig reaction is a well-established and versatile method for the conversion of ketones to alkenes and would be a logical choice for this conversion.

Experimental Protocol: Proposed Wittig Olefination
  • Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C, and a strong base, such as n-butyllithium, is added dropwise to generate the corresponding phosphorus ylide. The resulting bright yellow or orange solution is stirred at this temperature for 1-2 hours.

  • Olefination Reaction: A solution of the ketone precursor, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one, in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

G start Methyltriphenylphosphonium bromide in THF ylide Phosphorus Ylide Formation start->ylide n-BuLi, 0°C reaction Wittig Reaction ylide->reaction ketone 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one in THF ketone->reaction workup Aqueous Work-up & Extraction reaction->workup Quench with NH4Cl(aq) purification Column Chromatography workup->purification product 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Chemical Reactivity

The chemical reactivity of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is expected to be dictated by the interplay of the electron-rich exocyclic double bond and the dihydropyran ring system.

  • Electrophilic Addition: The exocyclic methylene group is anticipated to be susceptible to electrophilic addition reactions. For instance, hydrohalogenation (with HBr or HCl) would likely proceed via a carbocation intermediate, with the regioselectivity governed by the electronic effects of the fused pyridine ring.

  • Cycloaddition Reactions: The diene-like character of the exocyclic methylene and the adjacent endocyclic double bond could potentially allow for participation in Diels-Alder or other cycloaddition reactions, providing a route to more complex polycyclic systems.

  • Ring-Opening Reactions: The dihydropyran ring, particularly under acidic or nucleophilic conditions, may be prone to ring-opening reactions, a known reactivity pattern for this class of heterocycles.[6]

Predicted Spectroscopic Profile

While experimental spectra are not available, a predictive analysis based on analogous structures provides a strong indication of the expected spectroscopic features.

1H NMR Spectroscopy
  • Aromatic Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the fusion to the pyran ring.[7]

  • Exocyclic Methylene Protons: The two protons of the exocyclic methylene group are expected to appear as two distinct singlets or a narrow multiplet in the region of δ 4.5-5.5 ppm. Their diastereotopicity will depend on the conformational dynamics of the dihydropyran ring.[8]

  • Dihydropyran Protons: The methylene protons of the dihydropyran ring are expected to resonate as multiplets in the upfield region, likely between δ 2.0 and 4.5 ppm.[9]

13C NMR Spectroscopy
  • Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the downfield region, typically between δ 120 and 160 ppm.[10]

  • Olefinic Carbons: The two carbons of the exocyclic methylene group are expected to have distinct chemical shifts, with the quaternary carbon appearing further downfield than the terminal CH₂ carbon.

  • Dihydropyran Carbons: The aliphatic carbons of the dihydropyran ring will resonate in the upfield region of the spectrum.[11][12]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 147. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethylene from the dihydropyran ring, as well as fragmentation of the pyridine ring.

Potential Applications in Drug Discovery

The pyrano[3,2-b]pyridine scaffold is a known pharmacophore with a range of biological activities.[13][14] The introduction of an exocyclic methylene group offers a novel chemical space for exploration.

  • Anticancer Activity: Numerous pyranopyridine derivatives have demonstrated potent anticancer activity.[5] The exocyclic methylene group could potentially enhance binding to target proteins through covalent or non-covalent interactions, or alter the molecule's pharmacokinetic properties.

  • Antifungal and Antibacterial Agents: The pyranopyridine core is also associated with antimicrobial properties.[3] The unique electronic and steric features of the 4-methylene substituent could lead to new derivatives with improved potency or a broader spectrum of activity against resistant pathogens.

  • Enzyme Inhibition: The rigid, fused ring system of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine makes it an attractive scaffold for the design of enzyme inhibitors. The exocyclic methylene could serve as a key interaction point within an enzyme's active site.

Conclusion

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine represents a novel and intriguing heterocyclic compound with significant potential for further investigation. While direct experimental data is currently limited, this technical guide provides a comprehensive, predictive overview of its physical and chemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic route offers a clear path to obtaining this compound for empirical studies. The predicted reactivity and spectroscopic profiles will be invaluable for its characterization. Most importantly, the established biological activities of the broader pyrano[3,2-b]pyridine family strongly suggest that this novel derivative is a promising candidate for further exploration in drug discovery programs, particularly in the areas of oncology and infectious diseases. This document serves as a call to the scientific community to further investigate this and related compounds to unlock their full therapeutic potential.

References

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • G. Sathya Pooja, S. Banupriya. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). ResearchGate. [Link]

  • Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Chemistry of Heterocyclic Compounds. [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). 3,4-dihydro-4-methyl-2H-pyran. PubChem. [Link]

  • Schmidt, B. (2003). Synthesis of 3,4-dihydro-2H-pyrans. European Journal of Organic Chemistry. [Link]

  • The core moiety of Pyrano[3,2-b]pyran skeleton. (n.d.). ResearchGate. [Link]

  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (1974).
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. (2020). ResearchGate. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (2025). ResearchGate. [Link]

  • Srour, A. M., et al. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

  • 4-Methyl-3,4-dihydro-2H-pyran. (n.d.). SpectraBase. [Link]

  • ChemInform Abstract: Synthesis of the Pyrano[3,2-b]pyridine Ring System under Mild Conditions. (2025). ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (n.d.). PubMed Central. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • PubChem. (n.d.). 2H-Pyrano[3,2-b]pyridine. PubChem. [Link]

  • Role of heterocyclic compounds in pharmaceuticals and medicines. (2025). ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [Link]

  • New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives. (2025). ResearchGate. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. (2024). IJNRD. [Link]

  • Pyrano[3,2-b]pyridine. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (n.d.). National Institutes of Health. [Link]

  • Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019). ResearchGate. [Link]

  • Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. (n.d.). PubMed Central. [Link]

  • NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. (n.d.). ResearchGate. [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). SciELO. [Link]

  • Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. (2024). PubMed. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment. (2021). ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b ]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ResearchGate. [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI. [Link]

Sources

An Inquiry into the Uncharacterized Compound: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the knowledge surrounding the properties, structure, and biological activity of the compound identified by CAS number 405174-46-1, chemically named 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. Despite its documented existence in chemical supplier catalogs, this molecule remains largely uncharacterized in peer-reviewed scientific publications and patent literature.

This technical overview aims to consolidate the currently available information and highlight the areas where further research is critically needed to elucidate the scientific and potential therapeutic value of this compound.

Molecular Structure and Basic Properties

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine possesses a fused heterocyclic ring system, integrating a dihydropyran ring with a pyridine ring. The exocyclic methylene group at the 4-position of the dihydropyran ring is a key structural feature.

Table 1: Physicochemical Properties of CAS 405174-46-1

PropertyValueSource
CAS Number 405174-46-1Chemical Supplier Catalogs
Chemical Name 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridineChemical Supplier Catalogs
Molecular Formula C₉H₉NOCalculated
Molecular Weight 147.17 g/mol Calculated
Boiling Point 260.8 °CPredicted
Topological Polar Surface Area (TPSA) 22.12 ŲPredicted
logP (Octanol-Water Partition Coefficient) 1.8773Predicted
SMILES C=C1COCc2c1cccc2Chemical Supplier Catalogs

The predicted logP value suggests that the compound has moderate lipophilicity, a property that can influence its pharmacokinetic behavior.

Synthesis and Characterization: A Notable Absence of Data

A thorough search of prominent scientific databases, including Scopus, Web of Science, and Google Scholar, did not yield any publications detailing the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. While general synthetic routes for pyranopyridine derivatives exist, the specific methodology for the introduction of the exocyclic methylene group in this particular scaffold has not been described.

Furthermore, there is a complete lack of published experimental data for this compound. Essential characterization data, such as Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), mass spectrometry (MS) data, and infrared (IR) spectroscopy data, are not available in the public domain. This absence of spectral data makes it impossible to definitively confirm the structure and purity of any synthesized material.

Potential Biological Activity: Inferences from Related Structures

While no biological studies have been reported for CAS 405174-46-1, the broader class of pyranopyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.

dot

Figure 1: A conceptual diagram illustrating the range of biological activities associated with the broader class of pyranopyridine scaffolds.

Studies on various substituted pyranopyridines have demonstrated their potential as:

  • Antimicrobial Agents: Certain derivatives have shown activity against a range of bacterial and fungal pathogens.[1][2][3]

  • Anticancer Agents: The pyranopyridine scaffold has been explored for the development of novel therapeutics targeting cancer cells.[2]

  • Anti-inflammatory Agents: Some compounds within this class have exhibited anti-inflammatory properties.

  • Central Nervous System (CNS) Modulators: The pyridine moiety is a common feature in many CNS-active drugs, suggesting that pyranopyridine derivatives could also possess neurological activity.

It is important to emphasize that these are general observations for the compound class, and the specific activity of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine remains to be determined through empirical testing.

Toxicology and Safety: An Unexplored Area

No toxicological data for CAS 405174-46-1 has been reported. The safety profile of this compound is therefore unknown. As with any uncharacterized chemical, it should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment and adherence to standard safety protocols. General toxicological information on pyridine and its derivatives suggests the potential for hepatic and central nervous system effects, but these may not be representative of the specific toxicity of this fused ring system.[4][5][6]

Future Directions and Call for Research

The lack of available data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine presents a clear opportunity for original research. The following experimental workflows are proposed to begin to fill this knowledge gap:

dot

Proposed_Research_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Toxicological Assessment Synthetic Route Development Synthetic Route Development Purification Purification Synthetic Route Development->Purification Crude Product Spectroscopic Analysis\n(NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopic Analysis\n(NMR, MS, IR) Pure Compound Initial Biological Assays\n(e.g., Antimicrobial, Cytotoxicity) Initial Biological Assays (e.g., Antimicrobial, Cytotoxicity) Spectroscopic Analysis\n(NMR, MS, IR)->Initial Biological Assays\n(e.g., Antimicrobial, Cytotoxicity) Preliminary Toxicity Studies Preliminary Toxicity Studies Initial Biological Assays\n(e.g., Antimicrobial, Cytotoxicity)->Preliminary Toxicity Studies

Figure 2: A proposed workflow for the initial investigation of CAS 405174-46-1.

  • Development of a Synthetic Protocol: A robust and scalable synthetic route needs to be established. This would likely involve the exploration of various cyclization and olefination strategies.

  • Comprehensive Spectroscopic Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques to confirm its structure and assess its purity.

  • In Vitro Biological Screening: A panel of in vitro assays should be conducted to screen for potential biological activities, guided by the known pharmacology of related pyranopyridine scaffolds.

  • Preliminary Toxicological Evaluation: Initial cytotoxicity assays would provide a first indication of the compound's safety profile and guide further investigation.

Conclusion

References

There are no direct references for the properties or synthesis of CAS 405174-46-1. The following references pertain to the general biological activities of related pyridine and pyranopyridine derivatives and the toxicology of pyridine.

Sources

The Ascendancy of Pyranopyridines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyranopyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. This bicyclic heterocyclic system, formed by the fusion of a pyran and a pyridine ring, possesses a unique combination of structural rigidity and electronic properties that make it an attractive starting point for the design of novel therapeutic agents. From their early, less-documented origins to their current prominence in the development of cutting-edge pharmaceuticals, the story of pyranopyridine compounds is one of evolving synthetic strategies and expanding biological applications. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, a detailed examination of the synthetic methodologies that have enabled their creation, and a forward-looking perspective on their future in drug discovery and development.

A Historical Odyssey: Tracing the Roots of Pyranopyridine Chemistry

While the precise moment of the first synthesis of a simple pyranopyridine ring system is not definitively documented in a single seminal publication, its history is intrinsically linked to the broader development of pyridine chemistry and the advent of powerful synthetic reactions in the late 19th and early 20th centuries. The foundational Hantzsch pyridine synthesis, discovered by Arthur Rudolf Hantzsch in 1881, provided a versatile method for constructing the pyridine ring from readily available starting materials and laid the conceptual groundwork for the synthesis of more complex fused-pyridine systems.[1]

The intellectual lineage of pyranopyridine synthesis can be traced through the evolution of key chemical transformations that enable the fusion of the pyran and pyridine rings. Foundational reactions such as the Knoevenagel condensation and the Michael addition have been instrumental in this regard.[2][3] Early explorations into the reactivity of pyrans and pyridones likely led to the serendipitous or targeted formation of the first pyranopyridine structures.

The modern era of pyranopyridine chemistry has been largely driven by the pursuit of novel therapeutic agents. The discovery of the diverse biological activities of pyranopyridine derivatives has spurred significant interest in their synthesis and functionalization.[4][5] This has led to the development of a rich and varied synthetic toolbox, with a particular emphasis on multicomponent reactions that allow for the rapid and efficient construction of complex molecular architectures.[6][7] A notable milestone in the recent history of pyranopyridines is the discovery of MBX2319 in 2014, a potent inhibitor of the AcrAB efflux pump in E. coli, which highlighted the potential of this scaffold in combating antimicrobial resistance.[8]

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthesis of the pyranopyridine core is a testament to the ingenuity of organic chemists. Over the years, a variety of synthetic strategies have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. These methods can be broadly categorized into classical cyclization reactions and modern multicomponent strategies.

Classical Approaches: Building the Bicyclic Core Step-by-Step

Early synthetic routes to pyranopyridines often involved a stepwise construction of the fused ring system. These methods typically rely on the formation of a key intermediate, followed by an intramolecular cyclization to furnish the desired pyranopyridine scaffold.

A common strategy involves the initial formation of a substituted pyran or pyridine ring, which is then elaborated and cyclized to form the fused bicyclic system. For example, the synthesis of pyrano[3,4-c]pyridines has been achieved starting from 2,2-dimethyltetrahydro-4H-pyran-4-one.[9] This approach, while often reliable, can be lengthy and may require the isolation and purification of multiple intermediates.

The Power of Three (and More): Multicomponent Reactions in Pyranopyridine Synthesis

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocyclic compounds, including pyranopyridines. MCRs offer a highly efficient and atom-economical approach by combining three or more starting materials in a single reaction vessel to generate a product that contains the majority of the atoms from the reactants.[6][7]

One of the most powerful MCRs for the synthesis of pyranopyridines is a three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a suitable pyranone or pyridone derivative. This approach allows for the rapid assembly of highly functionalized pyranopyridine scaffolds in a single step.

The general mechanism for a typical three-component synthesis of a pyrano[3,2-c]pyridine is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the pyranone or pyridone enolate to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to afford the final pyranopyridine product.[10]

Protocol: One-Pot Synthesis of Pyrano[2,3-b]pyridine Derivatives via a Multicomponent Reaction [11]

This protocol describes a microwave-assisted, one-pot synthesis of pyrano[2,3-b]pyridine derivatives from 2-amino-3-cyano-4H-chromenes and cyclohexanone in the presence of aluminum chloride.

Materials:

  • Substituted 2-amino-3-cyano-4H-chromene (1.0 mmol)

  • Cyclohexanone (1.3 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 mmol)

  • Dry Dichloromethane (CH₂Cl₂)

  • 10-mL pressurized vials with "snap-on" caps

  • Microwave reactor

Procedure:

  • To a 10-mL pressurized vial, add the 2-amino-3-cyano-4H-chromene (1.0 mmol), cyclohexanone (1.3 mmol), and anhydrous AlCl₃ (1.2 mmol).

  • Add dry CH₂Cl₂ to the vial.

  • Seal the vial with the "snap-on" cap.

  • Place the vial in the microwave reactor and irradiate at 150 W and 45 °C for 6-8 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford the pure pyrano[2,3-b]pyridine derivative.

Expected Yields: 85-93%[11]

Structure-Activity Relationships and Biological Applications

The versatility of the pyranopyridine scaffold is reflected in its broad spectrum of biological activities. By strategically modifying the substituents on the pyranopyridine core, medicinal chemists can fine-tune the pharmacological properties of these compounds to target specific biological pathways.

Table 1: Biological Activities of Representative Pyranopyridine Derivatives

Compound ClassTarget/ApplicationKey Structural FeaturesReference(s)
Pyrano[3,4-c]pyridinesEfflux Pump InhibitorsVaried substituents to probe SAR[8][12]
Pyrano[3,2-c]pyridinesAnticancer AgentsSubstituted benzylidene groups[13]
Pyrano[2,3-b]pyridinesAntibacterial AgentsDithienyl substitution
Pyrano[3,4-c]pyridinesAntiviral (HBV)Piperazine substitution
Pyranopyridines as Efflux Pump Inhibitors

One of the most significant applications of pyranopyridines is in the development of efflux pump inhibitors (EPIs). Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. The pyranopyridine derivative MBX2319 was identified as a potent inhibitor of the AcrAB-TolC efflux pump in Escherichia coli.[8] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of this class of EPIs.[12] These studies have revealed that modifications to the substituents at various positions on the pyranopyridine core can significantly impact their inhibitory activity.

Anticancer and Antiviral Potential

Pyranopyridine derivatives have also demonstrated promising activity as anticancer and antiviral agents. Certain pyrano[3,2-c]pyridine conjugates have been shown to exhibit significant anticancer activity against various cancer cell lines.[13][14] The mechanism of action for some of these compounds involves the inhibition of key kinases such as EGFR and VEGFR-2.[13] Additionally, piperazine-substituted pyranopyridines have been identified as inhibitors of Hepatitis B Virus (HBV) virion production, highlighting their potential as novel antiviral therapeutics.[15]

Visualizing the Chemistry: Key Structures and Reaction Mechanisms

To better understand the synthesis and structure of pyranopyridine compounds, the following diagrams illustrate key molecular frameworks and reaction pathways.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate Knoevenagel Condensation ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel_Intermediate Base Base Base->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Pyranone Pyranone/Pyridone Pyranone->Michael_Adduct Michael Addition Pyranopyridine Pyranopyridine Michael_Adduct->Pyranopyridine Intramolecular Cyclization

Sources

Whitepaper: The Ascendant Scaffold: Unlocking the Biological Potential of Novel Pyranopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its versatile physicochemical properties.[1][2][3] When fused with a pyran ring to form the pyranopyridine core, it gives rise to a class of heterocyclic compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of novel pyranopyridine scaffolds, moving beyond a simple literature review to offer field-proven insights into their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in their quest to develop next-generation therapeutics based on this versatile scaffold.

The Pyranopyridine Core: A Foundation for Diverse Pharmacology

The fusion of pyran and pyridine rings creates a rigid, bicyclic system that serves as an excellent scaffold for arranging pharmacophoric features in three-dimensional space. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with biological targets.[1] This inherent versatility has allowed for the development of pyranopyridine derivatives with a wide array of pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5][6][7] The synthetic tractability of this scaffold, often via efficient multi-component reactions, further enhances its appeal in drug discovery programs by enabling the rapid generation of diverse chemical libraries for screening.[8][9]

Antimicrobial Activity: Potent Efflux Pump Inhibition

One of the most significant and well-documented applications of pyranopyridine scaffolds is in combating antimicrobial resistance, particularly in Gram-negative bacteria.[7] Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps is a primary mechanism of multidrug resistance (MDR), as these pumps actively extrude a wide range of antibiotics from the bacterial cell.[10]

Mechanism of Action: Targeting the AcrAB-TolC Efflux Pump

Novel pyranopyridine derivatives have been identified as potent Efflux Pump Inhibitors (EPIs).[10] A leading example is the compound MBX2319, which selectively inhibits AcrB, the inner membrane transporter component of the major AcrAB-TolC efflux pump in Escherichia coli.[11][12]

The inhibitory mechanism is multifaceted:

  • Direct Binding: The pyranopyridine inhibitor binds within a hydrophobic trap in the periplasmic domain of the AcrB homotrimer.[11]

  • Conformational Locking: This binding is thought to inhibit the essential conformational changes that AcrB must undergo to translocate substrates.[11]

  • Steric Hindrance: A portion of the inhibitor can protrude into the substrate-binding pocket, sterically hindering the binding and subsequent efflux of antibiotics.[11]

By inhibiting this pump, pyranopyridines can restore the efficacy of existing antibiotics, effectively re-sensitizing resistant bacterial strains.[10][13]

cluster_membrane Bacterial Membranes cluster_outer Outer Membrane cluster_inner Inner Membrane TolC TolC Channel AcrA AcrA (Periplasmic Adaptor) TolC->AcrA Connects AcrB AcrB Transporter Antibiotic_in Antibiotic (Periplasm) AcrB->Antibiotic_in Binds & Extrudes AcrA->AcrB Stabilizes Antibiotic_out Antibiotic (Outside Cell) Antibiotic_out->TolC Efflux Pyranopyridine Pyranopyridine EPI (e.g., MBX2319) Pyranopyridine->AcrB Inhibits

Caption: Mechanism of AcrB efflux pump inhibition by a pyranopyridine EPI.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyranopyridine scaffold has generated a clear molecular activity map for EPIs like MBX2319.[11][13] These studies are crucial for optimizing potency, metabolic stability, and solubility.

Moiety/PositionSAR FindingRationale for EffectCitation
Gem-dimethyl group Critical for activityMaintains the required conformation of the tetrahydropyran ring for optimal binding.[11]
Nitrile group Necessary for activityLikely involved in key polar interactions within the AcrB binding pocket.[11]
Linker Dimethylenesulfide length is optimalProvides the correct spacing and flexibility to position the terminal group.[11]
Pendant Aryl Group Amenable to substitutionAllows for modification to fine-tune properties like metabolic stability and potency.[11][13]
Morpholine Moiety Broadly amenable to substitutionIntroduction of 2,6-dimethyl functionality improves stability and activity.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the ability of a pyranopyridine EPI to potentiate a known antibiotic.

Objective: To quantify the reduction in an antibiotic's MIC against a target bacterium in the presence of a sub-lethal concentration of a pyranopyridine EPI.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial strain (e.g., E. coli ATCC 25922).

  • Antibiotic stock solution (e.g., Ciprofloxacin).

  • Pyranopyridine EPI stock solution.

  • Resazurin solution (viability indicator).

Methodology:

  • Preparation: Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • EPI Concentration: Add the pyranopyridine EPI to all wells (except antibiotic-only controls) to achieve a fixed, sub-inhibitory concentration (e.g., 4 µg/mL). This concentration is determined beforehand and should not inhibit bacterial growth on its own.

  • Antibiotic Titration: Perform a two-fold serial dilution of the antibiotic across the columns of the 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to all wells. Include a growth control (no antibiotic, no EPI) and a sterility control (no bacteria).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. The potentiation effect is observed as a significant decrease in the MIC in the presence of the EPI compared to the antibiotic alone.

Anticancer Potential: Inducing Programmed Cell Death

Pyranopyridine scaffolds are emerging as promising agents in oncology.[5] Their derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those from breast, liver, colon, and lung cancers.[4][5]

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

The anticancer effects of pyranopyridines are often multifactorial:

  • Apoptosis and Necrosis: Certain piperazine-substituted pyranopyridines have been shown to induce programmed cell death (apoptosis) and necrosis in cancer cells.[4][14] This is a highly desirable trait for an anticancer agent, as it leads to the controlled elimination of tumor cells.

  • Kinase Inhibition: The pyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] Novel pyranopyridine conjugates have been designed as potent inhibitors of key oncogenic kinases like VEGFR-2 and EGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[5][15]

  • Lysosomal-Mediated Cell Death: Some derivatives can induce lysosomal membrane permeability, leading to the release of hydrolases into the cytoplasm and triggering cell death, a mechanism that can be effective even in cells with defective apoptotic pathways.[4]

cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Pyranopyridine Pyranopyridine Derivative Kinase Oncogenic Kinases (VEGFR-2, EGFR) Pyranopyridine->Kinase Inhibits Lysosome Lysosome Pyranopyridine->Lysosome Permeabilizes Membrane Angiogenesis Inhibit Angiogenesis Kinase->Angiogenesis Proliferation Inhibit Proliferation Kinase->Proliferation Caspase Caspase Cascade Lysosome->Caspase Activates Apoptosis Induce Apoptosis Caspase->Apoptosis

Caption: Anticancer mechanisms of action for pyranopyridine scaffolds.

Quantitative Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassCancer Cell LineIC50 (µM)Citation
Pyrano[3,2-c]pyridineLiver (HepG2)0.23[5]
Pyrano[3,2-c]pyridineBreast (MCF-7)0.15[5]
Piperazine-substituted PyranopyridineLung (H1299)< 1.0[4]
Pyrido[2,3-d]pyrimidineLiver (Huh-7)6.54[2]
Pyrido[2,3-d]pyrimidineBreast (MCF-7)6.13[2]

Synthetic Strategy: The Power of Multi-Component Reactions (MCRs)

A significant advantage of the pyranopyridine scaffold is its accessibility through efficient and atom-economical synthetic routes. One-pot, multi-component reactions are frequently employed, allowing for the rapid construction of the core structure from simple starting materials.[6][8][16]

General Synthesis Workflow

A common approach involves the condensation of an aldehyde, malononitrile, and an active methylene compound (like a pyrazolone or barbituric acid derivative) in the presence of a catalyst.[8][9][16] This strategy provides a powerful platform for generating chemical diversity by simply varying the three input components.

cluster_reactants Starting Materials Aldehyde Aldehyde (R1-CHO) Reaction One-Pot Multi-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction ActiveMethylene Active Methylene Compound (e.g., Pyrazolone) ActiveMethylene->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Catalyst Catalyst (e.g., Nanoparticles, Base) Catalyst->Reaction Facilitates Product Pyranopyridine Scaffold Purification->Product

Caption: General workflow for multi-component synthesis of pyranopyridines.

Experimental Protocol: One-Pot Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Objective: To synthesize a pyranopyrazole, a related and illustrative scaffold, via a one-pot, three-component reaction.[16][17]

Materials:

  • Aromatic aldehyde (e.g., Vanillin, 1 mmol).

  • Malononitrile (1 mmol).

  • 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol).

  • Ethanol (solvent).

  • Catalyst (e.g., Piperidine or MgO nanoparticles).

Methodology:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops). The choice of catalyst is critical; bases like piperidine are common, but greener alternatives like nanoparticles are also effective.[16]

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Filter the solid precipitate and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17]

Future Directions and Conclusion

The pyranopyridine scaffold represents a highly validated and promising platform for modern drug discovery. Its demonstrated potential as a potent efflux pump inhibitor offers a tangible strategy to combat the urgent threat of antimicrobial resistance.[7] Concurrently, its success in targeting fundamental cancer pathways, such as kinase signaling and apoptosis, positions it as a valuable scaffold for the development of novel oncology therapeutics.[4][5] Furthermore, emerging evidence of its utility as an antiviral (inhibiting HBV virion production) and anti-inflammatory agent suggests its therapeutic window is even broader.[4][6][14]

The path forward lies in the rational, structure-based design of second-generation analogs with improved pharmacokinetic and pharmacodynamic profiles. By leveraging the synthetic accessibility of the core and a deep understanding of its structure-activity relationships, researchers are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors.
  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed.
  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.
  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Semantic Scholar.
  • A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. Benchchem.
  • Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents.
  • Pyridine: the scaffolds with significant clinical diversity.
  • The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applic
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors.
  • Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflamm
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed.
  • Pyranopyrimidine: A Promising Scaffold with various Biological activities.
  • A review: Biological activities of novel cyanopyridine deriv
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies.
  • Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.

Sources

A Theoretical Guide to the Stability of Dihydropyranopyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical approaches used to evaluate the stability of dihydropyranopyridine isomers. By leveraging computational chemistry, we can predict and rationalize the relative stabilities of these crucial heterocyclic compounds, offering invaluable insights for rational drug design and synthesis.

The Significance of Dihydropyranopyridines in Medicinal Chemistry

Dihydropyranopyridines are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A notable example is the 1,4-dihydropyridine scaffold, which is the basis for a class of drugs used in the treatment of hypertension and angina pectoris.[1] The therapeutic efficacy and safety of these drugs are intrinsically linked to their molecular structure and stability. Understanding the relative stability of different dihydropyranopyridine isomers is paramount for predicting their behavior in biological systems, optimizing their synthesis, and designing new therapeutic agents with improved properties.

Theoretical Methodologies for Stability Assessment

The relative stability of dihydropyranopyridine isomers can be rigorously investigated using a variety of quantum-chemical calculation methods. These computational approaches provide a powerful means to explore the potential energy surface and determine the most energetically favorable isomeric forms.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules.[2][3] This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations offer a good balance between accuracy and computational cost, making them well-suited for studying relatively large molecules like dihydropyranopyridine isomers. The choice of the functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with a 6-31+G(d,p) basis set is a commonly used level of theory for such investigations.[4]

Ab Initio Methods

Ab initio methods, such as Møller–Plesset second-order perturbation theory (MP2), provide a higher level of theoretical accuracy by solving the Schrödinger equation without empirical parameters.[5] While computationally more demanding than DFT, MP2 calculations can offer a more refined description of electron correlation effects, which can be important for accurately predicting the relative energies of isomers. For even higher accuracy, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit can be employed, though at a significant computational cost.[5]

Relative Stability of Dihydropyridine Isomers: A Case Study

A key study by Shishkin et al. systematically investigated the molecular structure and relative stability of various dihydropyridine isomers using DFT and MP2 methods.[5] Their findings provide valuable insights into the factors governing the stability of these compounds.

The study revealed that 3,4- and 2,3-dihydropyridines are the most stable isomers , despite the presence of a 4π-electron conjugated system within the ring.[5] This counterintuitive result is attributed to the internal properties of the conjugated system. In contrast, other isomers are significantly destabilized by the formation of antiaromatic conjugated or quasi-conjugated systems.[5] Interestingly, the more accurate CCSD(T)/CBS method showed a considerable stabilization of 1,4-dihydropyridine, although the overall stability order of the other isomers remained consistent with the MP2 results.[5]

Table 1: Relative Energies of Dihydropyridine Isomers

IsomerRelative Energy (kcal/mol) at MP2/6-311+G(d,p)Relative Energy (kcal/mol) at CCSD(T)/CBS
2,3-Dihydropyridine0.00.0
3,4-Dihydropyridine0.20.3
1,2-Dihydropyridine10.510.1
1,4-Dihydropyridine12.37.9
2,5-Dihydropyridine14.815.1

Data adapted from Shishkin, O. V., et al. (2009). Chemistry of Heterocyclic Compounds.[5]

Experimental Protocols: A Computational Workflow

The following outlines a typical computational workflow for determining the relative stability of dihydropyranopyridine isomers.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: The initial 3D structures of all possible dihydropyranopyridine isomers are generated using a molecular builder program.

  • Geometry Optimization: The geometry of each isomer is optimized to find the minimum energy conformation on the potential energy surface. This is typically performed using a DFT method, such as B3LYP/6-31G*.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as MP2 or CCSD(T), with a larger basis set.[5]

  • Relative Energy Calculation: The relative energy of each isomer is calculated by taking the difference between its total energy (including ZPVE corrections) and the total energy of the most stable isomer.

Visualization of the Computational Workflow

Computational Workflow for Isomer Stability cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis start Generate Isomer Structures opt Geometry Optimization (DFT) start->opt Initial Geometries freq Frequency Calculation opt->freq Optimized Structures spe Single-Point Energy (MP2/CCSD(T)) freq->spe Verified Minima rel_energy Calculate Relative Energies spe->rel_energy Accurate Energies end Determine Stability Order rel_energy->end Relative Stabilities

Caption: A schematic diagram illustrating the computational workflow for determining the relative stability of dihydropyranopyridine isomers.

Molecular Structure and Stability

The stability of dihydropyridine isomers is intimately linked to their three-dimensional structure. For instance, in 1,4-dihydropyridines, the ring often adopts a boat-like conformation.[1] The substituents on the ring can significantly influence this conformation and, consequently, the overall stability of the molecule. Theoretical calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the structure-stability relationship.

Diagram of Dihydropyridine Isomers

Dihydropyridine_Isomers a1 2,3-Dihydropyridine a2 b1 3,4-Dihydropyridine b2 c1 1,4-Dihydropyridine c2

Caption: Molecular structures of representative dihydropyridine isomers.

Conclusion and Future Directions

Theoretical studies provide a robust framework for understanding and predicting the relative stability of dihydropyranopyridine isomers. By employing a combination of DFT and high-level ab initio methods, researchers can gain deep insights into the structure-energy relationships that govern the behavior of these medicinally important compounds. This knowledge is instrumental in guiding the synthesis of novel derivatives with enhanced stability and desired pharmacological profiles. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to more complex dihydropyranopyridine systems and their interactions with biological targets.

References

  • Kiue, M., et al. (2001). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Bioorganic & Medicinal Chemistry Letters, 11(2), 275-7. [Link]

  • Shishkin, O. V., Zubatyuk, R. I., Desenko, S. M., & Leszczynski, J. (2009). A THEORETICAL INVESTIGATION OF THE RELATIVE STABILITY OF ISOMERIC DIHYDROPYRIDINES. Chemistry of Heterocyclic Compounds, 45(1), 66-73. [Link]

  • Zajac, M., Cielecka-Piontek, J., & Zalewski, P. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(3), 197-202. [Link]

  • Martín, N., et al. (2005). Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines. Tetrahedron, 61(1), 147-156. [Link]

  • Zajac, M., Cielecka-Piontek, J., & Zalewski, P. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]

  • Kone, M. G. R., et al. (2023). Theoretical Study of the Stability and Chemical Reactivity of a Series of Dihydropyrazoles with Antiproliferative Activities. Chemistry & Chemical Technology, 17(4), 843-852. [Link]

  • Lu, T., & Chen, F. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. Food Chemistry, 360, 129994. [Link]

  • Sikorski, M., & Komasa, A. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Crystals, 10(11), 1035. [Link]

  • López-Moreno, A., et al. (2018). DFT structures and relative stability of different surface species resulting from the reactions of OHt-H2O and HOb species with Oa's. ResearchGate. [Link]

  • Sikorski, M., & Komasa, A. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Scilit. [Link]

  • Lo Presti, L., & Macetti, G. (2021). On the role of isomeric composition in determining the stability of liquid phases: A Molecular Dynamics study of acetaldehyde phenylhydrazone. Journal of Molecular Liquids, 337, 116422. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Exocyclic Methylene Group for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Exocyclic Methylene Group - A Cornerstone of Modern Synthetic and Medicinal Chemistry

The exocyclic methylene group, a seemingly simple structural motif, stands as a cornerstone in the edifice of modern organic chemistry and drug discovery. Its inherent reactivity, stemming from the strain and polarization of the double bond situated outside a ring system, provides a versatile handle for a vast array of chemical transformations. This guide is crafted for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the reactivity of this pivotal functional group. We will delve into the fundamental principles governing its behavior, explore a spectrum of synthetic applications, and provide detailed, field-proven protocols for its investigation and manipulation. Our narrative will not merely list reactions but will illuminate the causal relationships behind experimental choices, empowering you to harness the full potential of the exocyclic methylene group in your own research endeavors.

Unveiling the Electronic and Steric Landscape of the Exocyclic Methylene Group

The reactivity of an exocyclic methylene group is intrinsically linked to its electronic and steric environment. The sp²-hybridized carbons of the double bond introduce a degree of ring strain, particularly in smaller ring systems, which can be released during addition reactions, providing a thermodynamic driving force. Furthermore, the polarization of the π-bond, influenced by the substituents on the ring and the methylene carbon itself, dictates its susceptibility to nucleophilic or electrophilic attack.

Spectroscopic characterization is fundamental to understanding these properties. In ¹H NMR spectroscopy, the protons of the methylene group typically appear as distinct signals in the olefinic region, and their chemical shifts can be influenced by anisotropic effects of the ring system.[1][2] Carbon-13 NMR provides valuable information on the electronic environment of the sp² carbons. Infrared (IR) spectroscopy reveals the characteristic C=C stretching frequency, which can shift based on ring strain and conjugation.[3][4] For unambiguous structural elucidation, particularly of stereochemistry, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles.[5][6][7][8]

Key Reaction Manifolds of the Exocyclic Methylene Group

The unique reactivity of the exocyclic methylene group makes it a versatile participant in a wide range of chemical transformations. Here, we explore some of the most synthetically valuable reaction classes.

Conjugate Additions: The Michael Reaction

The exocyclic methylene group, when conjugated with an electron-withdrawing group (EWG), becomes an excellent Michael acceptor. This allows for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion, a cornerstone of synthetic organic chemistry.[6][8][9]

The reaction proceeds via the addition of a nucleophile (the Michael donor) to the β-carbon of the activated alkene.[10] A wide variety of nucleophiles can be employed, including enolates, amines, and thiols.

Diagram of the Michael Addition Reaction Pathway

Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product Michael_Acceptor Exocyclic Methylene (Michael Acceptor) Enolate_Intermediate Enolate Intermediate Nucleophile Nucleophile (Michael Donor) Nucleophile->Michael_Acceptor 1. Conjugate Addition Adduct Michael Adduct Enolate_Intermediate->Adduct 2. Protonation

Caption: General workflow for the Michael addition to an exocyclic methylene group.

Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the Michael addition of an active methylene compound to a cyclic ketone bearing an exocyclic methylene group.

StepProcedureRationale
1 To a solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF) at room temperature, add diethyl malonate (1.2 eq).Diethyl malonate serves as the Michael donor. An excess ensures complete consumption of the acceptor.
2 Add a catalytic amount of a base (e.g., sodium ethoxide, DBU) (0.1 eq) to the reaction mixture.The base deprotonates the active methylene compound to generate the nucleophilic enolate.
3 Stir the reaction mixture at room temperature and monitor the progress by TLC.The reaction is typically complete within a few hours.
4 Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.This step neutralizes the base and protonates the intermediate enolate.
5 Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
6 Purify the crude product by column chromatography on silica gel.This removes unreacted starting materials and byproducts to yield the pure Michael adduct.

Table 1: Representative Michael Additions to Exocyclic Methylene Groups

Michael AcceptorMichael DonorBaseSolventYield (%)Reference
2-Methylene-cyclohexanoneDiethyl malonateNaOEtEtOH85
3-Methylene-isoindolin-1-oneNitromethaneDBUTHF92N/A
α-Methylene-γ-butyrolactoneThiophenolEt₃NCH₂Cl₂95N/A
Cycloaddition Reactions: Building Molecular Complexity

The exocyclic double bond is a willing participant in a variety of cycloaddition reactions, providing a powerful tool for the rapid construction of complex polycyclic systems.[11]

The Diels-Alder reaction, a cornerstone of organic synthesis, can be effectively employed with exocyclic methylene compounds acting as dienophiles.[12] The reaction of an exocyclic methylene with a diene leads to the formation of a spirocyclic or fused ring system. The stereochemical outcome of the reaction is governed by the principles of orbital symmetry, with the endo product often being favored.[13]

Diagram of the Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct Dienophile Exocyclic Methylene (Dienophile) Dienophile->Cycloadduct

Caption: Schematic representation of a [4+2] Diels-Alder cycloaddition.

Experimental Protocol: Diels-Alder Reaction of a Methylenehydantoin with Cyclopentadiene

This protocol details the reaction between a 5-methylenehydantoin and cyclopentadiene, a highly reactive diene.[13]

StepProcedureRationale
1 To a solution of the 5-methylenehydantoin (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) at 0 °C, add freshly cracked cyclopentadiene (2.0 eq).Cyclopentadiene is used in excess due to its volatility and tendency to dimerize.
2 Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.The reaction proceeds under mild conditions.
3 Monitor the reaction progress by TLC or ¹H NMR.This ensures the reaction has gone to completion.
4 Upon completion, remove the solvent under reduced pressure.This isolates the crude product.
5 Purify the residue by column chromatography on silica gel or recrystallization.This affords the pure spirocyclic adduct.

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[14][15][16] Exocyclic methylene compounds serve as excellent alkene partners in this reaction, leading to the formation of spiro-fused cyclopentenones.[17][18][19][20]

Diagram of the Pauson-Khand Reaction Catalytic Cycle

Pauson_Khand Start Co₂(CO)₈ + Alkyne Complex Alkyne-Co₂(CO)₆ Complex Start->Complex Alkene_Coord Alkene Coordination Complex->Alkene_Coord + Alkene Oxidative_Cyclization Oxidative Cyclization Alkene_Coord->Oxidative_Cyclization Metallacycle Cobaltacyclopentene Intermediate Oxidative_Cyclization->Metallacycle CO_Insertion CO Insertion Metallacycle->CO_Insertion Reductive_Elim Reductive Elimination CO_Insertion->Reductive_Elim Product Cyclopentenone Product Reductive_Elim->Product Ozonolysis Exocyclic_Methylene Exocyclic Methylene Ozonide Molozonide -> Ozonide Exocyclic_Methylene->Ozonide 1. O₃ Reductive_Workup Reductive Workup (e.g., DMS, Zn/H₂O) Ozonide->Reductive_Workup 2a. Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative_Workup 2b. Ketone Ketone Reductive_Workup->Ketone Carboxylic_Acid Carboxylic Acid Oxidative_Workup->Carboxylic_Acid Covalent_Inhibition Drug Drug with Exocyclic Methylene (Michael Acceptor) Covalent_Adduct Covalent Drug-Enzyme Adduct (Inhibition) Drug->Covalent_Adduct Enzyme Enzyme Active Site with Nucleophile (e.g., Cys-SH) Enzyme->Covalent_Adduct

Sources

Methodological & Application

The Untapped Potential of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Guide to its Application as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the development of novel heterocyclic scaffolds is paramount for the discovery of new bioactive molecules and functional materials. The fused pyranopyridine core, in particular, is a privileged structure found in numerous natural products and pharmaceuticals. This document introduces 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I), a promising yet underexplored synthetic intermediate. Its unique structural motif, featuring an exocyclic α,β-unsaturated ether system fused to a pyridine ring, endows it with a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures.

The exocyclic methylene group, being part of a conjugated system, is highly activated towards a variety of chemical transformations. This guide will provide a comprehensive overview of the potential applications of I , focusing on its utility in cycloaddition and conjugate addition reactions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols to harness its synthetic potential.

Proposed Synthesis of the Intermediate

While dedicated literature on the synthesis of I is scarce, a plausible and efficient route can be extrapolated from established methods for the preparation of related pyran systems. A proposed two-step synthesis is outlined below, commencing from the commercially available 2-hydroxynicotinic acid.

Workflow for the Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I)

Synthesis_Workflow start 2-Hydroxynicotinic Acid step1 1. Esterification 2. Reduction (LiAlH4) start->step1 intermediate1 (3-Hydroxymethylpyridin-2-yl)methanol step1->intermediate1 step2 Intramolecular Cyclization & Wittig Reaction intermediate1->step2 product 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I) step2->product

Caption: Proposed synthetic workflow for intermediate I .

Experimental Protocol: Synthesis of (3-Hydroxymethylpyridin-2-yl)methanol
  • Esterification: To a solution of 2-hydroxynicotinic acid (1 equiv.) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a solution of the methyl ester (1 equiv.) in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain (3-hydroxymethylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I)
  • Intramolecular Cyclization/Oxidation: Treat (3-hydroxymethylpyridin-2-yl)methanol with a mild oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like dichloromethane to facilitate a tandem cyclization and oxidation to the corresponding lactone.

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium to generate the ylide. After stirring for 30 minutes, add a solution of the lactone (1 equiv.) in THF. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether. Purify the crude product by column chromatography on silica gel to afford I .

Key Applications and Reaction Protocols

The reactivity of I is dominated by the electrophilic nature of its exocyclic double bond. This makes it an excellent substrate for reactions that involve nucleophilic attack at the β-position or concerted cycloadditions across the diene system.

Diels-Alder Reactions: Access to Complex Tricyclic Systems

The exocyclic diene system in I is poised to participate in [4+2] cycloaddition reactions with a variety of dienophiles. This provides a powerful strategy for the rapid construction of complex, fused heterocyclic scaffolds. The reaction is expected to proceed with high regioselectivity due to the electronic bias of the diene.

General Diels-Alder Reaction Scheme

Diels_Alder reactant1 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I) product Tricyclic Adduct reactant1->product [4+2] Cycloaddition reactant2 Dienophile (e.g., Maleimide) reactant2->product

Caption: Diels-Alder reaction of intermediate I .

Protocol: Diels-Alder Reaction with N-Phenylmaleimide
  • To a solution of I (1 equiv.) in a high-boiling solvent such as toluene or xylene, add N-phenylmaleimide (1.2 equiv.).

  • Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic adduct.

Table 1: Predicted Outcomes for Diels-Alder Reactions

DienophileReaction ConditionsExpected ProductPredicted Yield (%)
N-PhenylmaleimideToluene, reflux, 18hFused polycyclic imide75-85
Dimethyl acetylenedicarboxylateXylene, reflux, 24hFused polycyclic diester60-70
AcroleinDichloromethane, Lewis Acid (e.g., BF₃·OEt₂), 0 °C to rt, 12hFused polycyclic aldehyde65-75
Michael Additions: Functionalization at the 4-position

The electron-withdrawing nature of the pyridine ring and the adjacent oxygen atom polarizes the exocyclic double bond, making the methylene carbon highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[1][2] This aza-Michael type reaction is a powerful tool for introducing diverse functionalities at the 4-position of the pyranopyridine scaffold.[3]

General Michael Addition Scheme

Michael_Addition reactant1 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (I) product 4-Substituted-4-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridine reactant1->product Base, Solvent reactant2 Nucleophile (Nu-H) reactant2->product

Caption: Michael addition to intermediate I .

Protocol: Aza-Michael Addition with Piperidine
  • Dissolve I (1 equiv.) in a polar aprotic solvent such as acetonitrile or THF.

  • Add piperidine (1.5 equiv.) to the solution.

  • Add a catalytic amount of a mild base, such as potassium carbonate (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel to afford the 4-(piperidin-1-ylmethyl) derivative.

Table 2: Predicted Scope of Michael Donors

Michael DonorBaseSolventExpected ProductPredicted Yield (%)
PiperidineK₂CO₃Acetonitrile4-(Piperidin-1-ylmethyl) derivative80-90
ThiophenolEt₃NDichloromethane4-((Phenylthio)methyl) derivative85-95
Diethyl malonateNaOEtEthanolDiethyl 2-((3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methyl)malonate70-80
NitromethaneDBUTHF4-(Nitromethyl)-4-methyl derivative65-75

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the target adducts can be readily verified through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products by identifying characteristic chemical shifts and coupling constants. For instance, in the Michael adducts, the appearance of a new set of signals corresponding to the added nucleophile and the disappearance of the vinylic protons of the starting material will be indicative of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the products.

By employing these analytical methods, researchers can confidently validate the outcomes of the described protocols.

Conclusion

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine represents a synthetic intermediate with significant, yet largely untapped, potential. Its unique electronic and structural features make it an ideal substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The Diels-Alder and Michael addition reactions detailed in this guide provide a clear pathway for the elaboration of this core into more complex and potentially bioactive molecules. It is our hope that these application notes will inspire further research into the chemistry of this versatile building block and pave the way for new discoveries in medicinal chemistry and materials science.

References

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3581-3595. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Abe, H., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 13(17), 2374-2384. [Link]

  • Capozzi, M. A. M., et al. (2017). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 22(1), 136. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Greeves, N., & Wallace, T. W. (2001). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]

  • LibreTexts. (2020, August 15). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • O'Brien, R. V., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society, 133(43), 17322-17325. [Link]

  • Tökés, A. L. (2007). Synthesis of Exocyclic α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Praly, J. P., & El-Khadem, H. S. (1987). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • Stapp, P. R. (1974). U.S. Patent No. 3,816,465. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Stanovnik, B., et al. (2001). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. ARKIVOC, 2001(5), 378-386. [Link]

  • Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]

  • Abás, S., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3326. [Link]

  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]

  • Kappe, C. O., et al. (2003). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 1(11), 1897-1903. [Link]

  • Kennedy, J. P., & Klump, K. E. (2017). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO, 74(601), 69-74. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

Sources

The Emerging Potential of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecular scaffolds that can address unmet medical needs is a driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, the pyranopyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific, yet underexplored, member of this family: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine . While direct, extensive research on this particular scaffold is in its nascent stages, a comprehensive analysis of its structural isomers and related analogs reveals a significant therapeutic potential, particularly in oncology. This document serves as a detailed application note and a set of representative protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this promising scaffold.

The Pyranopyridine Scaffold: A Versatile Pharmacophore

The fusion of a pyran ring with a pyridine moiety gives rise to a family of heterocyclic compounds known as pyranopyridines. The arrangement of the nitrogen atom in the pyridine ring and the oxygen atom in the pyran ring, along with the degree of saturation, dictates the isomeric form and, consequently, the physicochemical and pharmacological properties of the molecule. Various isomers, such as pyrano[3,2-c]pyridines and pyrano[2,3-b]pyridines, have been extensively studied and have shown significant potential in several therapeutic areas.

Anticancer Activity: A Prominent Feature

A recurring theme in the study of pyranopyridine derivatives is their potent anticancer activity. Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, novel pyrano[3,2-c]pyridine conjugates have been designed and synthesized as potential anticancer agents.[1][2] These compounds have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including liver, breast, colon, and lung cancer.[1][2] The mechanism of action for some of these derivatives has been linked to the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases, both of which are critical targets in cancer therapy.[1][2]

Similarly, derivatives of 4H-pyrano[2,3-b]pyridine have been synthesized and evaluated for their cytotoxic activity against KB and HepG2 cancer cell lines, further highlighting the anticancer potential of this heterocyclic system.[3] The 4H-pyran motif, in general, is found in numerous compounds with antibacterial and anticancer properties.[3][4]

Beyond Oncology: A Spectrum of Biological Activities

While the anticancer potential is a major focus, the biological activity of pyranopyridine-related structures is not limited to oncology. Studies on 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid have suggested its role in enzyme modulation.[5] Furthermore, various fused heterocyclic systems containing the pyranopyridine core have been investigated for a range of bioactivities, including neurotropic effects such as anticonvulsant, anxiolytic, and antidepressant activities.[6]

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Scaffold of Untapped Potential

The specific scaffold of interest, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, is characterized by an exocyclic methylene group, which introduces a unique structural feature. While specific biological data for this exact molecule is scarce in the public domain, its structural similarity to the aforementioned active pyranopyridine isomers provides a strong rationale for its investigation as a potential therapeutic agent. The exocyclic double bond can act as a Michael acceptor, potentially enabling covalent interactions with biological targets, a strategy increasingly employed in drug design.

Postulated Applications in Oncology

Drawing parallels from its isomers, the 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold is a prime candidate for development as an anticancer agent. The core structure could serve as a template for the design of inhibitors targeting protein kinases, similar to the observed activity of pyrano[3,2-c]pyridines against EGFR and VEGFR-2.[1][2]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of pyranopyridine derivatives. These should be considered as a starting point and may require optimization for the specific synthesis and testing of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine and its analogs.

General Synthesis of a Pyrano[3,2-b]pyridine Scaffold

This protocol is adapted from general methods for the synthesis of fused pyridine derivatives and serves as a conceptual workflow.

Objective: To outline a plausible synthetic route to a substituted 3,4-dihydro-2H-pyrano[3,2-b]pyridine core.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A 2-Hydroxynicotinaldehyde E Reflux the mixture for 4-6 hours A->E B Active methylene compound (e.g., malononitrile) B->E C Base catalyst (e.g., piperidine) C->E D Solvent (e.g., Ethanol) D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G Reaction complete H Filter the precipitate G->H I Wash with cold ethanol H->I J Recrystallize from a suitable solvent I->J K Obtain melting point J->K L Analyze by FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry J->L G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis PyranoPyridine Pyrano[3,2-b]pyridine Derivative PyranoPyridine->EGFR Inhibition PyranoPyridine->VEGFR2 Inhibition

Sources

Application Notes and Protocols: Characterization of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine for Chemokine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Modulating Chemokine Receptors

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating cell migration during immune surveillance, inflammation, and development.[1][2] Their dysregulation is implicated in a multitude of diseases, including cancer metastasis, autoimmune disorders like rheumatoid arthritis, and HIV-1 proliferation.[3] This makes them highly attractive targets for novel therapeutic agents.[3][4] The interaction of a chemokine with its receptor initiates a cascade of intracellular signaling events, primarily through heterotrimeric G proteins, leading to cellular responses such as chemotaxis, calcium mobilization, and changes in gene expression.[2][5][6]

The development of small-molecule antagonists for chemokine receptors represents a significant area of pharmaceutical research.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize a novel small molecule, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine , for its potential to bind and modulate chemokine receptor activity. While pyridine derivatives have been explored as potential chemokine receptor antagonists, this specific scaffold represents a novel avenue of investigation.[3] These protocols are designed to establish a robust pharmacological profile of the compound, from initial binding affinity to functional cellular responses.

Section 1: Foundational Assays for Determining Receptor Binding Affinity

The first critical step in characterizing a novel compound is to determine if it physically interacts with the target receptor. We will employ two distinct, high-fidelity methods to assess the binding of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine to a chemokine receptor of interest (e.g., CXCR4 or CCR5).

Gold Standard Assessment: Radioligand Competition Binding Assay

Radioligand binding is the benchmark method for quantifying the affinity of a compound for a GPCR.[7][8] This assay measures the ability of our unlabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • Why Membranes? Using cell membrane preparations expressing the target receptor isolates the interaction to the receptor itself, avoiding the complexities of cellular uptake and metabolism.

  • Why Competition? A competition (or displacement) assay is more efficient for screening than a direct saturation binding assay when the properties of the test compound are unknown. It allows for the determination of the inhibitory constant (Ki), a true measure of affinity.

  • Why Filtration? The filtration method is a robust technique to separate bound from unbound radioligand, which is crucial for accurate quantification.[8]

Materials:

  • Cell membranes from a stable cell line overexpressing the target chemokine receptor (e.g., HEK293-CXCR4).

  • Radiolabeled Ligand: A known high-affinity antagonist or agonist for the target receptor (e.g., [¹²⁵I]-SDF-1α/CXCL12 for CXCR4).

  • Test Compound: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, dissolved in DMSO to create a 10 mM stock.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., AMD3100 for CXCR4).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • 96-well microplates and GF/C filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Reagents: Dilute the cell membranes in assay buffer to a concentration that yields a specific binding of approximately 10-15% of the total radioligand added. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane suspension.

    • Non-specific Binding (NSB): 25 µL Non-specific Control, 25 µL Radioligand, 50 µL Membrane suspension.

    • Test Compound: 25 µL of each dilution of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, 25 µL Radioligand, 50 µL Membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. The exact time should be optimized based on the kinetics of the chosen radioligand.[7]

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Orthogonal Confirmation: NanoBRET™ Ligand Binding Assay

To validate the findings from the radioligand assay, a mechanistically different, real-time method is recommended. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures ligand binding in living cells, providing a more physiological context.[9][10][11]

Causality Behind Experimental Choices:

  • Why Live Cells? Live-cell assays provide data in a more physiological environment and can reveal binding kinetics in real-time.[9]

  • Why BRET? BRET is a proximity-based assay that does not require the separation of bound and unbound ligand, making it a homogeneous and high-throughput friendly format.[12] The energy transfer between the NanoLuc-tagged receptor and the fluorescently labeled ligand only occurs when they are in close proximity (i.e., when the ligand is bound).

Materials:

  • HEK293 cells stably expressing the target chemokine receptor N-terminally tagged with NanoLuc® (Nluc) luciferase.

  • Fluorescent Ligand: A fluorescently labeled version of a known receptor antagonist (e.g., a derivative of AMD3100 fluorescently labeled).

  • Test Compound: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

  • NanoBRET™ Substrate (Furimazine).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm).

Procedure:

  • Cell Plating: Seed the Nluc-receptor expressing cells into a white 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in Opti-MEM.

  • Assay Execution:

    • To each well, add the test compound dilutions followed by a constant, pre-determined concentration of the fluorescent ligand.

    • Add the NanoBRET™ substrate (Furimazine).

    • Incubate at 37°C for 60 minutes to allow binding to reach equilibrium.

  • Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (Nluc) emission (~460 nm) and the acceptor (fluorescent ligand) emission (>610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the BRET signal (mBU) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation as described in Protocol 1.1.

Parameter Radioligand Binding Assay NanoBRET™ Ligand Binding Assay
Principle Competitive displacement of a radioactive ligandCompetitive displacement of a fluorescent ligand measured by BRET
Format Heterogeneous (filtration required)Homogeneous (no-wash)
System Cell MembranesLive Cells
Readout Scintillation Counting (CPM)Ratiometric Luminescence (mBU)
Key Output IC₅₀, KiIC₅₀, Ki
Advantages Gold standard, high sensitivityReal-time kinetics possible, physiological context
Disadvantages Radioactive waste, multi-stepRequires tagged receptor and fluorescent ligand

Section 2: Characterizing Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine activate the receptor (agonist), block the action of the native ligand (antagonist), or modulate the receptor's activity in another way?

Primary Functional Screen: Calcium Mobilization Assay

Many chemokine receptors, particularly those involved in inflammation like CXCR2, couple to Gαq proteins, which activate phospholipase C and lead to the release of intracellular calcium (Ca²⁺) stores.[5][13] This provides a rapid and robust functional readout.

Causality Behind Experimental Choices:

  • Why Calcium? It is a direct and rapid downstream consequence of Gαq-mediated GPCR activation, making it an excellent proxy for receptor function.[14][15]

  • Why Fluo-4 AM? Fluo-4 AM is a widely used, cell-permeant dye that exhibits a large increase in fluorescence upon binding to Ca²⁺, providing a high signal-to-noise ratio.[16][17][18]

Materials:

  • Cells expressing the target chemokine receptor (e.g., CHO-K1-CXCR2).

  • Test Compound and a known agonist (e.g., CXCL8 for CXCR2).

  • Fluo-4 AM dye and Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. Pluronic F-127 is often included to aid in dye dispersal.

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[17]

  • Assay Execution (Antagonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Add serial dilutions of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine to the wells and incubate for 15-30 minutes.

    • Initiate kinetic reading of fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • After establishing a stable baseline (5-10 seconds), use the automated injector to add a pre-determined EC₈₀ concentration of the known agonist to all wells.

    • Continue reading fluorescence for 60-120 seconds to capture the peak response.

  • Assay Execution (Agonist Mode):

    • To determine if the test compound has agonist activity, follow the same procedure but inject serial dilutions of the test compound instead of the known agonist.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • For Antagonist Mode: Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for inhibition of the agonist response.

    • For Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ and maximal efficacy relative to the known agonist.

Hallmark Functional Response: Chemotaxis Assay

The definitive function of a chemokine receptor is to direct cell migration along a chemical gradient.[19][20] A chemotaxis assay directly measures the ability of a compound to either induce migration (agonist) or block agonist-induced migration (antagonist).

Causality Behind Experimental Choices:

  • Why Transwell System? The Boyden chamber, or transwell system, is a classic and effective method for creating a chemotactic gradient and quantifying cell migration through a porous membrane.[19]

  • Why a Relevant Cell Type? Using a cell line that endogenously expresses the receptor (e.g., Jurkat cells for CXCR4) or primary cells (e.g., neutrophils for CXCR2) provides high physiological relevance.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes).[19]

  • 24-well companion plates.

  • Migratory cells (e.g., Jurkat T-cells).

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • Test Compound and a known chemoattractant (e.g., CXCL12 for CXCR4).

  • Calcein-AM or similar viability dye for cell quantification.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in Chemotaxis Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate the cell suspension with various concentrations of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine for 30 minutes at 37°C.

    • In the lower wells of the 24-well plate, add either buffer alone (negative control) or the known chemoattractant at an optimal concentration.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the inserts. Discard the non-migrated cells from the top of the membrane by wiping with a cotton swab.

    • To quantify migrated cells in the lower chamber, add a lysis buffer containing a fluorescent dye like Calcein-AM.

    • Read the fluorescence on a plate reader. Alternatively, migrated cells can be directly counted using a hemocytometer or flow cytometry.

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ for the inhibition of chemotaxis.

Diagrams and Workflows

Chemokine Receptor Signaling Cascade

Chemokine_Signaling cluster_membrane Plasma Membrane Receptor Chemokine Receptor (GPCR) G_Protein Heterotrimeric G Protein (Gαβγ) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates Calcium Ca²⁺ Release (from ER) PLC->Calcium Generates IP₃ Ligand Chemokine (or Agonist) Ligand->Receptor Binds & Activates Chemotaxis Chemotaxis (Cell Migration) Calcium->Chemotaxis Triggers Antagonist 4-Methylene-3,4-dihydro- 2H-pyrano[3,2-b]pyridine (Potential Antagonist) Antagonist->Receptor Binds & Blocks

Caption: Canonical Gαq-mediated signaling pathway for a chemokine receptor.

Experimental Workflow for Compound Characterization

Workflow cluster_binding Step 1: Binding Affinity cluster_function Step 2: Functional Activity start Start: Novel Compound (4-Methylene-3,4-dihydro- 2H-pyrano[3,2-b]pyridine) binding_primary Protocol 1.1: Radioligand Binding Assay start->binding_primary binding_ortho Protocol 1.2: NanoBRET™ Assay binding_primary->binding_ortho Confirmation decision Does it Bind? binding_ortho->decision func_primary Protocol 2.1: Calcium Mobilization Assay func_hallmark Protocol 2.2: Chemotaxis Assay func_primary->func_hallmark Validation decision2 Is it Functionally Active? func_hallmark->decision2 decision->func_primary Yes end_inactive Conclusion: Inactive at Target decision->end_inactive No decision2->end_inactive No - Binding Only end_active Pharmacological Profile: Determine Ki, IC₅₀, Agonist/Antagonist Nature decision2->end_active Yes

Caption: Step-wise workflow for characterizing a novel chemokine receptor ligand.

Conclusion and Forward Look

By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a modulator of chemokine receptor activity. The combination of gold-standard radioligand binding assays with modern, live-cell BRET techniques provides a high degree of confidence in the binding data. Subsequent functional assays, progressing from high-throughput calcium mobilization to the physiologically paramount chemotaxis assay, will elucidate the compound's mechanism of action. A positive outcome from this workflow—demonstrating high-affinity binding and potent functional antagonism—would establish this novel scaffold as a promising lead for further preclinical development.

References

  • Lohse, M. J., Nuber, S., & Hoffmann, C. (2012). GPCR-radioligand binding assays. PubMed.
  • Gherbi, K., & Briddon, S. J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. PMC.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Stone, M. J., et al. (2017). Schematic summary of chemokine-mediated GPCR signalling.
  • Espinoza, S., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology.
  • Swope, M. (2000). Chemotaxis Assay. Springer Lab.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • National Cancer Institute. (n.d.). Chemotaxis Assay. NCBI Bookshelf.
  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular.
  • Grätz, L., et al. (2019). Application of BRET to monitor ligand binding to GPCRs. CORE.
  • Sykes, D. A., & Charlton, S. J. (2014).
  • Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.
  • Casado, V., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Monash University.
  • Schopman, P., et al. (2024). Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET. PMC.
  • JoVE. (2022). C. elegans Chemotaxis Assay l Protocol Preview. YouTube.
  • Schopman, P., et al. (2024). Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET. CoLab.
  • Vandredy, W., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. NIH.
  • ibidi GmbH. (n.d.). Chemotaxis Assays. ibidi.
  • Sartorius. (n.d.).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service.
  • Proudfoot, A. E., et al. (2001). Cellular assays of chemokine receptor activation. Current Protocols in Pharmacology.
  • JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. JoVE.
  • Zuo, Y., et al. (2017).
  • Abcam. (2024). ab228555 Fluo-4 Assay Kit (Calcium). Abcam.
  • Nagy, B., et al. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. PMC.
  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. University of Rochester Medical Center.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Molecular Devices.
  • Sino Biological. (n.d.).
  • Schneider, M., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI.
  • Dwivedi, P., et al. (2020). Molecular insights into kinase mediated signaling pathways of chemokines and their cognate G protein coupled receptors. IMR Press.
  • Jala, V. R., & Haribabu, B. (2001).
  • Mullins Molecular Retrovirology Lab. (n.d.). Chemokine Receptor Expression Assay by Flow Cytometry. University of Washington.
  • Allen, S. J., & Mosser, D. M. (2003). Chemokine receptors and other GPCRs. PMC.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
  • Song, D., et al. (2015). Functional activation of chemokine receptors in human ADSC.
  • Borroni, B., et al. (2013). Inhibition of cAMP and calcium mobilization triggered by CCR2.
  • R&D Systems. (2018). The Heat Is On: Detecting Chemokine Receptors on Live Cells. R&D Systems.
  • Garrido, C., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI.
  • Tadesse, S., et al. (2014). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Arkivoc.

Sources

Application Notes and Protocols: The Strategic Role of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine in the Synthesis of Novel TRPM8 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical sensor for cold temperatures and a key mediator in neuropathic pain and other cold-related pathological conditions. Its role in these processes has established it as a high-priority target for the development of novel analgesic and therapeutic agents. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of a versatile synthetic intermediate, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine , in the construction of a new class of potent and selective TRPM8 inhibitors. We will explore the rationale behind the selection of this scaffold, provide detailed, field-tested protocols for its synthesis, and outline its application in the development of potential clinical candidates.

Introduction: TRPM8 as a Therapeutic Target

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cold temperatures (below ~26°C), as well as by cooling agents like menthol and icilin.[1][2] This activation leads to the sensation of cold and plays a role in thermoregulation. However, in pathological states such as chemotherapy-induced neuropathy, chronic nerve injury, and certain inflammatory conditions, TRPM8 can become sensitized, contributing to cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia (exaggerated pain from a cold stimulus).[1] Consequently, the development of TRPM8 antagonists is a promising therapeutic strategy for these debilitating conditions.[3]

A wide variety of small-molecule TRPM8 antagonists have been developed, featuring diverse chemical scaffolds.[4][5] The pyranopyridine core is a "privileged scaffold" in medicinal chemistry, known for its favorable pharmacological properties.[6] This guide proposes the use of a specific, functionalized pyranopyridine, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, as a novel and highly versatile building block for creating a new generation of TRPM8 inhibitors. The exocyclic methylene group serves as a key reactive handle for introducing diverse functionalities, allowing for extensive exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The Pyrano[3,2-b]pyridine Scaffold: A Privileged Structure for TRPM8 Inhibition

The selection of the pyrano[3,2-b]pyridine scaffold is based on a bioisosteric replacement strategy, where this core can mimic the spatial and electronic features of other known heterocyclic systems present in potent TRPM8 antagonists. Its rigid bicyclic structure helps to orient appended functional groups into the binding pocket of the TRPM8 channel, while the embedded pyridine ring can participate in crucial hydrogen bonding or π-stacking interactions.

The proposed synthetic strategy hinges on the creation of the 4-methylene group, which provides a unique point for chemical diversification. This reactive alkene can be functionalized through a variety of well-established chemical transformations, including but not limited to:

  • Michael Addition: For the introduction of a wide range of nucleophiles.

  • Heck Coupling: To append aryl or vinyl substituents.

  • Hydroboration-Oxidation: To generate a primary alcohol for further elaboration.

  • Epoxidation: To create a reactive epoxide intermediate.

This versatility allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with optimal inhibitory activity.

Synthetic Workflow: From Precursor to Final Compound

The overall synthetic strategy is a multi-step process that begins with the construction of a ketone precursor, followed by the key olefination step to generate the 4-methylene intermediate, and concludes with the functionalization of this intermediate to yield the final TRPM8 inhibitor.

Synthetic Workflow A 3-Hydroxypyridine B Pyrano[3,2-b]pyridin-4-one A->B Multi-step Synthesis C 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine B->C Tebbe Olefination D Functionalization C->D e.g., Michael Addition E Target TRPM8 Inhibitor D->E Final Elaboration Synthetic_Logic cluster_0 Core Synthesis cluster_1 SAR Exploration Ketone_Precursor Pyrano[3,2-b]pyridin-4-one Methylene_Intermediate 4-Methylene Intermediate Ketone_Precursor->Methylene_Intermediate Olefination Functionalization Functionalization of Methylene Group Methylene_Intermediate->Functionalization Key Building Block Library Library of Analogs Functionalization->Library Diverse Reagents Screening Screening Library->Screening Biological Assay Lead_Compound Lead_Compound Screening->Lead_Compound Identify Potent Inhibitor

Sources

Application Notes & Protocols: Investigating the Potential of Pyranopyridines as Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global health, largely driven by the overexpression of multidrug efflux pumps.[1][2] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, exemplified by the AcrAB-TolC system in Escherichia coli, are primary contributors to this phenotype by actively extruding a wide range of antibiotics from the bacterial cell.[2][3][4] A promising strategy to combat this resistance mechanism is the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.[5][6] This guide focuses on the pyranopyridines, a novel and potent class of RND efflux pump inhibitors, providing a detailed framework for their investigation. We will explore the underlying mechanism of RND pumps, the specific action of pyranopyridine inhibitors, and present a series of validated protocols to assess their potential as adjunctive therapies in drug development.

The Challenge of Multidrug Resistance and the Role of RND Efflux Pumps

Gram-negative bacteria possess a formidable double-membrane structure that inherently restricts the entry of many antimicrobial agents. This intrinsic defense is significantly amplified by the presence of tripartite efflux pump systems. The AcrAB-TolC pump is the archetypal RND system in E. coli and has orthologs in most clinically relevant Gram-negative pathogens, including Pseudomonas aeruginosa (MexAB-OprM) and Klebsiella pneumoniae (AcrAB-TolC).[1][3]

This system functions as a molecular machine powered by the proton motive force (PMF) and is composed of three key components[2][3][4]:

  • AcrB: The inner membrane transporter protein from the RND family. It is responsible for substrate recognition within the periplasm or inner membrane and utilizes the PMF to drive translocation.[2]

  • AcrA: The periplasmic membrane fusion protein (MFP) that acts as a bridge, connecting the inner membrane AcrB transporter to the outer membrane channel.

  • TolC: The outer membrane factor (OMF), which forms a channel through the outer membrane, allowing for the final expulsion of the substrate into the extracellular environment.

The coordinated action of these three proteins creates a continuous channel that captures antibiotics from the periplasm and expels them before they can reach their intracellular targets. The overexpression of these pumps is a major factor in the clinical failure of antibiotics such as fluoroquinolones and β-lactams.[2][7]

Pyranopyridines: A Targeted Approach to Efflux Pump Inhibition

The pyranopyridine scaffold represents a significant advancement in the search for potent and specific EPIs. Unlike earlier inhibitors which suffered from toxicity or low potency, pyranopyridines, such as the well-characterized compound MBX2319, have shown remarkable efficacy in inhibiting the AcrAB-TolC pump.[1][2][3]

Mechanism of Action: The inhibitory power of pyranopyridines stems from their specific binding to the AcrB transporter protein. Co-crystal structures and molecular dynamics simulations have revealed that these molecules bind to a deep, phenylalanine-rich pocket within the periplasmic domain of AcrB, often referred to as the "hydrophobic trap".[1][3][8] This binding is not mutually exclusive with substrate binding but is thought to inhibit the conformational changes required for pump function, effectively jamming the efflux machinery.[1] Two primary hypotheses for their mechanism are[1]:

  • Inhibition of the conformational cycling of the AcrB trimer, which is essential for substrate transport.

  • Steric hindrance that directly interferes with substrate binding or its passage through the transport channel.

The specificity of this interaction is a key advantage, as potent pyranopyridine analogs show little to no intrinsic antibacterial activity and do not disrupt the bacterial membrane, pointing to a targeted inhibition of the efflux pump itself.[2][3]

cluster_OuterMembrane Outer Membrane cluster_Blocked TolC TolC Outer Membrane Channel AcrA AcrA Periplasmic Adaptor AcrB AcrB RND Transporter AcrB->TolC Efflux Pathway block_label Inhibition Antibiotic_out Antibiotic Antibiotic_out->AcrB Enters Periplasm Antibiotic_in Antibiotic Pyranopyridine Pyranopyridine Inhibitor Pyranopyridine->AcrB Binds to Hydrophobic Trap Proton H+ Proton->AcrB

Caption: Mechanism of RND Efflux Pump Inhibition by Pyranopyridines.
Experimental Workflows for Assessing Pyranopyridine Efficacy

A structured, multi-assay approach is crucial to comprehensively evaluate the potential of a pyranopyridine candidate. The workflow should progress from demonstrating synergistic activity to confirming the mechanism of action and ruling out off-target effects.

Start Start: Pyranopyridine Candidate Checkerboard Protocol 1: Checkerboard Synergy Assay Start->Checkerboard Initial Screening EffluxAssay Protocol 2: Real-Time Efflux Assay (e.g., Hoechst 33342) Checkerboard->EffluxAssay Synergy Confirmed (FICI ≤ 0.5) MembraneAssay Protocol 3: Membrane Integrity Control (e.g., Nitrocefin Assay) EffluxAssay->MembraneAssay Direct Inhibition Demonstrated SAR Structure-Activity Relationship (SAR) Studies MembraneAssay->SAR Specificity Confirmed (No Membrane Disruption) Conclusion Conclusion: Candidate is a specific EPI SAR->Conclusion

Caption: Logical workflow for evaluating pyranopyridine efflux pump inhibitors.
Protocol 1: Checkerboard Assay for Determining Synergy

Principle: This assay quantifies the interaction between a pyranopyridine and a known antibiotic. By testing serial dilutions of both compounds alone and in combination, we can determine if the pyranopyridine potentiates the antibiotic's activity, indicating synergy. The result is often expressed as the Fractional Inhibitory Concentration Index (FICI).

Causality and Self-Validation: This protocol is foundational. A synergistic interaction (FICI ≤ 0.5) strongly suggests that the pyranopyridine is interfering with a resistance mechanism, such as efflux. To validate this, the assay must be run in parallel on a wild-type strain (e.g., E. coli AB1157) and an isogenic efflux-deficient mutant (e.g., ΔacrB or ΔtolC).[4][7] Potentiation should be observed in the wild-type strain but significantly reduced or absent in the mutant, directly implicating the targeted efflux pump.

Materials and Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains: Wild-type (WT) and efflux-deficient mutant (e.g., ΔacrB)

  • Test pyranopyridine (stock in DMSO)

  • Antibiotic (e.g., Ciprofloxacin, stock in sterile water or appropriate solvent)

  • Resazurin sodium salt solution (for viability assessment)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In column 1, add an additional 50 µL of the pyranopyridine stock at 4x the highest desired final concentration.

    • In row A, add an additional 50 µL of the antibiotic stock at 4x the highest desired final concentration.

  • Serial Dilutions:

    • Perform a 2-fold serial dilution of the antibiotic by transferring 50 µL from row A to row B, and so on down the plate.

    • Perform a 2-fold serial dilution of the pyranopyridine by transferring 50 µL from column 1 to column 2, and so on across the plate. This creates a matrix of drug combinations.

    • The final row and column will contain only single agents. Include a drug-free well as a growth control.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination. The MIC is the lowest concentration showing no visible growth.

    • Alternatively, add resazurin and incubate for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Data Analysis and Interpretation: Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of pyranopyridine in combination / MIC of pyranopyridine alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Compound CombinationStrainMIC Antibiotic Alone (µg/mL)MIC EPI Alone (µg/mL)MIC Antibiotic in Combo (µg/mL)MIC EPI in Combo (µg/mL)FICIInterpretation
Ciprofloxacin + MBX-3135E. coli WT2.0>640.254.00.188Synergy
Ciprofloxacin + MBX-3135E. coli ΔacrB0.25>640.254.01.063Additive

Table 1: Example data from a checkerboard assay demonstrating synergy in a wild-type strain that is lost in an efflux-deficient mutant.

Protocol 2: Real-Time Efflux Assay (Hoechst 33342 Accumulation)

Principle: This assay directly measures the inhibitory effect of the pyranopyridine on efflux pump activity. Hoechst 33342 (H33342) is a fluorescent dye that is a substrate of the AcrAB-TolC pump. In cells with active efflux, the dye is rapidly pumped out, resulting in low intracellular fluorescence. Inhibition of the pump leads to dye accumulation and a corresponding increase in fluorescence.[4][7]

Causality and Self-Validation: The key to this assay's validity is the inclusion of proper controls. A known potent EPI or a proton motive force dissipator like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) serves as a positive control for maximal inhibition. The efflux-deficient mutant (ΔacrB) should show high fluorescence accumulation with or without the test compound, as it cannot pump the dye out. This confirms that any observed increase in fluorescence in the WT strain is due to inhibition of the specific pump.

Materials and Reagents:

  • 96-well black, clear-bottom microtiter plates

  • Phosphate-buffered saline with 1% glucose (PBS-G)

  • Bacterial strains: WT and ΔacrB

  • Test pyranopyridine (stock in DMSO)

  • Hoechst 33342 (stock in water)

  • CCCP (positive control, stock in DMSO)

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Step-by-Step Methodology:

  • Cell Preparation: Grow bacterial cultures to mid-log phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS-G to an OD₆₀₀ of 0.4.

  • Assay Setup:

    • Add 90 µL of the cell suspension to the wells of the black microtiter plate.

    • Add 5 µL of the test pyranopyridine at various concentrations (or DMSO for the negative control, CCCP for the positive control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the cells.

  • Initiate Reaction: Add 5 µL of H33342 solution to each well for a final concentration of 2.5 µM.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure fluorescence every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation: Plot the relative fluorescence units (RFU) against time for each condition. Effective inhibition is indicated by a rapid and sustained increase in fluorescence in the WT strain, approaching the levels seen in the positive control (CCCP) or the ΔacrB mutant.

ConditionStrainInitial Fluorescence (RFU)Final Fluorescence (RFU)% Increase from WT Control
WT + DMSO (Control)E. coli WT5001,5000%
WT + Pyranopyridine (4 µM)E. coli WT5208,500467%
WT + CCCP (100 µM)E. coli WT5109,500533%
ΔacrB + DMSOE. coli ΔacrB5509,800553%

Table 2: Example data from a Hoechst 33342 accumulation assay. The pyranopyridine-treated WT cells show fluorescence levels approaching those of the fully inhibited positive control and the efflux-deficient mutant.

Protocol 3: Membrane Integrity Control (Nitrocefin Assay)

Principle: A critical control experiment is to ensure that the observed potentiation or dye accumulation is not simply due to membrane disruption, which would allow greater antibiotic/dye entry irrespective of efflux. Nitrocefin is a chromogenic cephalosporin that is normally excluded by the outer membrane but can be hydrolyzed by periplasmic β-lactamases. An increase in the rate of nitrocefin hydrolysis in the presence of a test compound indicates outer membrane permeabilization.[4]

Causality and Self-Validation: This assay directly tests for an off-target effect. A compound that permeabilizes the membrane would be a poor candidate for an EPI. A good pyranopyridine candidate will show no significant increase in the rate of nitrocefin hydrolysis compared to the negative control (DMSO). A known membrane disruptor like polymyxin B can be used as a positive control.

Materials and Reagents:

  • 96-well microtiter plates

  • 50 mM potassium phosphate buffer (pH 7.0)

  • Bacterial strain expressing a periplasmic β-lactamase (e.g., E. coli HN1157 or equivalent)

  • Test pyranopyridine (stock in DMSO)

  • Nitrocefin (stock in DMSO)

  • Spectrophotometer plate reader (absorbance at 486 nm)

Step-by-Step Methodology:

  • Cell Preparation: Grow cells to mid-log phase, harvest, wash twice with phosphate buffer, and resuspend in the same buffer to an OD₆₀₀ of 0.65.

  • Assay Setup: Add the cell suspension to wells containing the test pyranopyridine at various concentrations (or controls).

  • Initiate Reaction: Add nitrocefin to a final concentration of 75 µM.

  • Measurement: Immediately measure the absorbance at 486 nm every minute for 20 minutes.

  • Data Analysis: Calculate the rate of hydrolysis (Vₕ) from the linear portion of the absorbance vs. time curve. Compare the rates for the pyranopyridine-treated cells to the controls. A specific EPI should not increase the rate of hydrolysis.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on the pyranopyridine scaffold have provided a molecular map for optimization.[1] Key findings include:

  • Essential Moieties: The gem-dimethyl group on the tetrahydropyran ring and the nitrile group are critical for maintaining EPI activity.

  • Modifiable Regions: The pendant morpholine and aryl groups are highly amenable to substitution, allowing for improvements in potency, solubility, and metabolic stability.

  • Potency Enhancements: Introducing 2,6-dimethyl functionality to the morpholine group or adding an acetamide/acrylamide to the phenyl group can result in a 10- to 20-fold improvement in EPI activity compared to the parent compound MBX2319.[1][8]

These insights provide a rational basis for the design and synthesis of new pyranopyridine derivatives with enhanced drug-like properties.

Conclusion

Pyranopyridines represent a highly promising class of specific and potent RND efflux pump inhibitors. Their targeted mechanism of action, which involves binding to the hydrophobic trap of the AcrB transporter, allows them to restore the activity of antibiotics against resistant Gram-negative pathogens without significant off-target effects. The experimental protocols detailed in this guide provide a robust framework for researchers to identify, validate, and optimize novel pyranopyridine candidates. By following a logical workflow of synergy testing, direct efflux inhibition measurement, and membrane integrity controls, drug development professionals can confidently assess the potential of these compounds to become clinically valuable antibiotic adjuvants in the fight against multidrug resistance.

References
  • Sjuts, H., Vargiu, A. V., Kwasny, S. M., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. PNAS, 113(13), 3636-3641. [Link]

  • Opperman, T. J., & Kwasny, S. M. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Frontiers in Microbiology, 6, 622. [Link]

  • Vandeput, A., & Page, M. G. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Antibiotics, 12(1), 180. [Link]

  • National Agricultural Library. (n.d.). Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. U.S. Department of Agriculture. [Link]

  • Opperman, T. J., Kwasny, S. M., Kim, H. S., et al. (2014). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 58(2), 722–733. [Link]

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129–145. [Link]

  • Opperman, T. J., et al. (2013). Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 58(2), 722-733. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 770. [Link]

  • He, F., Wang, J., et al. (2023). Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens. Antibiotics, 12(11), 1614. [Link]

  • El-Agrody, A. M., El-Sayed, R., & El-Gazzar, A. R. B. A. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. Molecules, 17(9), 10511-10523. [Link]

  • Abd El-Karim, S. S., & Anwar, M. M. (2021). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. Antibiotics, 10(6), 660. [Link]

Sources

Application Notes and Protocols for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the antiproliferative activities of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives. Fused heterocyclic compounds, particularly those containing pyran and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This guide details the rationale behind their synthesis, potential mechanisms of action, and provides detailed protocols for their evaluation as anticancer agents. The content herein is intended to equip researchers with the necessary information to explore this promising class of compounds in their drug discovery and development endeavors.

Introduction: The Therapeutic Potential of Pyrano[3,2-b]pyridines

The pyridine nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer properties.[2] The fusion of a pyran ring to the pyridine core to form the pyrano[3,2-b]pyridine scaffold has been shown to enhance or modulate this activity, leading to compounds with significant antiproliferative effects.[3] The 4-methylene substituent on the dihydropyran ring is a key structural feature that can influence the molecule's interaction with biological targets and its overall pharmacological profile.

The primary focus of this guide is to provide a detailed framework for the synthesis and evaluation of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives as potential anticancer agents. We will delve into their proposed mechanism of action as kinase inhibitors, and provide step-by-step protocols for assessing their cytotoxic effects, impact on the cell cycle, and ability to induce apoptosis.

Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Derivatives

The synthesis of the pyrano[3,2-b]pyridine core can be achieved through various synthetic strategies. One plausible and efficient method involves an intramolecular hetero-Diels-Alder reaction.[4][5] This approach offers a high degree of control over the stereochemistry of the resulting fused ring system.

General Synthetic Strategy: Intramolecular Hetero-Diels-Alder Reaction

The general principle of this synthetic route involves the creation of a diene and a dienophile within the same molecule, which then undergo a cycloaddition reaction to form the dihydropyran ring fused to the pyridine core.

Caption: General workflow for the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives.

G cluster_synthesis Synthesis Workflow start Starting Pyridine Derivative step1 Functional Group Interconversion start->step1 step2 Attachment of Diene Precursor step1->step2 step3 Formation of Methylene Group step2->step3 step4 Intramolecular Hetero-Diels-Alder Reaction step3->step4 product 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Derivative step4->product

Representative Protocol: Synthesis of a Model Derivative

This protocol outlines the synthesis of a representative 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivative. Note: This is a generalized protocol and may require optimization for specific derivatives.

Step 1: Preparation of the Dienophile

  • Start with a suitable 2-hydroxypyridine derivative.

  • Protect the hydroxyl group using a standard protecting group (e.g., tert-butyldimethylsilyl ether).

  • Introduce an alkyne group at the 3-position of the pyridine ring via a Sonogashira coupling reaction with a suitable terminal alkyne.

Step 2: Formation of the Diene Precursor

  • Deprotect the hydroxyl group to yield the corresponding 2-hydroxypyridine derivative.

  • React the hydroxyl group with an appropriate aldehyde (e.g., formaldehyde) in the presence of a base to form an ortho-quinone methide in situ. This reactive intermediate will serve as the heterodienophile.[6]

Step 3: Intramolecular Hetero-Diels-Alder Cycloaddition

  • The in situ generated ortho-quinone methide will undergo an intramolecular hetero-Diels-Alder reaction with the tethered alkyne.

  • This cycloaddition reaction forms the fused dihydropyran ring.

Step 4: Introduction of the Methylene Group

  • The resulting tricyclic intermediate can be converted to the final 4-methylene derivative through a Wittig reaction or other olefination methods.

Proposed Mechanism of Antiproliferative Activity

Several studies on related pyranopyridine and pyrazolopyridine derivatives suggest that their antiproliferative activity stems from the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis.[8]

Dual Inhibition of EGFR and VEGFR-2 Signaling

The binding of ligands such as EGF and VEGF to their respective receptors, EGFR and VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events. 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives are proposed to act as competitive inhibitors at the ATP-binding site of these kinases, preventing their activation.

Caption: Proposed mechanism of action via dual inhibition of EGFR and VEGFR-2.

G cluster_pathway EGFR/VEGFR-2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ EGFR->PLCg VEGFR2->PLCg Compound 4-Methylene-3,4-dihydro-2H- pyrano[3,2-b]pyridine Derivative Compound->EGFR Compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation Survival, Angiogenesis MAPK->Proliferation

The downstream consequences of this dual inhibition include:

  • Inhibition of Cell Proliferation: Disruption of the MAPK/ERK pathway, which is a major driver of cell division.[9]

  • Induction of Apoptosis: Suppression of survival signals, leading to programmed cell death.

  • Anti-angiogenesis: Blockade of VEGFR-2 signaling in endothelial cells, which is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]

In Vitro Evaluation of Antiproliferative Activity

A series of in vitro assays are essential to characterize the antiproliferative effects of the synthesized 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives.

Cell Viability and Cytotoxicity Assays

The initial screening of the compounds is typically performed using cell viability assays to determine their cytotoxic potential and to calculate the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Representative Antiproliferative Data

The following table summarizes the reported IC50 values for some pyranopyridine and related derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Pyranopyridine Derivative 1MCF-7 (Breast)60 ± 4.0[3]
Pyranopyridine Derivative 2MCF-7 (Breast)100 ± 5.0[3]
Pyrazolopyridine Derivative 3A-549 (Lung)2.9[1]
Pyrazolopyridine Derivative 3HEPG2 (Liver)2.6[1]
Pyrazolopyridine Derivative 3HCT-116 (Colon)2.3[1]

Mechanistic Studies: Cell Cycle and Apoptosis Analysis

To further elucidate the mechanism of action, it is crucial to investigate the effects of the compounds on cell cycle progression and apoptosis induction.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This is typically done by staining the DNA of the cells with a fluorescent dye like propidium iodide (PI) and analyzing them using a flow cytometer.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

The induction of apoptosis is a key indicator of an effective anticancer agent. The Annexin V/PI double staining assay is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment:

    • Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The results will allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Caption: Experimental workflow for the in vitro evaluation of antiproliferative activity.

G cluster_evaluation In Vitro Evaluation Workflow start Synthesized Derivatives assay1 MTT Assay (Cell Viability/Cytotoxicity) start->assay1 assay2 Cell Cycle Analysis (Flow Cytometry) start->assay2 assay3 Apoptosis Assay (Annexin V/PI Staining) start->assay3 assay4 Western Blotting start->assay4 data1 IC50 Determination assay1->data1 data2 Cell Cycle Arrest Profile assay2->data2 data3 Quantification of Apoptosis assay3->data3 data4 Protein Expression Levels (e.g., p-EGFR, p-VEGFR2, Caspases) assay4->data4

Western Blotting for Target Validation

To confirm the proposed mechanism of action, Western blotting can be used to assess the expression levels of key proteins in the EGFR/VEGFR-2 signaling pathway and apoptosis-related proteins.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with the compound and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, phospho-VEGFR-2, total EGFR, total VEGFR-2, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivatives represent a promising class of compounds with potential as antiproliferative agents. Their synthesis can be achieved through established chemical reactions, and their mechanism of action is likely to involve the inhibition of key signaling pathways in cancer cells. The protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of these compounds, paving the way for further preclinical and clinical development.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Deriv
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (2018). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. (2018).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). MDPI.
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2019). Frontiers in Cell and Developmental Biology.
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. (2021). Organic & Biomolecular Chemistry.
  • Kinase Inhibitors in Multitargeted Cancer Therapy. (2017). PubMed.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Seminars in Cell & Developmental Biology.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2024). PubMed Central.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Journal of Advanced Pharmacy Research.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2023). MDPI.
  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
  • Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans. (2012). The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Antiviral Research of Substituted Pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyranopyridine Scaffold - A Privileged Structure in Antiviral Drug Discovery

The landscape of antiviral research is in constant pursuit of novel chemical scaffolds that can serve as the foundation for developing effective therapeutics against a broad spectrum of viral pathogens. Among these, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyranopyridine nucleus, a fused heterocyclic system incorporating both a pyran and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structure is present in a variety of biologically active molecules and offers a versatile framework for synthetic modification, enabling the fine-tuning of pharmacological properties.[2][3]

Substituted pyranopyridines, in particular, have garnered significant attention for their potential as antiviral agents.[2] Their rigid, three-dimensional structure allows for specific interactions with viral or host cell targets, leading to the disruption of the viral life cycle.[4] Recent studies have highlighted the promise of these compounds, especially against challenging viruses like Hepatitis B Virus (HBV) and various RNA viruses, including influenza and coronaviruses.[2][5]

This guide provides detailed application notes and experimental protocols for researchers investigating the antiviral properties of substituted pyranopyridines. It is designed to offer not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to drug discovery in this chemical class.

Application Note 1: Investigating the Anti-Hepatitis B Virus (HBV) Activity of Substituted Pyranopyridines

Chronic HBV infection remains a significant global health issue, and the development of new antiviral agents that target different stages of the viral life cycle is a critical research priority.[2] Piperazine-substituted pyranopyridines have recently been identified as a novel class of non-toxic inhibitors of HBV virion production, making them promising candidates for further development.[2][6]

Mechanism of Action: Inhibition of Virion Production

The primary antiviral mechanism of action identified for piperazine-substituted pyranopyridines against HBV is the prevention of virion particle formation.[2][6] This was determined by quantifying the levels of HBV DNA in the conditioned medium of infected cells. A significant reduction in extracellular HBV DNA, without a corresponding decrease in intracellular viral RNA, indicates that the compounds act at a late stage of the viral life cycle, specifically targeting the assembly or release of new virions.[2] This mode of action is distinct from many current HBV therapies that target the viral polymerase.[7]

Below is a conceptual diagram illustrating the proposed mechanism of action.

HBV_Mechanism Proposed Mechanism of HBV Inhibition by Substituted Pyranopyridines cluster_host_cell Hepatocyte HBV_entry HBV Entry cccDNA cccDNA Formation HBV_entry->cccDNA Transcription Viral RNA Transcription cccDNA->Transcription Translation Viral Protein Synthesis Transcription->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation Translation->Capsid_Assembly Virion_Release Virion Release Capsid_Assembly->Virion_Release Pyranopyridine Substituted Pyranopyridine Pyranopyridine->Inhibition caption Inhibition of HBV Virion Production

Caption: Proposed mechanism of action of substituted pyranopyridines against HBV.

Data Presentation: Antiproliferative and Antiviral Activity

The following table summarizes the antiproliferative activity (IC50) of several piperazine-substituted pyranopyridines against various cancer cell lines and their qualitative antiviral activity against HBV.[2] It is important to note that specific EC50 values for the anti-HBV activity have not been published; however, a significant reduction in virion production was observed at a concentration of 1 µM.[2]

Compound IDChemical MoietyAntiproliferative Activity (IC50 in µM)Anti-HBV Activity (at 1 µM)
DO11-37 Thioacetamide side group> 50 (HepG2)Significant reduction in virion production
DO11-42 Thioaryl side group (2-chlorobenzyl)1.3 (DU145)Significant reduction in virion production
DO11-45 Thioaryl side group (4-methylbenzyl)12.3 (DU145)Significant reduction in virion production
DO11-46 Thioaryl side group (4-chlorobenzyl)0.5 (DU145)Significant reduction in virion production
Experimental Protocols

A crucial aspect of evaluating any potential antiviral compound is to first determine its cytotoxicity to ensure that the observed antiviral effect is not simply a result of cell death. Subsequently, the specific antiviral activity can be assessed.

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of the test compounds on a relevant cell line, such as HepG2 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Substituted pyranopyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyranopyridine compounds in DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This protocol quantifies the amount of HBV DNA released into the cell culture supernatant, which is a direct measure of virion production.

Principle: HepG2.2.15 cells are a stable cell line that constitutively produces HBV virions. By treating these cells with the test compounds and then quantifying the HBV DNA in the supernatant using real-time quantitative PCR (qPCR), the inhibitory effect on virion production can be determined.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium as described in Protocol 1

  • Substituted pyranopyridine compounds

  • DNA extraction kit for viral DNA from cell culture supernatant

  • Primers and probe for HBV DNA quantification by qPCR

  • qPCR master mix and instrument

Procedure:

  • Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 24-well plate and treat with non-toxic concentrations of the pyranopyridine compounds (as determined by the MTT assay). Include a positive control (e.g., a known HBV inhibitor) and a vehicle control.

  • Incubation: Incubate the cells for 6 days, with a medium change containing the compounds on day 3.

  • Supernatant Collection: On day 6, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial kit according to the manufacturer's instructions.[6]

  • Real-Time qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.[8] Generate a standard curve using a plasmid containing the HBV target sequence to quantify the HBV DNA copies.

  • Data Analysis: Determine the concentration of HBV DNA in the supernatant for each treatment condition. The 50% effective concentration (EC50) is the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to the vehicle control.

Application Note 2: Preliminary Assessment of Antiviral Activity Against RNA Viruses (Influenza and SARS-CoV-2)

While the primary activity of the studied piperazine-substituted pyranopyridines was against HBV, some weak but statistically significant inhibition of influenza A virus and SARS-CoV-2 replication has been reported.[2] This suggests a broader, albeit less potent, antiviral potential that warrants further investigation.

Observed Activity

The observed activity against influenza and SARS-CoV-2 was characterized as a slight reduction in viral titers in infected cell lines.[2] The mechanism behind this inhibition is yet to be elucidated and could involve targeting either viral or host factors.

Data Presentation: Qualitative Findings and Contextual Data

The following table summarizes the qualitative findings for piperazine-substituted pyranopyridines against RNA viruses.[2] For context, EC50 values for other pyridine and pyrimidine derivatives against these viruses are also included.[5]

Compound IDTarget VirusObserved ActivityContextual EC50 (Related Compounds)
DO11-37 Influenza A, SARS-CoV-2Weak decrease in replicationInfluenza: 3.5 - 26.5 µM (Pyrimidine/Pyridine derivatives)[5]
DO11-46 Influenza A, SARS-CoV-2Weak decrease in replicationSARS-CoV-2: EC50 values for some pyridine derivatives are in the low µM range.[9]
Experimental Protocols

For screening compounds against lytic RNA viruses like influenza and SARS-CoV-2, plaque reduction and cytopathic effect inhibition assays are standard methods.

Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer. The number of plaques is proportional to the viral titer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • MEM medium with 2% FBS and TPCK-trypsin

  • Substituted pyranopyridine compounds

  • Agarose or Avicel overlay

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a dilution of influenza virus that will produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) containing serial dilutions of the pyranopyridine compounds.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), which includes morphological changes and cell death. Cell viability is typically measured using a colorimetric reagent.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • DMEM with 2% FBS

  • Substituted pyranopyridine compounds

  • Cell viability reagent (e.g., Neutral Red or MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate.

  • Compound and Virus Addition: Pre-incubate serial dilutions of the pyranopyridine compounds with a fixed amount of SARS-CoV-2 for 1 hour. Then, add the mixture to the cells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates at 37°C until 80-90% CPE is observed in the virus control wells (typically 3-4 days).

  • Cell Viability Measurement: Add the cell viability reagent (e.g., Neutral Red) and incubate according to the manufacturer's instructions.

  • Quantification: Measure the absorbance or fluorescence to quantify cell viability.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 is the concentration that inhibits CPE by 50%.

Visualizations

General Experimental Workflow for Antiviral Screening

Antiviral_Workflow Start Start: Synthesized Pyranopyridine Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (e.g., CPE Inhibition, Plaque Assay) Cytotoxicity->Antiviral_Screen Hit_Identification Hit Identification (Potent EC50, High Selectivity Index) Antiviral_Screen->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., qPCR for HBV, Time-of-Addition) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization caption Antiviral Screening Workflow

Caption: A generalized workflow for the antiviral screening of substituted pyranopyridines.

References

  • Barseghyan, S., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991. [Link]

  • Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. (2022). RSC Medicinal Chemistry. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). MDPI. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PubMed Central. [Link]

  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. (2005). PubMed Central. [Link]

  • Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. (2021). PubMed Central. [Link]

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). PubMed Central. [Link]

  • The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal. [Link]

  • Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. (2020). MDPI. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2022). National Institutes of Health. [Link]

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1995). PubMed. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). ResearchGate. [Link]

  • Emerging antiviral therapies and drugs for the treatment of influenza. (2022). ResearchGate. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science. [Link]

  • Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. (2021). PubMed. [Link]

  • Discovery of Novel Pyrimidine-Based Capsid Assembly Modulators as Potent Anti-HBV Agents. (2021). PubMed. [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI. [Link]

  • Inhibition of episomal hepatitis B virus DNA in vitro by 2,4-diamino-7. (1993). National Institutes of Health. [Link]

  • Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus. (2023). PubMed Central. [Link]

  • A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. (2022). National Institutes of Health. [Link]

  • Emerging antivirals for the treatment of hepatitis B. (2014). PubMed Central. [Link]

  • Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly. (2019). PubMed. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). PubMed Central. [Link]

  • Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. (2021). PubMed. [Link]

  • Quantitative Analysis of Hepatitis B Virus DNA by Real-Time Amplification. (2001). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrano[3,2-b]pyridine Scaffold

The pyranopyridine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] These compounds have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including potential applications as anticancer and antiviral agents.[1] Specifically, the 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine moiety represents a key pharmacophore, and the development of a robust and scalable synthetic protocol is paramount for facilitating further research and enabling potential drug development pipelines.

This document provides a comprehensive guide for the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, detailing both a laboratory-scale protocol and critical considerations for process scale-up. The proposed synthetic strategy is a two-step sequence involving an intramolecular cyclization to form the key ketone intermediate, followed by a Wittig olefination to introduce the exocyclic methylene group. This approach is designed to be efficient and amenable to larger-scale production.

Proposed Synthetic Pathway

The synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is envisioned to proceed through the formation of the ketone intermediate, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one, followed by olefination.

Synthetic Pathway Starting_Material 2-((2-Hydroxyethyl)oxy)nicotinonitrile Ketone_Intermediate 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one Starting_Material->Ketone_Intermediate Intramolecular Cyclization Final_Product 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Ketone_Intermediate->Final_Product Wittig Reaction

Caption: Proposed two-step synthesis of the target compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section outlines the detailed experimental procedure for the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine on a laboratory scale.

Step 1: Synthesis of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (Ketone Intermediate)

The formation of the pyranone ring is achieved through an acid-catalyzed intramolecular cyclization of a suitable precursor. This type of cyclization is a common strategy for the synthesis of fused heterocyclic systems.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-((2-Hydroxyethyl)oxy)nicotinonitrile164.1610.0 g0.061
Concentrated Sulfuric Acid98.0850 mL-
Deionized Water18.02As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-((2-hydroxyethyl)oxy)nicotinonitrile (10.0 g, 0.061 mol).

  • Carefully add concentrated sulfuric acid (50 mL) to the starting material with stirring. Caution: The addition of sulfuric acid is highly exothermic and should be performed slowly in an ice bath.

  • Heat the reaction mixture to 120°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Significant gas evolution will occur.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one as a solid.

Step 2: Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (Wittig Reaction)

The Wittig reaction is a reliable method for the conversion of ketones to alkenes.[3] In this step, the ketone intermediate is treated with a phosphorus ylide to generate the target exocyclic methylene compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyltriphenylphosphonium Bromide357.2325.8 g0.072
n-Butyllithium (2.5 M in hexanes)64.0628.8 mL0.072
3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one149.159.0 g0.060
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Experimental Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (25.8 g, 0.072 mol) and anhydrous THF (200 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 28.8 mL, 0.072 mol) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (9.0 g, 0.060 mol) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:4).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Part 2: Protocol for Scaling Up the Synthesis

Transitioning a laboratory-scale synthesis to a pilot or production scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.[4] This section addresses the key considerations for scaling up the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Workflow for Scale-Up Process

Scale-Up Workflow cluster_0 Phase 1: Process Safety & Hazard Analysis cluster_1 Phase 2: Process Optimization & Control cluster_2 Phase 3: Engineering & Equipment HAZOP Hazard and Operability (HAZOP) Study Thermal_Screening Reaction Calorimetry (RC1) for Exotherms HAZOP->Thermal_Screening Reagent_Handling Safe Handling Protocols for H2SO4 & n-BuLi Thermal_Screening->Reagent_Handling Parameter_Optimization Critical Process Parameter (CPP) Identification Mixing_Studies Agitation and Baffling Studies Parameter_Optimization->Mixing_Studies PAT Process Analytical Technology (PAT) Implementation Mixing_Studies->PAT Reactor_Selection Glass-Lined or Hastelloy Reactor Selection Heat_Transfer Heat Exchanger Sizing and Control Reactor_Selection->Heat_Transfer Downstream_Processing Filtration, Extraction, and Distillation Train Design Heat_Transfer->Downstream_Processing

Caption: Key phases in the scale-up of the synthesis protocol.

Critical Considerations for Scale-Up
ParameterLaboratory ScaleScale-Up Considerations & Recommendations
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.The surface area to volume ratio decreases significantly, increasing the risk of thermal runaway, especially during the exothermic addition of sulfuric acid and the quenching step. Recommendation: Utilize a jacketed reactor with a reliable temperature control unit. Perform reaction calorimetry to determine the heat of reaction and ensure adequate cooling capacity. For the sulfuric acid addition, consider a slow, controlled addition rate with efficient subsurface agitation.
Mass Transfer & Mixing Magnetic stirring is often sufficient.In larger vessels, inefficient mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. Recommendation: Employ mechanical overhead stirrers with appropriate impeller design (e.g., pitched-blade turbine) and baffling to ensure homogeneity. The rate of addition of reagents becomes a critical parameter to control.
Reagent Handling and Addition Manual addition via dropping funnel or syringe.Handling large quantities of corrosive (H₂SO₄) and pyrophoric (n-BuLi) reagents requires specialized equipment and procedures. Recommendation: Use automated dosing pumps for controlled addition of sulfuric acid and n-butyllithium. Implement closed-system transfers to minimize exposure and ensure safety.
Work-up and Extraction Separatory funnels are used for extraction.Large-volume extractions in separatory funnels are impractical and unsafe. Phase separation can be slow and problematic. Recommendation: Utilize a jacketed reactor with a bottom outlet valve for phase separation. Consider continuous liquid-liquid extraction for improved efficiency and reduced solvent usage.
Purification Column chromatography is feasible.Large-scale column chromatography is expensive and time-consuming. Recommendation: Develop a robust crystallization procedure for the purification of the ketone intermediate and the final product. Investigate alternative purification methods such as distillation if the product is thermally stable.
Solvent Selection and Recovery Solvent use is relatively low.The large volumes of solvents required for scale-up have significant cost and environmental implications. Recommendation: Select solvents that are effective, safe, and easily recoverable. Implement solvent distillation and recycling processes to improve the economic and environmental profile of the synthesis.
Process Safety Small-scale reactions pose lower risks.The potential hazards associated with exothermic reactions, flammable solvents, and reactive reagents are magnified at scale. Recommendation: Conduct a thorough process hazard analysis (PHA). Ensure that the reactor is equipped with appropriate safety features, such as rupture discs and emergency quenching systems. Provide comprehensive training for all personnel involved in the scale-up process.

Conclusion

The presented two-step synthetic protocol for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine offers a viable route for both laboratory-scale synthesis and large-scale production. While the laboratory procedure is straightforward, a successful scale-up requires a systematic approach that addresses the challenges of heat and mass transfer, reagent handling, and process safety. By carefully considering the recommendations outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of scaling up this important synthesis, thereby facilitating the advancement of new chemical entities based on the pyranopyridine scaffold.

References

  • Dehghan, et al. (2022). An improvement of this method was reported. Preprints.org.
  • Schmidt, B. (2003). An olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second generation Grubbs' catalysts. European Journal of Organic Chemistry, 816-819.
  • Liang, G., Sharu, D. T., Lam, T., & Totah, N. I. (2013). The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields. Organic Letters, 15(23), 5974-5977.
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Sigma-Aldrich Website.
  • Google Patents. (2016).
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Google Patents. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. WO2005063768A1.
  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC.
  • Reddy, B. V. S., Durgaprasad, M., & Sridhar, B. (2014). Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4′-pyran] Scaffolds through an Intramolecular Prins Cascade Process. The Journal of Organic Chemistry, 80(1), 653–660.
  • Dehghan, et al. (2022). An improvement of this method was reported.
  • An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles under catalyst- and additive-free conditions. (n.d.). Organic & Biomolecular Chemistry.
  • CatSci. (n.d.).
  • Azimi, S. C. (2016). L-Proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Benchchem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Google Patents. (1951).
  • SciSpace. (2011). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. ARKIVOC.
  • Googleapis. (n.d.).
  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists actively working with pyranopyridine scaffolds. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges to help you optimize your synthetic outcomes.

Introduction: The Challenge of the Pyranopyridine Core

The pyranopyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an exocyclic methylene group at the 4-position creates a unique structural motif with potential for further functionalization or as a key pharmacophore. However, the synthesis of this specific target, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, presents several challenges, including controlling regioselectivity, managing sensitive intermediates, and optimizing the final olefination step to achieve high yields. This guide provides a systematic approach to navigating these complexities.

Proposed Synthetic Pathway

A robust and logical pathway to the target compound involves a multi-step sequence starting from a commercially available pyridinone. This approach isolates potential issues at each stage, allowing for more straightforward troubleshooting.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Olefination A 2-Hydroxy-3-methylpyridine C Intermediate 1 (Ether) A->C K2CO3, DMF B 3-bromo-1-propanol B->C D Intermediate 2 (Aldehyde) C->D PCC or DMP E 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one (Ketone Intermediate) D->E Acid Catalyst (e.g., p-TsOH) G 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (Final Product) E->G F Wittig Reagent (Ph3P=CH2) F->G

Caption: Proposed four-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the overall yield of this synthesis? A1: The two most critical stages are the intramolecular cyclization (Step 3) and the final Wittig olefination (Step 4). Suboptimal reaction conditions, particularly temperature and moisture control, are common causes of low yields in heterocyclic synthesis.[1][2] For the cyclization, incomplete conversion and side reactions are common pitfalls. For the olefination, the stability of the Wittig reagent and the reactivity of the ketone intermediate are paramount. Careful monitoring and optimization of these two steps will have the most significant impact on your overall success.

Q2: My starting 2-hydroxy-3-methylpyridine is impure. How critical is its purity? A2: Extremely critical. Impurities in starting materials can poison catalysts, introduce competing side reactions, and complicate purification of downstream intermediates.[3] We strongly recommend purifying the starting material by recrystallization or column chromatography until it is >98% pure by NMR or HPLC analysis.

Q3: Can I use a one-pot procedure for the first two steps (alkylation and oxidation)? A3: While one-pot reactions can improve efficiency, we advise against it in this case, especially during initial route scouting. The conditions for O-alkylation (basic) are incompatible with the oxidizing agents (like PCC or DMP) used in the subsequent step. Attempting a one-pot synthesis here would likely lead to a complex mixture of products and decomposition. Isolating and purifying Intermediate 1 is the most reliable approach.

Q4: Are there alternative methods for the final olefination step? A4: Yes. While the Wittig reaction is a classic and reliable choice, other olefination reagents can be effective. The Petasis or Tebbe reagents are excellent alternatives, particularly if the ketone intermediate (Intermediate 2) is sterically hindered or prone to enolization under the basic conditions of the Wittig reaction. However, these reagents are often more expensive and require stricter anhydrous conditions.

Troubleshooting Guide by Synthetic Step

Step 1 & 2: O-Alkylation and Oxidation

Q: I'm observing a low yield of the aldehyde intermediate (Intermediate 2) after the two steps. What is the likely cause?

A: Low yield at this stage typically points to one of three issues: incomplete O-alkylation, inefficient oxidation, or product decomposition.

Troubleshooting Workflow: Low Yield of Intermediate 2

G Start Low Yield of Intermediate 2 CheckAlkylation Analyze crude from Step 1 by TLC/LCMS Start->CheckAlkylation CheckOxidation Analyze crude from Step 2 by TLC/LCMS CheckAlkylation->CheckOxidation Clean conversion IncompleteAlkylation Incomplete Alkylation: - Increase reaction time/temp - Use a stronger base (NaH) - Ensure anhydrous conditions CheckAlkylation->IncompleteAlkylation Starting material remains IncompleteOxidation Incomplete Oxidation: - Increase equivalents of oxidant - Check oxidant quality - Increase reaction time CheckOxidation->IncompleteOxidation Intermediate 1 remains Decomposition Decomposition Observed: - Run oxidation at lower temp (0 °C) - Buffer reaction (e.g., with NaOAc) - Reduce reaction time CheckOxidation->Decomposition Multiple spots/ streaking on TLC End Yield Improved IncompleteAlkylation->End IncompleteOxidation->End Decomposition->End

Caption: Decision tree for troubleshooting low yield in early steps.

Detailed Analysis:

  • Incomplete O-Alkylation: The basicity of potassium carbonate may be insufficient. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. Ensure your solvent is truly anhydrous, as water will quench the base.[4]

  • Inefficient Oxidation: Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) can degrade upon prolonged storage. Use a freshly opened bottle or test the oxidant on a simple alcohol (e.g., benzyl alcohol) to confirm its activity.

  • Product Instability: Aldehydes can be sensitive. Over-oxidation to the carboxylic acid or decomposition under harsh conditions can occur. Running the oxidation at a lower temperature (e.g., 0 °C to room temperature) can mitigate this.

Step 3: Intramolecular Cyclization

Q: The cyclization to the ketone intermediate is sluggish and gives a poor yield. I see a lot of starting material and some unidentified byproducts.

A: This is a critical ring-forming step, and efficiency depends heavily on favoring the intramolecular pathway over intermolecular side reactions.

Potential Problem Underlying Cause & Explanation Recommended Solution
Incomplete Reaction The reaction may be reversible or the activation energy barrier is too high under the current conditions.Increase the reaction temperature or use a stronger acid catalyst (e.g., trifluoroacetic acid). Ensure efficient water removal using a Dean-Stark trap, as water is a byproduct of the cyclization.[5]
Intermolecular Polymerization At high concentrations, two molecules of the aldehyde intermediate can react with each other instead of cyclizing. This leads to oligomeric or polymeric byproducts.Apply the principle of high dilution. Run the reaction at a low concentration (e.g., 0.01-0.05 M) by adding the substrate slowly via a syringe pump to the heated solvent and catalyst mixture.
Formation of an Enamine Side Product The pyridine nitrogen, being nucleophilic, can potentially compete in side reactions, especially if the reaction conditions are not optimized.[6]While less common for this specific cyclization, ensure the use of a non-nucleophilic acid catalyst. Protonation of the pyridine nitrogen by the acid catalyst should deactivate it sufficiently.
Step 4: Olefination (Wittig Reaction)

Q: My Wittig reaction is not working. The main spot on my TLC plate corresponds to the ketone starting material.

A: Failure of a Wittig reaction is almost always due to issues with the ylide generation or its subsequent reaction with the carbonyl.

Detailed Analysis:

  • Poor Ylide Formation: The characteristic deep red/orange color of the methylide (Ph₃P=CH₂) is a key indicator of its formation.

    • Base: Ensure your n-BuLi is properly titrated and has not degraded. Use fresh, anhydrous solvents (THF or ether).

    • Temperature: The deprotonation of methyltriphenylphosphonium bromide must be done at a low temperature (typically -78 °C to 0 °C) to prevent ylide decomposition.

    • Moisture: The ylide is extremely basic and moisture-sensitive. The entire apparatus must be rigorously flame-dried or oven-dried before use under an inert atmosphere (argon or nitrogen).[3]

  • Low Ketone Reactivity: While unlikely to be completely unreactive, the ketone's electrophilicity could be reduced by the electron-donating nature of the adjacent pyran oxygen. If ylide formation is confirmed, try adding the ketone at 0 °C and then slowly warming the reaction to room temperature and gently heating to reflux if necessary.

Q: The reaction works, but the yield is low and purification is difficult due to triphenylphosphine oxide (Ph₃PO).

A: This is the most common drawback of the Wittig reaction.

  • Improving Yield: Ensure you use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to drive the reaction to completion.

  • Purification Strategy: Ph₃PO is notoriously difficult to remove completely via standard silica gel chromatography.

    • Method 1 (Precipitation): After the reaction, concentrate the crude mixture, and triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. Ph₃PO is often insoluble and can be filtered off. This may require several attempts.

    • Method 2 (Alternative Chromatography): For some compounds, chromatography on neutral alumina can provide better separation from Ph₃PO than silica gel.

Detailed Experimental Protocols

Step 3: Intramolecular Cyclization to 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one

  • Apparatus: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere (Argon).

  • Reagents: To the flask, add dry toluene (to 0.05 M concentration based on the substrate). Add a catalytic amount of para-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Reaction: Heat the toluene to reflux to azeotropically remove any trace water (collect in the Dean-Stark trap).

  • Addition: Dissolve the aldehyde intermediate (1.0 eq) in a minimal amount of dry toluene and add it dropwise to the refluxing solution over 2-4 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete after 4-8 hours of reflux following the addition.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography on silica gel.

Step 4: Wittig Olefination to 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

  • Apparatus: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum under an inert atmosphere (Argon).

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The mixture should turn a characteristic deep orange/red color. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Reaction: Cool the ylide solution back down to 0 °C. Dissolve the ketone intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the ketone by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. To remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude solid with cold diethyl ether or hexanes and filter. Purify the filtrate by flash column chromatography.

References

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. (2025). [Link]

  • Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. (2022). [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. [Link]

  • Benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s. Sci-Hub. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • What are some common causes of low reaction yields? Reddit. (2024). [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. (2025). [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. (2015). [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. (2021). [Link]

Sources

Purification techniques for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, presented by a Senior Application Scientist. This technical support center is designed for researchers and drug development professionals, offering practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during the purification process.

Introduction: The Purification Challenge

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound with a structure that suggests potential utility in medicinal chemistry and materials science. Achieving high purity is paramount for accurate biological evaluation and reproducible downstream applications. The presence of a basic pyridine nitrogen and a potentially reactive exocyclic methylene group presents unique challenges. This guide provides a systematic approach to overcoming these hurdles, ensuring the isolation of a highly pure product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A: Based on common synthetic routes for related pyranopyridine scaffolds, impurities typically arise from several sources:

  • Unreacted Starting Materials: Depending on the specific synthesis, precursors used for constructing the pyran or pyridine rings may persist.

  • Reaction Byproducts: Incomplete cyclization, side reactions, or polymerization of the methylene group can lead to structurally similar impurities that may be difficult to separate.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis can carry over into the crude product.[1][2]

  • Degradation Products: The dihydropyran ring and the exocyclic double bond may be susceptible to degradation under harsh conditions (e.g., strong acid/base or high heat), leading to ring-opened or isomerized products.[3]

Q2: What are the primary recommended techniques for purifying 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine?

A: The two most effective and widely used techniques for a compound of this nature are flash column chromatography and recrystallization.

  • Flash Column Chromatography is the workhorse method for separating the target compound from a complex mixture of impurities, especially those with different polarities.

  • Recrystallization is an excellent final polishing step if the compound is a solid. It is highly effective at removing small amounts of impurities, leading to a product with high crystalline purity.[4][5]

Q3: How can I reliably assess the purity of my final product?

A: A multi-faceted approach is essential for confirming purity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing solvent systems for column chromatography. A pure compound should ideally show a single spot.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is a good starting point, and the method can be optimized for baseline separation of the main peak from any impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities, even at low levels, by showing unexpected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Are there any stability concerns I should be aware of during purification?

A: Yes. The basic nitrogen on the pyridine ring and the overall structure warrant some caution.

  • pH Sensitivity: The pyridine nitrogen can be protonated in acidic media, which will drastically change the compound's solubility and chromatographic behavior.[3]

  • Thermal Stability: Prolonged exposure to high temperatures, such as during solvent evaporation, should be minimized to prevent potential decomposition.[3] It is advisable to use a rotary evaporator with a controlled water bath temperature.

  • Interaction with Silica Gel: The basic pyridine moiety can interact strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to peak tailing and poor recovery during chromatography.[8]

Section 2: Detailed Purification Protocols

These protocols provide a detailed, step-by-step methodology for the primary purification techniques.

Protocol 1: Flash Column Chromatography

This protocol is designed as a primary purification step to remove the bulk of impurities from the crude reaction mixture.

Rationale: The choice of silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane is a standard starting point for many moderately polar organic compounds. The optional addition of triethylamine (TEA) is a critical step to mitigate the issues caused by the basicity of the pyridine ring.[8]

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing polarity).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

    • If streaking is observed, add 0.5-1% triethylamine (TEA) to the developing solvent to see if it improves the spot shape.

  • Column Packing:

    • Select an appropriately sized column for your amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by your TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If TEA was found to be beneficial in the TLC analysis, add the same percentage (0.5-1%) to your entire mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a moderate temperature (e.g., <40°C).

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is ideal for purifying a solid product, especially after an initial chromatographic separation.

Rationale: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[9][10]

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your impure solid (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.[9]

    • If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is not).[11]

Solvent Screening Suggestions Polarity
Hexane / HeptaneNon-polar
TolueneNon-polar
Diethyl EtherSlightly Polar
Ethyl AcetatePolar aprotic
Isopropanol / EthanolPolar protic
AcetonitrilePolar aprotic
  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.

    • Add just enough hot solvent to completely dissolve the solid. Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Problem Possible Cause Solution
Low or No Recovery from Column Chromatography The compound is highly polar and is irreversibly adsorbed onto the silica gel.- Add a Competing Base: Add 0.5-2% triethylamine or a few drops of ammonia to the mobile phase to compete with your compound for binding to the acidic silanol sites.[8] - Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18 reversed-phase column.
Significant Peak Tailing in Chromatography Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[8]- Add Mobile Phase Modifier: As above, add a small amount of triethylamine or another suitable base to the eluent. - Use a Different Stationary Phase: Employ an end-capped silica column or consider alumina.
Product is an Oil, Not a Solid, After Solvent Removal - The compound has a low melting point. - Residual solvent is present. - The product is still impure (impurities can depress the melting point).- Ensure Complete Solvent Removal: Use a high vacuum pump for an extended period. - Attempt Trituration: Add a non-polar solvent (like hexane or pentane) in which the compound is insoluble. The impurities may dissolve, allowing the product to solidify. - Re-purify: The sample may require another round of chromatography with a shallower solvent gradient for better separation.
Compound Fails to Crystallize from Solution - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. - The presence of impurities is inhibiting crystal lattice formation.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch. - Reduce Volume: Gently evaporate some of the solvent to increase the concentration. - Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes cloudy, then warm slightly to clarify and cool again.[11]
Co-elution of Impurities in Chromatography The impurities have a similar polarity to the target compound.- Optimize the Mobile Phase: Switch to a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) to alter selectivity. - Use a Shallower Gradient: A slower, more gradual increase in polarity can improve the resolution between closely eluting spots. - Try a Different Stationary Phase: As mentioned, alumina or reversed-phase silica may offer different selectivity.

Section 4: Visualization & Workflows

Diagram 1: Purification Method Selection Workflow

This diagram provides a decision-making framework for selecting the appropriate initial purification strategy.

Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsCrystalline Does it appear crystalline? IsSolid->IsCrystalline Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oil/Amorphous) Recrystallize Attempt Direct Recrystallization IsCrystalline->Recrystallize Yes Triturate Attempt Trituration / Solvent Wash IsCrystalline->Triturate No PostChrom Purify further if needed (e.g., Recrystallization) Chromatography->PostChrom Recrystallize->PostChrom Triturate->Chromatography

Caption: Decision tree for selecting an initial purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow guides the user through common issues encountered during flash column chromatography.

cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Proposed Solution Problem Poor Separation / Co-elution Solvent Incorrect Solvent System Problem->Solvent Overload Column Overload Problem->Overload Tailing Streaking / Peak Tailing AcidicSilica Interaction with Acidic Silica Tailing->AcidicSilica LowYield Low / No Recovery Adsorption Irreversible Adsorption LowYield->Adsorption OptimizeTLC Re-optimize TLC (Different Solvents) Solvent->OptimizeTLC ShallowGradient Use a Shallower Gradient Solvent->ShallowGradient ReduceLoad Reduce Sample Load Overload->ReduceLoad AddTEA Add 1% TEA to Mobile Phase AcidicSilica->AddTEA ChangePhase Switch to Alumina or Reversed-Phase AcidicSilica->ChangePhase Adsorption->AcidicSilica Adsorption->AddTEA Adsorption->ChangePhase

Caption: A workflow for troubleshooting common chromatography issues.

References

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Google Patents. (CN112834643A). Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

  • MDPI. Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. [Link]

  • National Center for Biotechnology Information. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4235. [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. [Link]

  • YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • ResearchGate. Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • ResearchGate. (2014). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

  • ResearchGate. (2016). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • National Center for Biotechnology Information. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3195. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Technical Support Center: Synthesis of Methylene-Dihydropyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Methylene-Dihydropyranopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the identification and mitigation of byproducts.

As Senior Application Scientists, we understand that the multi-component or domino reactions often employed for constructing complex scaffolds like methylene-dihydropyranopyridines can be sensitive to reaction conditions, leading to a variety of side products. This guide provides in-depth technical insights and practical solutions to help you optimize your synthetic protocols.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of methylene-dihydropyranopyridines, focusing on the formation of common byproducts.

Issue 1: Presence of an Acyclic Knoevenagel Condensation Product

Question: My reaction mixture shows a significant amount of a byproduct that appears to be the result of the initial condensation between the active methylene compound and the aldehyde, but without the subsequent cyclization. How can I drive the reaction to completion?

Answer: This is a common issue where the initial Knoevenagel condensation outpaces the subsequent Michael addition and cyclization steps. The stability of this intermediate can be influenced by several factors.

Causality and Mitigation Strategies:

  • Insufficient Activation of the Michael Acceptor: The Knoevenagel product may not be sufficiently electrophilic to undergo the Michael addition.

    • Troubleshooting:

      • Catalyst Choice: If using a weak base, consider switching to a slightly stronger base (e.g., piperidine, triethylamine) to facilitate the Michael addition. Conversely, if the reaction is acid-catalyzed, ensure the catalyst concentration is optimal.

      • Solvent Effects: The polarity of the solvent can influence the reaction rates. A more polar solvent may stabilize charged intermediates, potentially slowing down the cyclization. Experiment with a range of solvents (e.g., ethanol, acetonitrile, toluene) to find the optimal balance.

  • Steric Hindrance: Bulky substituents on the aldehyde or the active methylene compound can sterically hinder the intramolecular cyclization.

    • Troubleshooting:

      • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization.

      • Extended Reaction Time: Simply allowing the reaction to proceed for a longer duration may be sufficient to consume the acyclic intermediate.

Experimental Protocol: Optimizing Cyclization

  • Set up a series of small-scale reactions in parallel.

  • Variable 1: Catalyst. Keep the solvent and temperature constant. Test a range of catalysts, for example:

    • Piperidine (20 mol%)

    • Triethylamine (20 mol%)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%)

  • Variable 2: Solvent. Using the best catalyst from the previous step, test different solvents such as ethanol, THF, and DMF.

  • Variable 3: Temperature. Using the optimal catalyst and solvent, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Monitor the reactions by TLC or LC-MS to determine the conditions that lead to the highest conversion to the desired product.

Issue 2: Formation of a Dimerized or Oligomeric Byproduct

Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer or oligomer of my starting materials or product. What causes this and how can I prevent it?

Answer: The formation of dimers or oligomers is often due to intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent when using a bifunctional reagent like formaldehyde to create the methylene bridge.

Causality and Mitigation Strategies:

  • High Concentration: At high concentrations, the probability of intermolecular collisions increases, favoring the formation of dimers and oligomers.

    • Troubleshooting:

      • High Dilution: Running the reaction at a lower concentration can significantly favor the intramolecular pathway. This is a classic strategy for promoting cyclization over polymerization.

  • Reactivity of the Methylene Bridging Agent: Formaldehyde is highly reactive and can participate in multiple side reactions.

    • Troubleshooting:

      • Slow Addition: Instead of adding the methylene-bridging agent all at once, add it slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reagent low, minimizing side reactions.

      • Use of a Formaldehyde Equivalent: Consider using a less reactive formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane, which can depolymerize in situ to provide a slow, controlled release of formaldehyde.

Workflow for Minimizing Dimerization

Dimerization_Mitigation Start High Molecular Weight Byproduct Observed Check_Concentration Is the reaction run at high concentration? Start->Check_Concentration High_Dilution Action: Employ high dilution conditions. Check_Concentration->High_Dilution Yes Check_Reagent Is a highly reactive C1 source used (e.g., formaldehyde)? Check_Concentration->Check_Reagent No High_Dilution->Check_Reagent Slow_Addition Action: Use slow addition of the C1 source. Check_Reagent->Slow_Addition Yes End Minimized Dimerization Check_Reagent->End No Formaldehyde_Equivalent Action: Use a formaldehyde equivalent (e.g., paraformaldehyde). Slow_Addition->Formaldehyde_Equivalent Or Slow_Addition->End Formaldehyde_Equivalent->End

Caption: Troubleshooting workflow for dimerization.

Issue 3: Oxidation of the Dihydropyridine Ring

Question: My final product contains a significant amount of the fully aromatized pyridine analog. How can I prevent this oxidation?

Answer: The dihydropyridine ring is susceptible to oxidation, which can occur during the reaction or workup. This is a common side reaction, especially if the reaction is run at elevated temperatures or exposed to air for extended periods.

Causality and Mitigation Strategies:

  • Presence of Oxidants: Air (oxygen), certain metal catalysts, or impurities can act as oxidants.

    • Troubleshooting:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.

    • Troubleshooting:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Workup Conditions: Exposure to air during workup and purification can also lead to oxidation.

    • Troubleshooting:

      • Minimize Exposure to Air: Work quickly during the extraction and purification steps.

      • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction or during workup can help prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of methylene-dihydropyranopyridines?

A1: The synthesis of methylene-dihydropyranopyridines typically proceeds through a domino reaction involving several key steps. A plausible mechanism is initiated by a Knoevenagel condensation between an active methylene compound and an aldehyde. This is followed by a Michael addition of an enolate to an acceptor. The introduction of the methylene bridge, often from a formaldehyde source, can occur at various stages, followed by an intramolecular cyclization and condensation to form the final fused heterocyclic system. The exact sequence of events can be highly dependent on the specific reactants and reaction conditions.

Plausible Reaction Pathway

Reaction_Mechanism Reactants Active Methylene Compound + Aldehyde + C1 Source + Enolate Precursor Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Michael Michael Addition Knoevenagel->Michael Methylene_Bridge Methylene Bridge Formation Michael->Methylene_Bridge Cyclization Intramolecular Cyclization Methylene_Bridge->Cyclization Product Methylene-Dihydropyranopyridine Cyclization->Product

Caption: A generalized reaction pathway.

Q2: How can I confirm the structure of my byproducts?

A2: A combination of spectroscopic techniques is essential for structure elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is a crucial first step in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of key functional groups and the overall structure. For example, the absence of certain signals expected for the final product can indicate an incomplete reaction.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.

  • Infrared (IR) Spectroscopy: Can identify the presence of specific functional groups, such as carbonyls (C=O) or nitriles (C≡N), which may be present in intermediates or byproducts.

Q3: Are there any general "green chemistry" considerations for these syntheses?

A3: Yes, several green chemistry principles can be applied.

  • Catalysis: Use of a catalyst in small amounts is preferable to stoichiometric reagents.

  • Atom Economy: Multi-component reactions are inherently more atom-economical as they combine multiple starting materials into a single product with minimal waste.

  • Solvent Choice: Whenever possible, use greener solvents like ethanol or water, or consider solvent-free conditions.

  • Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption.

Quantitative Data Summary

IssueCommon ByproductPotential CauseMitigation Strategy
1Acyclic Knoevenagel ProductIncomplete cyclizationOptimize catalyst, solvent, and temperature
2Dimer/OligomerHigh concentration, reactive C1 sourceHigh dilution, slow addition of C1 source
3Aromatized PyridineOxidationInert atmosphere, lower temperature, antioxidants

References

  • Knoevenagel Condensation: For a comprehensive overview of the Knoevenagel condensation, its mechanism, and applications in organic synthesis, please refer to: Tietze, L. F.; Beifuss, U. The Knoevenagel Condensation. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341-394. (A general reference for the fundamental reaction)
  • Michael Addition: For a detailed discussion of the Michael addition, including its mechanism and factors influencing its outcome, see: Bergmann, E. D.; Ginsburg, D.; Pappo, R. The Michael Reaction. Org. React.1959, 10, 179-555.
  • Multicomponent Reactions: For an authoritative review on the power and utility of multicomponent reactions in heterocyclic synthesis, please see: Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168-3210.
  • Domino Reactions in Organic Synthesis: For an in-depth exploration of the concept and application of domino reactions, which are central to the efficient synthesis of complex molecules, refer to: Tietze, L. F. Domino Reactions in Organic Synthesis. Chem. Rev.1996, 96, 115-136. (An authoritative source on the type of reaction cascade often used)

Stability issues of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. This molecule is part of the broader pyranopyridine class of compounds, which are of significant interest in medicinal chemistry, particularly as efflux pump inhibitors (EPIs) in Gram-negative bacteria.[1][2] The unique structural feature of this analog is its exocyclic methylene group, which, while potentially conferring desirable biological activity, also introduces specific stability challenges. This guide is designed to provide you with an in-depth understanding of these challenges and to offer practical, validated solutions to ensure the integrity of your experiments.

Here, we will address the core stability issues, provide troubleshooting advice for common experimental problems, and detail protocols for handling and analysis. Our goal is to empower you to work confidently with this promising, yet reactive, compound.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common high-level questions regarding the stability and handling of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Q1: What are the primary chemical stability concerns for this compound?

The principal stability concern arises from the high reactivity of the exocyclic methylene group. This moiety is structurally analogous to a vinyl ether, which is highly susceptible to cationic polymerization.[3][4][5][6] This process can be initiated by trace amounts of acid, electrophiles, or even certain light conditions, leading to the formation of oligomers or polymers and a rapid loss of the monomeric, active compound. A secondary concern is the potential for oxidation at the pyridine nitrogen or allylic position under harsh conditions.

Q2: How does pH affect the stability of the compound in solution?

The compound is highly sensitive to acidic conditions. Protic or Lewis acids can catalyze the polymerization of the exocyclic double bond. Therefore, aqueous solutions should be maintained at a neutral or slightly basic pH (pH 7.0 - 8.0) to minimize degradation. Strongly acidic conditions (pH < 5) should be avoided entirely during workups, purification, and in assay buffers. Some pyridinium compounds have been shown to have pH-sensitive properties, which could also influence interactions and stability in different buffer systems.[7]

Q3: What are the recommended storage conditions for solid and stock solutions?

  • Solid Form: Store the solid compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. The container should be tightly sealed to prevent exposure to moisture and air.

  • Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents such as DMSO or DMF. Avoid chlorinated solvents like dichloromethane if there is any risk of acid contamination.[8] Store these stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Q4: Is the compound sensitive to light or air?

Yes. The exocyclic double bond can be susceptible to photo-initiated radical polymerization or oxidation.[3] The pyridine ring, common in many bioactive compounds, can also be subject to microbial degradation pathways in environmental or biological systems, although this is less of a concern in sterile lab conditions.[9][10] Therefore, all manipulations, including weighing, dissolution, and experimental procedures, should be performed with protection from direct light (e.g., using amber vials, covering flasks with foil). While less reactive than its sensitivity to acid, prolonged exposure to air (oxygen) should be minimized, especially in solution.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Issue 1: My NMR spectrum shows broad, undefined peaks, and the sample appears viscous.

  • Probable Cause: Cationic polymerization. The exocyclic methylene group has likely polymerized, leading to a mixture of oligomers of varying lengths. This results in peak broadening in the NMR spectrum and an increase in viscosity.

  • Causality: This is the most common degradation pathway and is typically initiated by trace acid impurities. Sources can include acidic glassware, contaminated solvents, or residual acid from a previous synthetic step. Vinyl ethers are well-known to undergo rapid cationic polymerization.[5][6]

  • Solution:

    • Solvent Purity: Use fresh, anhydrous, inhibitor-free solvents for NMR analysis. For chlorinated solvents (e.g., CDCl₃), which can generate HCl, it is crucial to use a grade stabilized with a non-acidic agent or to pass it through a plug of basic alumina immediately before use.

    • Glassware Preparation: Ensure all glassware is scrupulously clean and, if possible, rinsed with a dilute base (e.g., 1% triethylamine in methanol), followed by a thorough drying to remove any acidic residues.

    • Inhibitor Addition: For long-term storage or sensitive experiments, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (~0.01%) to quench radical pathways, although the primary concern remains cationic polymerization.

Issue 2: During LC-MS analysis, I observe a loss of my parent compound and the appearance of multiple new peaks, especially after repeated injections from the same vial.

  • Probable Cause: Degradation in the LC mobile phase or on the autosampler.

  • Causality: Many standard reversed-phase LC mobile phases contain acidic additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. These acids will rapidly degrade the compound on-column or even in the sample vial if the mobile phase is mixed with the sample.

  • Solution:

    • Modify Mobile Phase: Use a mobile phase buffered at a neutral or slightly basic pH. For example, use ammonium bicarbonate or ammonium formate buffers (pH 7-8). This may require a column compatible with higher pH ranges.

    • Minimize Residence Time: Keep the sample vial in the autosampler for the shortest possible time. If possible, use a refrigerated autosampler set to 4°C.

    • Dilute Immediately Before Injection: Prepare dilutions of your stock solution into the analytical running buffer immediately before injection, rather than letting them sit in the autosampler queue.

Issue 3: I am experiencing inconsistent results in my biological assays (e.g., cell-based assays, enzyme inhibition).

  • Probable Cause: Compound degradation in the aqueous assay buffer or cell culture medium.

  • Causality: Standard cell culture media are aqueous, buffered systems (often around pH 7.2-7.4), but can contain components that may interact with the compound. Furthermore, cellular metabolism can produce local acidic environments.[7] The compound may be degrading over the time course of the experiment (e.g., 24-72 hours).

  • Solution:

    • Assess Stability in Media: Before conducting the full experiment, perform a stability study. Incubate the compound in the assay medium under the same conditions (e.g., 37°C, 5% CO₂) and for the same duration as your experiment. Analyze samples by LC-MS at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound.

    • Reduce Incubation Time: If instability is confirmed, redesign the experiment to use shorter incubation times if possible.

    • Dose Freshly: For long-term experiments, consider replacing the medium and re-dosing with a fresh compound at regular intervals.

Stability Data Summary

The following table provides a summary of expected stability based on the known reactivity of the core functional groups. Note: These are qualitative guidelines; quantitative data should be generated for your specific experimental system using the protocol below.

ConditionTemperatureSolvent/BufferExpected StabilityPrimary Degradation Pathway
Ideal Storage -80°CAnhydrous DMSO> 6 monthsNegligible
Benchtop (Solid) Room TempN/A (in air)Hours to DaysSlow Oxidation / Hydrolysis
Aqueous (Acidic) Room TemppH 4 BufferMinutesRapid Cationic Polymerization
Aqueous (Neutral) Room TemppH 7.4 BufferHoursSlow Hydrolysis / Polymerization
Aqueous (Basic) Room TemppH 8.0 BufferDaysGenerally Stable
Protic Solvent Room TempMethanolHours to DaysSolvolysis / Polymerization
Under UV Light Room TempAnyMinutes to HoursPhoto-initiated Polymerization

Part 3: Key Experimental Protocols

Protocol 1: Standard Handling and Stock Solution Preparation

This protocol is designed to minimize degradation during routine handling.

  • Equilibration: Before opening, allow the sealed vial of the solid compound to warm to room temperature for at least 20 minutes to prevent moisture condensation.

  • Inert Atmosphere: If possible, perform all weighing and initial dilutions inside a glovebox or under a gentle stream of argon or nitrogen.

  • Solvent Selection: Use only fresh, anhydrous, high-purity DMSO or DMF for the primary stock solution.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing. Avoid sonication, which can generate localized heat.

  • Aliquoting and Storage: Immediately dispense the stock solution into small-volume, amber-colored, tightly-sealed vials. Store these aliquots at -80°C.

  • Working Solutions: For experiments, use one aliquot to prepare intermediate dilutions in the same anhydrous solvent. Never return unused solution to the stock vial.

Protocol 2: Quantifying Compound Stability in Aqueous Buffer via HPLC-UV

This protocol provides a validated method to determine the half-life of the compound under your specific assay conditions.

  • Preparation:

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Set up an HPLC system with a UV detector set to the λ_max of the compound. Use a mobile phase system that gives a good peak shape and retention time (e.g., Acetonitrile/Water with 10 mM Ammonium Bicarbonate).

  • Initiating the Experiment:

    • In a sealed amber vial, add the required volume of the 10 mM stock to the pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<0.5%).

    • Vortex gently to mix. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately inject the t=0 sample onto the HPLC and record the peak area.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C shaker).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any further reaction by diluting into a 1:1 mixture of acetonitrile and water, and inject it onto the HPLC.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining compound versus time.

    • Calculate the half-life (t_½) from the resulting degradation curve.

Part 4: Visualized Degradation Pathways & Troubleshooting

Diagram 1: Primary Degradation Pathways

This diagram illustrates the two most probable routes of degradation for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. The primary and most facile pathway is acid-catalyzed polymerization.

G cluster_main 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine cluster_path1 Primary Pathway cluster_path2 Secondary Pathway A Monomer B Oligomers / Polymer A->B   Acid (H⁺) / Light (hν)   (Rapid) C Oxidized Products (e.g., N-oxide, epoxide) A->C   Oxidizing Agents (O₂, Peroxides)   (Slower)

Caption: Major degradation pathways of the title compound.

Diagram 2: Troubleshooting Workflow for Assay Inconsistency

This flowchart provides a logical sequence of steps to diagnose and resolve issues of poor reproducibility in biological assays.

G cluster_investigation Investigation Phase cluster_solution Solution Phase start Inconsistent Assay Results Observed check_stability Q: Is the compound stable in the assay medium? start->check_stability run_hplc Action: Perform time-course stability study (Protocol 2) check_stability->run_hplc No is_stable Q: >90% compound remaining after incubation? run_hplc->is_stable solution_unstable Action: Modify assay - Reduce incubation time - Re-dose compound periodically - Check for media component interactions is_stable->solution_unstable No solution_stable Action: Investigate other variables - Pipetting accuracy - Cell passage number - Reagent quality is_stable->solution_stable Yes end Problem Resolved solution_unstable->end solution_stable->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. (n.d.). National Institutes of Health.
  • Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. (2009). ResearchGate.
  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. (2010). ResearchGate.
  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. (n.d.). MDPI.
  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). Semantic Scholar.
  • pH-Sensitive Compounds for Selective Inhibition of Acid-Producing Bacteria. (n.d.). SciSpace.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Royal Society of Chemistry.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). National Institutes of Health.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyranopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyranopyridine scaffolds. Pyranopyridines are a critical class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. However, their synthesis can present challenges, from optimizing reaction yields to minimizing impurities.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your experimental work. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of pyranopyridines, offering causative explanations and actionable solutions.

Issue 1: Consistently Low Yield of the Desired Pyranopyridine Product

Question: My three-component reaction to synthesize a pyranopyridine derivative is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in multicomponent reactions for pyranopyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, solvent, and temperature is paramount for achieving high yields.

    • Catalyst Selection and Loading: The choice and concentration of the catalyst can dramatically influence the reaction rate and equilibrium. If you are using a base catalyst like piperidine or triethylamine, ensure it is fresh and used in the correct molar ratio. For acid-catalyzed reactions, consider the pKa of your catalyst in relation to the reactants. Sometimes, switching to a different class of catalyst, such as a Lewis acid or a solid-supported catalyst, can be beneficial.[1]

    • Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics.[2] Polar protic solvents like ethanol are commonly used, but if reactants have poor solubility, consider aprotic solvents like DMF or DMSO. In some cases, solvent-free conditions or the use of green solvents like water can significantly improve yields.

    • Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.[2] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A temperature that is too low may result in a sluggish reaction, while excessive heat can promote side reactions or decomposition. A systematic temperature screen is often a worthwhile investment of time.

  • Purity of Starting Materials: Impurities in your reactants can interfere with the reaction, poison the catalyst, or lead to the formation of side products.[2]

    • Verification of Purity: Always ensure the purity of your starting materials (aldehyde, active methylene compound, and aminopyridine derivative) using appropriate analytical techniques such as NMR or melting point analysis.

    • Purification of Reactants: If impurities are suspected, recrystallize or purify the starting materials before use.[2]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure vigorous stirring throughout the reaction.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure pyranopyridine product. How can I improve the selectivity and simplify the purification?

Answer: The formation of multiple products is a common consequence of competing reaction pathways in multicomponent reactions. Enhancing selectivity is key to simplifying purification and improving the overall efficiency of your synthesis.[1]

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Temperature can have a differential effect on the rates of competing reactions. Running the reaction at a lower or higher temperature might favor the formation of the desired product.[1]

  • Change the Order of Reagent Addition: In some instances, a stepwise addition of reagents can prevent the formation of side products. For example, pre-forming an intermediate by reacting two of the components before adding the third can lead to a cleaner reaction profile.[1]

  • Substrate Modification: The electronic properties of your starting materials can influence selectivity. For instance, using an aldehyde with an electron-withdrawing or electron-donating group can alter its reactivity and the subsequent reaction course.[1]

Purification Troubleshooting:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities. The choice of solvent is critical; a good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or oily products, flash column chromatography is the standard purification technique. A systematic approach to selecting the eluent system using TLC is crucial for achieving good separation.

  • Handling Common Impurities: Unreacted starting materials are common impurities. If an impurity has a very different polarity from your product, a simple liquid-liquid extraction during the work-up might be sufficient to remove it.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyranopyridine synthesis.

Q1: How do I effectively monitor the progress of my pyranopyridine synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. It is advisable to use a co-spot (a single lane where both the starting material and reaction mixture are spotted) to accurately track the conversion.[4] The reaction is generally considered complete when the intensity of the starting material spot ceases to decrease.[5] For UV-inactive compounds, various staining solutions like potassium permanganate or iodine can be used for visualization.[6]

Q2: What is the plausible reaction mechanism for a three-component pyranopyridine synthesis?

A2: The mechanism can vary depending on the specific reactants and catalysts used. However, a common pathway for the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and an aminopyridine derivative often involves a cascade of reactions. This typically starts with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyridine derivative, and finally an intramolecular cyclization and subsequent dehydration to form the pyranopyridine ring.

Q3: My pyranopyridine product appears to be unstable and decomposes during work-up or purification. What can I do?

A3: Product instability can be a significant challenge. Consider the following:

  • Mild Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up if your product is sensitive to pH changes. Use saturated sodium bicarbonate or dilute ammonium chloride solutions for washing instead of strong acids or bases.

  • Temperature Control: Keep the product cool during work-up and purification. Perform extractions and chromatography at room temperature or below if possible.

  • Solvent Choice: Ensure that the solvents used for work-up and purification are free of peroxides and other reactive impurities.

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform the work-up and purification under an inert atmosphere of nitrogen or argon.

Q4: Can I use microwave irradiation to improve my pyranopyridine synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be a powerful tool for accelerating pyranopyridine synthesis. It can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1]

Section 3: Data and Protocols

This section provides quantitative data and detailed experimental protocols to guide your laboratory work.

Table 1: Optimization of Reaction Conditions for a Model Pyranopyridine Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux675
2Triethylamine (10)EthanolReflux868
3L-proline (15)Water80485
4SBA-Pr-SO3H (nanocatalyst)Solvent-free1300.2590+
5Fe₃O₄@CoFe-LDH (20)Ethanol700.590+

This table is a representative example; optimal conditions will vary depending on the specific substrates used.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of a Pyranopyridine Derivative
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), the aminopyridine derivative (1.0 mmol), and the chosen solvent (10 mL).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (NMR, IR, Mass Spectrometry, and Melting Point).

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in Pyranopyridine Synthesis

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify Reagents (Recrystallization, etc.) check_purity->purify_reagents Impurities Detected purity_ok Purity Confirmed check_purity->purity_ok Purity OK purify_reagents->check_purity optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions temp Vary Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent catalyst Screen Catalysts & Loading optimize_conditions->catalyst monitor Monitor Reaction by TLC temp->monitor solvent->monitor catalyst->monitor incomplete Incomplete Reaction? monitor->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes side_products Side Products Observed? incomplete->side_products No extend_time->monitor adjust_stoichiometry Adjust Stoichiometry or Order of Addition side_products->adjust_stoichiometry Yes success Improved Yield side_products->success No adjust_stoichiometry->monitor

Caption: A flowchart for systematically troubleshooting low product yield.

Diagram 2: Plausible Reaction Mechanism for a Three-Component Pyranopyridine Synthesis

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)R Aldehyde->Knoevenagel Knoevenagel Condensation ActiveMethylene NC-CH2-R ActiveMethylene->Knoevenagel Aminopyridine NH2-Py Michael Michael Adduct Aminopyridine->Michael Knoevenagel->Michael Michael Addition Pyranopyridine Pyranopyridine Michael->Pyranopyridine Intramolecular Cyclization & Tautomerization

Caption: A simplified mechanistic pathway for pyranopyridine formation.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]

  • ResearchGate. (n.d.). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved January 20, 2026, from [Link]

  • Jadhav, S. B., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-21. [Link]

  • Boyd, S., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105). [Link]

  • ResearchGate. (n.d.). Optimization of the Catalyst, Synthesis Condition, and Solvent for the Synthesis of 4H-Pyran on the Model Reaction. Retrieved January 20, 2026, from [Link]

  • Nikkhah, S., et al. (2017). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. RSC Advances, 7(57), 35967-35974. [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. [Link]

  • A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. (2024). Scientific Reports, 14(1). [Link]

  • Swartz, M. E., & Krull, I. S. (2007). Impurity Determinations for Biotechnology-Derived Biopharmaceuticals and Related Products. LCGC North America, 25(8), 718-727.
  • Reddit. (2021, December 30). How does TLC show that a reaction has finished when you have less than 100% yield? Retrieved January 20, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2013). Synthesis of Pyrano [2, 3, d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 4(1), 1-12.
  • BenchChem. (2025, December). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 20, 2026, from [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved January 20, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction? Retrieved January 20, 2026, from [Link]

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters, 8(3), 125-132.
  • El-Sayed, N. N. E., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(45), 29299-29323. [Link]

  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyran. (2025). Journal of Synthetic Chemistry, 4, 130-146.

Sources

Troubleshooting guide for the synthesis of substituted dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted dihydropyridines (DHPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in one of the most fundamental multicomponent reactions in medicinal chemistry—the Hantzsch synthesis.[1][2][3] Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing diagnostic steps and validated solutions.

Question 1: I am experiencing very low yields in my classical Hantzsch synthesis. What are the primary factors to investigate?

Low yields in the traditional Hantzsch reaction, often conducted by refluxing an aldehyde, two equivalents of a β-ketoester, and an ammonia source in ethanol, are a frequent challenge.[1][4] The issue typically stems from one or more of the following factors:

  • Reaction Kinetics and Competing Pathways: The Hantzsch synthesis is a cascade of several equilibria, including Knoevenagel condensation, enamine formation, and Michael addition, culminating in cyclization and dehydration.[2][3][5] Sub-optimal conditions can favor side reactions or prevent the reaction from reaching completion.

  • Purity of Reactants: The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid. Ensure the aldehyde is pure; distillation or flash chromatography may be necessary. The β-ketoester should be free of acidic impurities that can interfere with the reaction.

  • Ammonia Source: While ammonium acetate is common, the in-situ generation of ammonia in neutral conditions can sometimes be more effective.[6] For sensitive substrates, using ammonia gas or a solution of ammonia in an appropriate solvent might offer better control.

  • Prolonged Reaction Times and Thermal Degradation: While heat is required to drive the reaction, extended reflux can lead to the degradation of the desired 1,4-dihydropyridine product or promote its oxidation to the corresponding pyridine, especially if oxidizing agents are present.[4]

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and resolving low yields in Hantzsch dihydropyridine synthesis.

Question 2: My reaction produces a significant amount of the oxidized pyridine byproduct. How can I prevent this?

The aromatization of the initially formed dihydropyridine to a pyridine is a common side reaction, driven by the thermodynamic stability of the aromatic ring.[1][7] This oxidation can be inadvertently promoted by several factors:

  • Presence of Oxidants: Atmospheric oxygen can contribute to oxidation, especially at elevated temperatures over long reaction times. Certain impurities in the starting materials or solvents can also act as oxidizing agents.

  • Harsh Reaction Conditions: Strong acids or high temperatures can facilitate the dehydrogenation process.[8][9]

  • Workup and Purification: Exposure to air and light during workup and chromatography can lead to significant oxidation. Dihydropyridines are often light-sensitive.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Moderate Conditions: Explore milder reaction conditions. Microwave-assisted synthesis or the use of more efficient catalysts can often reduce reaction times and temperatures, thereby minimizing oxidation.[10][11]

  • Careful Workup: After the reaction is complete, it is advisable to perform the workup and purification steps promptly and with minimal exposure to light. Use of amber-colored glassware is recommended.

  • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture or during workup can suppress oxidation.

Oxidizing AgentCondition to Avoid/MitigateReference
Atmospheric OxygenUse of inert atmosphere (N2 or Ar)[1]
Nitric AcidOften used intentionally for oxidation; avoid contamination[7][8]
Ferric ChlorideAvoid metal contaminants; used for one-pot aromatization[1]
Potassium PermanganateA strong oxidant; ensure glassware is clean[9]

Table 1: Common oxidants and mitigation strategies in dihydropyridine synthesis.

Question 3: I am struggling to purify my substituted dihydropyridine. It either streaks on the silica gel column or decomposes. What are my options?

Purification of dihydropyridines can be challenging due to their potential instability on silica gel and their tendency to oxidize.

  • Decomposition on Silica: The acidic nature of standard silica gel can promote decomposition or aromatization. To mitigate this, you can:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica gel for chromatography.

  • Recrystallization: This is often the preferred method for purifying solid dihydropyridines as it avoids prolonged contact with stationary phases.

    • Solvent Selection: A good solvent system will dissolve the compound when hot but result in poor solubility at room temperature or below. Common solvents for recrystallization of DHPs include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[12][13]

  • Ultrasonic Crystallization: For compounds that are difficult to crystallize, ultrasonic crystallization can be a powerful technique to induce nucleation and obtain well-formed crystals.[13]

Standard Recrystallization Protocol:

  • Dissolve the crude dihydropyridine product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a short pad of celite.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Hantzsch synthesis?

The Hantzsch synthesis proceeds through a series of reversible reactions. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and a β-enamino ester from the reaction of the second equivalent of the β-ketoester with ammonia.[3][14] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine.[3]

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Intermediate Formation cluster_2 Cyclization Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Ammonia Ammonia Enamine_Formation Enamine Formation Ammonia->Enamine_Formation Ketoester2 β-Ketoester (1 eq) Ketoester2->Enamine_Formation Enamine β-Enamino Ester Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP_Product 1,4-Dihydropyridine Cyclization->DHP_Product

Caption: The accepted mechanistic pathway of the Hantzsch dihydropyridine synthesis.

Q2: Are there "greener" or more modern alternatives to the classical Hantzsch synthesis?

Yes, significant research has focused on developing more environmentally friendly and efficient methods for Hantzsch synthesis.[6] These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields by efficiently heating the reaction mixture.[11]

  • Solvent-Free Reactions: Running the reaction neat or with a solid-supported catalyst can reduce solvent waste.[15]

  • Use of Green Solvents: Water, glycerol, or ionic liquids have been successfully employed as alternative reaction media.[3][11]

  • Novel Catalysts: A wide range of catalysts, including ceric ammonium nitrate (CAN), p-toluenesulfonic acid (PTSA), and various heterogeneous catalysts, have been used to improve reaction efficiency under milder conditions.[1][15][16]

Q3: How can I confirm the structure of my synthesized dihydropyridine using spectroscopic methods?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[17]

  • ¹H NMR: This is one of the most informative techniques. Key signals to look for include:

    • A broad singlet for the N-H proton, typically between δ 5.5 and 9.0 ppm.[18]

    • A singlet for the C4-H proton, usually around δ 4.5-5.5 ppm.

    • Signals for the substituents at the 2, 3, 5, and 6 positions. The protons of the ester groups and the methyl groups at C2 and C6 are characteristic.[19]

  • ¹³C NMR: This will confirm the number of unique carbons and their chemical environment. The C4 carbon typically appears around δ 35-45 ppm, while C2 and C6 are further downfield. The carbonyl carbons of the ester groups are readily identifiable.[19]

  • IR Spectroscopy: Look for a characteristic N-H stretching vibration (around 3300-3400 cm⁻¹) and a strong C=O stretch for the ester groups (around 1680-1720 cm⁻¹).

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. [Link]

  • FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Oriental Journal of Chemistry. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. [Link]

  • Taylor & Francis Online. Full article: Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media. [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. [Link]

  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. General Synthesis of Substituted 1,2-Dihydropyridines. [Link]

  • PMC - NIH. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]

  • EPO. METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. [Link]

  • PubMed. A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. [Link]

  • ResearchGate. A Review on Synthesis and Biological Potential of Dihydropyridines. [Link]

  • SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • Oasisbr. Item metadata: NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]

  • IJCRT.org. One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. [Link]

  • RTU E-books. Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. [Link]

  • ACS Publications. Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Education. [Link]

  • Frontiers. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. [Link]

  • SciSpace. Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers.[Link]

  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. [Link]

  • PMC. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. [Link]

  • Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. [Link]

  • Learning from the Hantzsch synthesis. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • ACS Publications. Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. [Link]

  • PubMed. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. [Link]

  • Chemical Science (RSC Publishing). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. [Link]

Sources

Side reactions to consider in palladium-catalyzed cyclization of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cyclization of pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or stalls completely. What is the most likely cause when using pyridine-containing substrates?

A common issue is catalyst deactivation due to the coordination of the pyridine nitrogen to the palladium center.[1] The lone pair of electrons on the pyridine nitrogen can act as a ligand, occupying coordination sites on the palladium catalyst that are essential for the catalytic cycle to proceed. This "poisoning" effect can significantly slow down or halt the reaction.

Troubleshooting at a Glance:

  • Steric Shielding: Introduce bulky substituents ortho to the pyridine nitrogen. This sterically hinders the coordination of the nitrogen to the palladium catalyst, thus preventing deactivation.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can outcompete the pyridine nitrogen for coordination to the palladium center and can also promote the desired catalytic steps.

  • Reaction Conditions: Carefully optimize the reaction temperature and concentration. In some cases, higher temperatures can help to overcome the energy barrier for the desired reaction pathway over catalyst deactivation.

Q2: I am observing significant amounts of a homocoupled byproduct. How can I minimize this side reaction?

Homocoupling, the reaction of two molecules of the starting material with each other, is a frequent side reaction in palladium-catalyzed couplings. This is particularly prevalent in reactions like Sonogashira and decarboxylative couplings. The formation of homocoupled products can be promoted by the presence of oxygen.

Strategies to Suppress Homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by thoroughly degassing the solvent and using Schlenk techniques.

  • Use of Additives: In some cases, the addition of a mild reducing agent can help to minimize the formation of Pd(II) species that can participate in homocoupling pathways.[2]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can sometimes disfavor the homocoupling reaction.

  • Choice of Base and Ligand: The selection of the base and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different combinations is often beneficial.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

The regioselectivity of C-H functionalization on a pyridine ring is influenced by a combination of steric and electronic factors.[3][4] In many cases, the reaction will preferentially occur at the less sterically hindered ortho-C-H bond.[5] Electronic effects, such as the acidity of the C-H bond and repulsion between the nitrogen lone pair and the C-Pd bond, also play a crucial role in determining the site of reaction.[4]

Enhancing Regioselectivity:

  • Directing Groups: The use of a directing group can effectively control the position of C-H activation and subsequent cyclization.

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can have a profound impact on regioselectivity. Bulky ligands can enhance selectivity for the less hindered position.

  • Substrate Design: Modifying the substrate to block undesired reaction sites or to electronically favor a specific position can be a powerful strategy.

  • Reaction Parameter Optimization: Fine-tuning the solvent, base, and temperature can sometimes alter the regiochemical outcome of the reaction.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low or no yield in your palladium-catalyzed pyridine cyclization.

Low_Yield_Troubleshooting start Low or No Yield catalyst_check Check Catalyst Activity start->catalyst_check reagent_check Verify Reagent Integrity start->reagent_check conditions_check Review Reaction Conditions start->conditions_check deactivation_issue Suspect Catalyst Deactivation by Pyridine catalyst_check->deactivation_issue Fresh catalyst used? protocol_review Re-evaluate Protocol reagent_check->protocol_review conditions_check->protocol_review deactivation_issue->catalyst_check No, try fresh catalyst deactivation_issue->protocol_review Yes ligand_optimization Optimize Ligand protocol_review->ligand_optimization base_optimization Optimize Base protocol_review->base_optimization solvent_optimization Optimize Solvent protocol_review->solvent_optimization temp_optimization Optimize Temperature protocol_review->temp_optimization

Problem Potential Cause Recommended Action Reference
No reaction or very low conversion Inactive CatalystUse a fresh batch of palladium precursor and ensure proper storage conditions. Consider using a pre-catalyst for more reliable activation.[6]
Catalyst Deactivation by PyridineIntroduce a bulky substituent ortho to the pyridine nitrogen. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[1]
Poor Substrate ReactivityIncrease the reaction temperature. Consider using a more reactive leaving group on the cyclization precursor.
Incorrect Reaction ConditionsRe-verify the concentrations of all reagents. Ensure the solvent is anhydrous and properly degassed.
Reaction starts but does not go to completion Catalyst DecompositionThe palladium catalyst may be degrading over time. Consider a lower reaction temperature or a more stable catalyst system. The formation of palladium black is a visual indicator of catalyst decomposition.[7][8]
Product InhibitionThe product itself may be coordinating to the palladium and inhibiting the catalytic cycle. Try running the reaction at a lower concentration.[9]
Guide 2: Formation of Undesired Byproducts

This guide helps in identifying and mitigating the formation of common side products.

Side_Product_Troubleshooting start Side Products Observed homocoupling Homocoupling Product start->homocoupling isomerization Isomeric Product(s) start->isomerization other_byproducts Other Byproducts start->other_byproducts degas Improve Degassing homocoupling->degas additives Use Additives homocoupling->additives temp_control Lower Temperature homocoupling->temp_control ligand_screen Screen Ligands isomerization->ligand_screen temp_adjust Adjust Temperature isomerization->temp_adjust base_screen Screen Bases other_byproducts->base_screen solvent_screen Screen Solvents other_byproducts->solvent_screen

Side Product Plausible Mechanism/Cause Mitigation Strategy Reference
Homocoupling Dimer Oxidative coupling of two starting material molecules, often promoted by oxygen.Rigorously degas the reaction mixture. Use a slight excess of one reactant if applicable. Screen different bases and ligands.[2]
Isomerized Starting Material or Product Palladium-hydride species can promote double bond migration. π-allyl palladium intermediates can also lead to isomerization.The choice of ligand can significantly influence the propensity for isomerization. Lowering the reaction temperature may also be beneficial.[10][11]
Protodepalladation Product The organopalladium intermediate reacts with a proton source instead of undergoing the desired cyclization.Ensure anhydrous conditions. The choice of base is critical; a non-coordinating, strong base is often preferred.
Terpyridine or other oligomers Catalyst poisoning by the product can sometimes lead to the formation of oligomeric byproducts.Run the reaction at a higher dilution. Optimize the catalyst loading.[9]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridine-containing substrate (1.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 5-10 mol%), and phosphine ligand (e.g., PPh₃, 10-20 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv) and anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. [Link]

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]

  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. [Link]

  • A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. [Link]

  • C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. [Link]

  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Palladium-Catalyzed C H Activation and Intermolecular Annulation with Allenes. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]

  • Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes from Norbornenes. [Link]

  • Control of Selectivity in Palladium-Catalyzed Oxidative Carbocyclization/Borylation of Allenynes. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Poisoning and deactivation of palladium catalysts. [Link]

  • Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. [Link]

  • Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. [Link]

  • p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]

  • Phosphine ligands and catalysis. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. [Link]

Sources

Technical Support Center: Purification of Crude 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to help you navigate the common challenges encountered during the purification of this and structurally related molecules.

Introduction: The Challenge of Purity

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The exocyclic methylene group is a key functional feature, but it also introduces instability, making purification a critical and often challenging step. The primary synthetic route to this compound often involves the Wittig reaction on the corresponding ketone, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one. This, along with other potential side reactions, can introduce a variety of impurities that require targeted removal strategies. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine?

A1: Based on a likely Wittig-based synthesis, your crude product may contain the following impurities:

  • Unreacted Starting Material: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one.

  • Wittig Reaction Byproduct: Triphenylphosphine oxide (TPPO).

  • Isomerized Product: 4-Methyl-2H-pyrano[3,2-b]pyridine (the endocyclic double bond isomer). This can form due to the thermodynamic driving force to move the double bond into conjugation with the pyridine ring, especially in the presence of acid or base traces, or upon heating.[2]

  • Decomposition Products: Dihydropyran rings can be thermally sensitive and may undergo ring-opening or other decomposition pathways, especially under harsh conditions.[3]

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: My crude NMR shows a significant amount of triphenylphosphine oxide (TPPO). What is the most effective way to remove it?

A2: TPPO is a very common and often troublesome byproduct of the Wittig reaction.[4] Due to its moderate polarity, it can co-elute with the desired product during column chromatography. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization can be effective. TPPO has different solubility profiles than your target compound. Experiment with solvent systems like diethyl ether, hexanes/ethyl acetate, or toluene.

  • Acid-Base Extraction: Since your target compound has a basic pyridine nitrogen, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with dilute aqueous HCl (e.g., 1 M). Your product will move to the aqueous layer as the hydrochloride salt, leaving the neutral TPPO in the organic layer. Afterward, you can neutralize the aqueous layer with a base (like NaHCO₃ or NaOH) and extract your pure product back into an organic solvent.

  • Column Chromatography with Optimized Solvent System: While challenging, it is possible to separate your product from TPPO using flash column chromatography. A less polar solvent system, such as a gradient of ethyl acetate in hexanes, will typically elute your product before the more polar TPPO. Careful monitoring with TLC is crucial.

Q3: I suspect my product is isomerizing to the endocyclic alkene. How can I prevent this and purify the desired exocyclic isomer?

A3: The isomerization of the exocyclic double bond to the more stable endocyclic position is a common issue with methylene compounds.[5]

  • Prevention during Workup: Avoid acidic or basic conditions during the workup if possible. Use a mild workup, such as washing with saturated aqueous sodium bicarbonate and brine. Also, minimize exposure to heat. Concentrate your product under reduced pressure at low temperatures.

  • Purification Strategy: Flash column chromatography is the most effective method to separate the two isomers. The exocyclic isomer is generally less polar than the endocyclic isomer. A non-polar eluent system, such as a low percentage of ethyl acetate in hexanes, should allow for the separation. Monitor the fractions carefully by TLC.

Troubleshooting Guide

This section provides a structured approach to common issues encountered during the purification of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography. 1. The product is highly polar and is sticking to the silica gel. 2. The product is unstable on silica gel. 3. The chosen solvent system is too polar, causing co-elution with impurities.1. Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing. 2. Consider using a less acidic stationary phase like alumina (neutral or basic). 3. Develop a more optimized solvent system using TLC. A good starting point is a solvent system that gives your product an Rf value of ~0.3.
The purified product is an oil, but the literature reports a solid. 1. Presence of residual solvent. 2. The product is impure, leading to melting point depression.1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using one of the methods described above. Analyze a small sample by high-resolution NMR or LC-MS to identify the impurity.
The product degrades during concentration on the rotary evaporator. 1. The compound is thermally unstable.[3] 2. Traces of acid or base in the product are catalyzing decomposition.1. Use a low-temperature water bath for the rotary evaporator. 2. Ensure the product has been thoroughly washed to remove any acidic or basic residues before concentration.
TLC of the crude mixture shows a streak instead of distinct spots. 1. The sample is too concentrated on the TLC plate. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is degrading on the TLC plate.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent.[5] 3. Run the TLC quickly and visualize it immediately.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine from less polar impurities and the more polar triphenylphosphine oxide.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, avoiding air bubbles.
  • Allow the silica to settle, and then add another layer of sand on top.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample to the top of the silica gel.
  • Elute the loading solvent through the top layer of sand until the sample is adsorbed onto the silica.

3. Elution:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure to the top of the column to begin the elution.
  • Collect fractions and monitor them by TLC.
  • A typical gradient might start with 100% hexanes and gradually increase the percentage of ethyl acetate.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure, maintaining a low temperature.
Protocol 2: Purification by Acid-Base Extraction

This protocol is particularly useful for removing neutral impurities like triphenylphosphine oxide.

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

2. Acidic Extraction:

  • Transfer the solution to a separatory funnel.
  • Add an equal volume of 1 M aqueous HCl.
  • Shake the funnel vigorously, venting frequently.
  • Allow the layers to separate. The product, now protonated, will be in the aqueous layer.
  • Drain the organic layer (containing neutral impurities).
  • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

3. Basification and Re-extraction:

  • Combine the aqueous layers.
  • Slowly add a saturated aqueous solution of sodium bicarbonate or 1 M NaOH until the solution is basic (check with pH paper).
  • Extract the neutralized aqueous layer with fresh organic solvent (e.g., DCM) three times.
  • The purified product will now be in the organic layers.

4. Drying and Concentration:

  • Combine the organic layers.
  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent.
  • Remove the solvent under reduced pressure.

Visualizations

Workflow for Purification of Crude 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Purification_Workflow cluster_purification Purification Strategies Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurities Identified? TLC->Decision ColChrom Column Chromatography Decision->ColChrom Isomers or multiple non-basic impurities AcidBase Acid-Base Extraction Decision->AcidBase TPPO is the main impurity Recryst Recrystallization Decision->Recryst Product is solid, minor impurities PureProduct Pure Product ColChrom->PureProduct Pure Fractions AcidBase->PureProduct Pure Product Recryst->PureProduct Pure Crystals Degradation_Troubleshooting Start Product Degrades During Purification/Workup Check_Temp Is the process heat-sensitive? Start->Check_Temp Check_pH Are there residual acids or bases? Start->Check_pH Lower_Temp Lower temperature of all steps (rotovap, column, etc.) Check_Temp->Lower_Temp Yes Neutral_Workup Perform a neutral workup (wash with NaHCO₃ and brine) Check_pH->Neutral_Workup Yes Success Product is Stable Lower_Temp->Success Neutral_Workup->Success

Caption: A logical flow for troubleshooting product degradation issues.

References

  • ResearchGate. (PDF) Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Taylor & Francis Online. Simple procedures for analyzing and purifying methylene green. [Link]

  • ResearchGate. (PDF) Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • PMC. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • MDPI. Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. [Link]

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PubMed. High-efficient removal of methylene blue by zirconium-based organic frameworks modified with 1,3,5-benzenetricarboxylic acid: Characterization, performances, and mechanisms. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • MDPI. From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. [Link]

  • PubMed. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

Sources

Technical Support Center: Strategies to Increase Regioselectivity in Pyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyranopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Pyranopyridines are a vital class of heterocyclic compounds with a wide range of biological activities, making their efficient and selective synthesis a critical endeavor in medicinal chemistry.[1][2][3] This resource provides in-depth technical guidance in a question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my pyranopyridine synthesis. What are the primary factors influencing regioselectivity?

The formation of regioisomers is a common challenge in the synthesis of substituted pyridines and their fused derivatives like pyranopyridines.[4] Regioselectivity is primarily governed by a delicate interplay of steric and electronic effects of the reactants, the reaction mechanism, and the reaction conditions.

  • Steric Hindrance: Bulky substituents on your starting materials can physically block the approach of a reactant to a specific site, thereby directing the reaction to a less hindered position.[5] For instance, in a multicomponent reaction, a sterically demanding aldehyde may favor the formation of one regioisomer over another.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic rings of your starting materials can significantly influence the reactivity of different positions on the reacting molecules. These electronic effects can stabilize or destabilize reaction intermediates, thereby favoring one reaction pathway.

  • Reaction Mechanism: The mechanism of the reaction plays a crucial role. For many pyranopyridine syntheses, the reaction proceeds through a sequence of steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.[6][7] The regiochemical outcome is often determined in the initial steps of this sequence.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and even the use of microwave irradiation can dramatically influence the regioselectivity of the reaction.[8][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Multicomponent Reactions (MCRs)

Q2: My one-pot, multicomponent reaction to synthesize pyrano[2,3-c]pyridines is giving me a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a frequent issue in MCRs where multiple reactive sites are available. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst Selection and Optimization:

The catalyst is often the most critical factor in controlling regioselectivity in MCRs for pyranopyridine synthesis. Different catalysts can influence the reaction pathway by selectively activating certain functional groups.

  • Lewis Acids vs. Brønsted Acids: The nature of the acid catalyst can have a profound impact. For instance, in some syntheses, a Lewis acid like AlCl₃ has been shown to provide higher regioselectivity compared to Brønsted acids.

  • Organocatalysts: Organocatalysts, such as 4-dimethylaminopyridine (DMAP), have been successfully employed for the regioselective synthesis of pyrano[2,3-c]pyridine derivatives.[8][9]

  • Nanocatalysts: The use of magnetic nanocatalysts can also offer high catalytic activity and selectivity, with the added benefit of easy recovery and reusability.

Table 1: Effect of Catalyst on the Regioselectivity of a Model Pyranopyridine Synthesis

CatalystSolventTemperature (°C)Regioisomeric Ratio (A:B)Yield (%)Reference
PiperidineEthanolReflux60:4075[Fictional Data for Illustration]
DMAPEthanolMicrowave (100W)95:592[8][9]
L-prolineWater8085:1588[Fictional Data for Illustration]
Fe₃O₄ NPsSolvent-free10092:895[Fictional Data for Illustration]

Experimental Protocol: DMAP-Catalyzed Regioselective Synthesis of Pyrano[2,3-c]pyridines

This protocol is adapted from a reported regioselective synthesis.[8][9]

  • To a solution of the aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and 3-hydroxy picolinic acid (1 mmol) in ethanol (10 mL), add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Place the reaction mixture in a microwave reactor and irradiate at 100W for the specified time (typically 3-5 minutes), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

2. Solvent Effects:

The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the regioselectivity.

  • Polar Protic vs. Aprotic Solvents: In reactions involving charged intermediates, polar protic solvents like ethanol or water can stabilize these species through hydrogen bonding, potentially favoring one reaction pathway over another. In contrast, polar aprotic solvents like DMSO or DMF may lead to different regioisomeric ratios.[5]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can enhance regioselectivity and offer a greener synthetic route.

Workflow for Optimizing Regioselectivity in MCRs

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition (Regiodetermining Step) cluster_2 Cyclization & Tautomerization A Aldehyde + Active Methylene B Knoevenagel Adduct A->B Base D Intermediate for Regioisomer A B->D Attack at Site 1 E Intermediate for Regioisomer B B->E Attack at Site 2 C Pyran/Pyridine Precursor C->D C->E F Regioisomer A D->F G Regioisomer B E->G Cyclization

Caption: Competing pathways in pyranopyridine synthesis.

By carefully selecting your starting materials and reaction conditions, you can favor one Michael addition pathway over the other. For example, a bulky substituent on the pyran/pyridine precursor near "Site 1" would sterically hinder the attack at that position, thus favoring the formation of "Regioisomer B".

References

  • Fahim, A. M. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. OnLine Journal of Biological Sciences, 17(4), 394-403. [Link]

  • Lagersted, J. O., de Turiso, M. L., & Gising, J. (2013). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 78(23), 11842-11851. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17329-17340. [Link]

  • Fahim, A. M. (2017). Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. ResearchGate. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • Barseghyan, S., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • El-Sayed, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Pandey, J., & Singh, R. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5 H -Pyrano[2,3- d ]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(3), 3025-3054. [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [Link]

  • Sargsyan, A. S., et al. (2021). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. ResearchGate. [Link]

  • Opperman, T. J., et al. (2014). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5042. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17329-17340. [Link]

  • Mohamed, S. K., et al. (2023). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. ResearchGate. [Link]

  • Shaabani, A., et al. (2014). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 4(14), 7245-7249. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for preparing pyrano - [2,3-c]pyridine derivatives.
  • Reddy, C. R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1183. [Link]

  • Kumar, L., et al. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. ChemistrySelect, 7(46), e202203348. [Link]

  • Gore, R. P., & Patil, B. P. (2022). eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. ResearchGate. [Link]

  • El-Sayed, M. S., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. [Link]

  • Oishi, T., & Uehara, H. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 359-371. [Link]

  • Organic Chemistry Explained. (2018, May 4). Knoevenagel condensation [Video]. YouTube. [Link]

  • Gimalova, F. A., et al. (2019). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. ResearchGate. [Link]

  • Boruah, M., & Prajapati, D. (2010). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. ResearchGate. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • A. Shaabani, et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. ResearchGate. [Link]

  • Singh, G. S., & D'hooghe, M. (2016). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]

Sources

Technical Support Center: Characterization of Reactive Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of reactive methylene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these transient yet powerful intermediates in their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both safety and success in your research endeavors.

Section 1: Safety First: Essential Precautions for Handling Reactive Methylene Compound Precursors

Reactive methylene compounds are often generated from precursors that are themselves hazardous. Diazomethane and its analogs, for instance, are highly toxic and potentially explosive. Strict adherence to safety protocols is non-negotiable.

Question: What are the absolute essential safety precautions I must take when working with diazomethane or (trimethylsilyl)diazomethane (TMSD)?

Answer:

Your safety and the safety of those around you is the primary concern. Both diazomethane and TMSD present significant hazards that must be meticulously managed.[1][2]

  • Engineering Controls are Paramount: Always handle these reagents in a properly functioning chemical fume hood.[2][3][4] For diazomethane distillations, a blast shield is mandatory.[2]

  • Personal Protective Equipment (PPE) is Your Last Line of Defense:

    • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield provides an additional layer of protection against splashes and unexpected reactions.[1][2][3][4]

    • Gloves: Double gloving with nitrile gloves is a common practice.[1] For prolonged exposure or when handling larger quantities of diazomethane, butyl rubber or Viton gloves are recommended for their superior chemical resistance.[3]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect your skin.[1][3]

  • Avoid Ignition Sources and Incompatibilities: Diazomethane is flammable and can explode.[2][3] Keep it away from ignition sources, direct sunlight, and rough surfaces like ground glass joints, which can trigger detonation.[2][3] It reacts violently with alkali metals.[3] TMSD is incompatible with oxidizing agents.[4]

  • Specialized Glassware: Use glassware with smooth, fire-polished joints specifically designed for use with diazomethane to minimize the risk of explosion.[3]

  • Never Work Alone: Always ensure someone else is aware of your work with these hazardous materials.[1]

  • Emergency Preparedness: Know the location of your nearest safety shower, eyewash station, and fire extinguisher.[1] In case of exposure, seek immediate medical attention.[3][4]

Table 1: Comparison of Diazomethane and (Trimethylsilyl)diazomethane (TMSD) Hazards

HazardDiazomethane(Trimethylsilyl)diazomethane (TMSD)
Toxicity Highly toxic by inhalation and skin contact; a sensitizer that can cause asthma-like symptoms.[2][3]Very toxic to fatal upon inhalation; may be harmful if ingested or absorbed through the skin.[1]
Explosivity Can explode unexpectedly in both pure and diluted forms.[2]Considered less explosive than diazomethane, but still a significant hazard.[1][5]
Volatility Highly volatile.Volatile.[5]
Precaution Use of specialized glassware is critical.[3]Avoid alcoholic solvents under acidic or basic conditions to prevent the formation of the more explosive diazomethane.[4]

Section 2: Frequently Asked Questions (FAQs) on the Nature of Reactive Methylene Compounds

Understanding the fundamental properties of reactive methylene compounds, often referred to as carbenes, is crucial for their successful application and characterization.

Question: What exactly is a reactive methylene compound, and what makes it so reactive?

Answer:

A reactive methylene compound, or carbene, is a neutral species containing a carbon atom with only six valence electrons, two of which are non-bonding.[6] This electron deficiency makes them highly reactive electrophiles, readily participating in reactions to achieve a stable octet.[6] They are typically short-lived intermediates in organic reactions.[6]

Question: I've heard of singlet and triplet carbenes. What's the difference, and why does it matter?

Answer:

The spin state of the non-bonding electrons significantly impacts a carbene's geometry, stability, and reactivity.

  • Singlet Carbenes: The two non-bonding electrons are paired in the same sp² hybridized orbital, leaving a vacant p-orbital. They have a bent geometry.[6][7] Dichlorocarbene (:CCl₂) is an example of a singlet carbene.[6]

  • Triplet Carbenes: The two non-bonding electrons are unpaired and reside in different orbitals. They have a linear or nearly linear geometry and are generally more stable than their singlet counterparts.[6][7] Methylene (:CH₂) in the gas phase is a triplet carbene.[6]

The spin state can often be controlled by the method of generation and the substituents on the carbenic carbon. Substituents with lone pairs, like halogens, can stabilize the singlet state through delocalization into the empty p-orbital.[8]

Question: How are these reactive intermediates typically generated in the lab?

Answer:

Several methods are commonly employed to generate carbenes in situ:

  • From Diazo Compounds: Photolysis or thermolysis of diazo compounds, like diazomethane, results in the extrusion of nitrogen gas to yield the corresponding carbene.[6][7]

  • Alpha-Elimination: Treatment of haloforms, such as chloroform, with a strong base leads to the formation of dihalocarbenes.[6][7]

  • Decomposition of Ketenes: Heating or photolysis of ketenes can generate carbenes and carbon monoxide.[6]

G cluster_generation Carbene Generation Methods Diazo Diazo Compound (e.g., CH₂N₂) Carbene Reactive Methylene (Carbene) Diazo->Carbene hv or Δ - N₂ AlphaElim Haloform (e.g., CHCl₃) AlphaElim->Carbene Base (e.g., NaOH) Ketene Ketene (e.g., CH₂=C=O) Ketene->Carbene hv or Δ - CO

Caption: Common methods for generating reactive methylene compounds.

Section 3: Troubleshooting Guide: Common Experimental Challenges

The high reactivity of methylene compounds can lead to a variety of experimental challenges. This section provides a systematic approach to troubleshooting common issues.

Question: My reaction is giving a low yield or a complex mixture of products. What could be the cause?

Answer:

This is a frequent issue stemming from the indiscriminate reactivity of many carbenes.

  • Unintended Side Reactions: Carbenes can undergo insertion into C-H bonds, which can be a desired or undesired reaction pathway.[6] If your substrate has multiple types of C-H bonds, you may be forming a mixture of insertion products.

  • Instability of the Carbene Precursor: If you are generating your carbene from a precursor like diazomethane, ensure it is freshly prepared and used immediately. Storage, even at low temperatures, is not recommended.[3]

  • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of carbene reactions. Consider running your reaction at a lower temperature to improve selectivity.

  • Work-up Issues: Your desired product may be unstable to the work-up conditions.[9] For example, exposure to acid or base during an aqueous wash could be causing decomposition. Test the stability of your product to the work-up reagents on a small scale before applying it to the entire batch.[9]

Question: I'm struggling to isolate and characterize my product. It seems to decompose on the column or during solvent removal. What can I do?

Answer:

The instability of products derived from reactive methylene compounds is a common hurdle.

  • Minimize Handling and Exposure: Treat your product as being potentially unstable. Minimize the time it spends in solution and on the benchtop.

  • Alternative Purification Methods: If your product is sensitive to silica gel, consider alternative purification techniques such as preparative thin-layer chromatography (prep TLC), crystallization, or distillation.

  • Check for Volatility: Your product might be volatile and lost during solvent evaporation. Check the solvent in the rotovap trap for your product.[9]

  • In Situ Analysis: If the product is too unstable to isolate, consider characterizing it in the crude reaction mixture using techniques like NMR spectroscopy.

Question: I'm not even sure if my reactive intermediate is forming. How can I confirm its presence?

Answer:

Directly observing highly reactive intermediates is often difficult due to their short lifetimes.[]

  • Trapping Experiments: An effective strategy is to add a "trapping agent" to the reaction mixture. This is a molecule that reacts quickly and selectively with the intermediate to form a stable, easily characterizable adduct.[][11] For example, alkenes are excellent trapping agents for carbenes, forming stable cyclopropanes.[6][12] The successful isolation and identification of the trapped product provides strong evidence for the existence of the transient intermediate.[11]

G Start Is the reactive intermediate forming? AddTrap Perform a trapping experiment with a known reagent (e.g., alkene). Start->AddTrap AnalyzeTrap Analyze for the expected trapped product (e.g., cyclopropane). AddTrap->AnalyzeTrap TrapYes Trapped product observed? AnalyzeTrap->TrapYes Success Intermediate formation confirmed. TrapYes->Success Yes Failure Troubleshoot generation method. Check precursor quality and reaction conditions. TrapYes->Failure No

Caption: Decision workflow for confirming intermediate formation.

Section 4: Advanced Characterization Corner

Modern analytical and computational tools are invaluable for the in-depth characterization of reactive methylene compounds and their products.

Question: How can NMR spectroscopy help in characterizing these compounds?

Answer:

NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for identifying carbenes and their complexes.

  • ¹³C NMR: The carbenic carbon atom typically gives a characteristic downfield signal in the ¹³C NMR spectrum. For example, in N-heterocyclic carbenes (NHCs), this signal can appear between 236 and 244 ppm.[13] Upon coordination to a metal center, this signal shifts significantly upfield, providing a clear indication of complex formation.[13]

  • ¹H NMR: Changes in the chemical shifts of protons adjacent to the reactive center can also provide evidence of a reaction. For instance, in the formation of carbene complexes from azolium salts, the disappearance of the acidic proton signal is a key indicator.[13]

Question: Can mass spectrometry be used to detect these transient species?

Answer:

Yes, electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in a reaction mixture.[14] While it doesn't provide direct structural information, it can confirm the elemental composition of an intermediate.[14] Coupling mass spectrometry with techniques like collision-induced dissociation (CID) can provide further structural insights.[14]

Question: What role does computational chemistry play in this field?

Answer:

Computational chemistry has become an indispensable tool for studying reactive intermediates that are difficult to characterize experimentally.[15][16]

  • Predicting Stability and Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of singlet and triplet states, as well as to model reaction pathways and transition states.[15][17][18]

  • Interpreting Spectroscopic Data: Computational methods can help in assigning signals in NMR and other spectra to specific structures, aiding in the characterization of new compounds.[18]

Section 5: Experimental Protocols

Protocol: Trapping of Dichlorocarbene with an Alkene

This protocol describes a general procedure for the generation of dichlorocarbene via alpha-elimination and its subsequent trapping with an alkene to form a dichlorocyclopropane.

Materials:

  • Chloroform (CHCl₃)

  • Alkene (e.g., cyclohexene)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkene (1 equivalent) and the phase-transfer catalyst (0.05 equivalents) in the chosen organic solvent.

  • Addition of Base and Chloroform: With vigorous stirring, add the 50% aqueous NaOH solution. Then, add chloroform (1.5 equivalents) dropwise to the biphasic mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification and Characterization: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation. Characterize the resulting dichlorocyclopropane by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Carbenes – Generation, Structure, Stability, and Reactions - Maharaja College , Ara. (n.d.).
  • 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives | Chemical Reviews - ACS Publications. (n.d.).
  • TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. (n.d.).
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (n.d.).
  • Diazomethane - - Division of Research Safety | Illinois. (n.d.).
  • What is the stability of carbene? - Quora. (2018).
  • Quantum-Centric Computational Study of Methylene Singlet and Triplet States. (n.d.).
  • Chapter 3: Characterization of carbene complexes. (n.d.).
  • 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II) | Organometallics - ACS Publications. (n.d.).
  • Write the generation, structure, stability and reaction of carbene. - Filo. (2025).
  • Quantum-Centric Computational Study of Methylene Singlet and Triplet States - PMC - NIH. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? : r/chemistry - Reddit. (2017).
  • Computational Chemistry Studies on the Carbene Hydroxymethylene - Journal of Chemical Education (ACS Publications). (2011).
  • Trapping Intermediates. (n.d.).
  • Computational Chemistry is used to Predict Reactivity - Walsh Medical Media. (n.d.).
  • Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH. (n.d.).
  • Identifying Intermediates in a Reaction Mechanism - BOC Sciences. (n.d.).
  • Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies | The Journal of Organic Chemistry - ACS Publications. (2023).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is the bedrock of reliable and reproducible scientific advancement. This guide provides an in-depth, technically-grounded framework for the structural validation of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a novel heterocyclic scaffold with potential applications in medicinal chemistry. We will move beyond a simple recitation of methods to explain the why behind each experimental choice, offering a self-validating system for structural elucidation. This guide will also compare the expected spectroscopic data for our target molecule with that of a closely related isomer, 3,4-dihydro-2H-pyrano[3,2-b]pyridine, to highlight the key distinguishing features.

The pyranopyridine core is a significant pharmacophore found in a range of biologically active compounds.[1][2] The introduction of an exocyclic methylene group, as in our target molecule, can significantly influence its chemical reactivity and biological profile. Therefore, unambiguous confirmation of its structure is paramount.

The Strategic Approach to Structural Validation

Our approach to validating the structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is multi-faceted, relying on a synergistic combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a robust and self-verifying analytical workflow.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample Submission NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, DEPT - 2D NMR (COSY, HSQC, HMBC) Purification->NMR Sample Submission Data_Analysis Data Interpretation & Correlation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Validated Structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Data_Analysis->Structure_Confirmed

Caption: A comprehensive workflow for the structural validation of a novel chemical entity.

Comparative Spectroscopic Analysis: The Decisive Data

The core of our validation lies in comparing the expected spectroscopic data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with a potential isomeric impurity or alternative synthetic outcome, such as 3,4-dihydro-2H-pyrano[3,2-b]pyridine. The presence of the exocyclic methylene group in our target molecule will produce distinct and readily identifiable spectroscopic signatures.

TechniqueExpected Data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridineComparative Data for 3,4-dihydro-2H-pyrano[3,2-b]pyridine[3][4]Key Differentiating Features
Molecular Weight 147.0684 g/mol 135.0684 g/mol The target molecule has a molecular weight that is 12.0000 g/mol higher, corresponding to the additional CH₂ group.
¹H NMR - Two singlets for the exocyclic methylene protons (=CH₂) in the olefinic region.- Aliphatic protons for the dihydropyran ring.- Aromatic protons for the pyridine ring.- Aliphatic protons for the dihydropyran ring.- Aromatic protons for the pyridine ring.The presence of two distinct singlets for the exocyclic methylene protons in the target molecule is a clear diagnostic marker.
¹³C NMR & DEPT - A quaternary carbon (C=) and a methylene carbon (=CH₂) in the olefinic region.- Aliphatic carbons for the dihydropyran ring.- Aromatic carbons for the pyridine ring.- Aliphatic carbons for the dihydropyran ring.- Aromatic carbons for the pyridine ring.The presence of two sp² hybridized carbons corresponding to the exocyclic double bond in the target molecule is a key differentiator. DEPT-135 will show the =CH₂ as a positive peak.
IR Spectroscopy - A sharp C=C stretching band for the exocyclic methylene group.- C-H stretching bands for sp² and sp³ hybridized carbons.- C-H stretching bands for sp³ hybridized carbons.A distinct C=C stretching absorption will be present for the target molecule.

Detailed Experimental Protocols for Unambiguous Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate the structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of the molecular weight and elemental composition of a compound, which is a fundamental first step in structural elucidation.

Protocol:

  • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode.

  • The expected exact mass for the protonated molecule [M+H]⁺ of C₉H₉NO is 148.0757.

  • Confirm that the measured mass is within a 5 ppm error margin of the calculated exact mass.

  • Analyze the isotopic pattern to further confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Prepare a sample of the purified compound. This can be done as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Key expected vibrational bands for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine include:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-3000 cm⁻¹: Aliphatic C-H stretching.

    • ~1650-1670 cm⁻¹: C=C stretching of the exocyclic methylene group.

    • ~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.[5][6]

    • ~1200-1300 cm⁻¹: C-O-C stretching of the pyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.[7][8][9]

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Expected NMR Data Interpretation:

  • ¹H NMR: Look for two distinct singlets in the olefinic region (typically δ 5.0-5.5 ppm) corresponding to the two non-equivalent protons of the exocyclic methylene group. The aliphatic protons of the dihydropyran ring will appear as multiplets in the upfield region, while the aromatic protons of the pyridine ring will be observed in the downfield region (typically δ 7.0-8.5 ppm).[10]

  • ¹³C NMR and DEPT-135: Expect to see a quaternary carbon (C=) and a methylene carbon (=CH₂) in the olefinic region (typically δ 100-150 ppm). The DEPT-135 spectrum will show the =CH₂ carbon as a positive signal, while the quaternary carbon will be absent.

  • 2D NMR Correlations: The HMBC spectrum is crucial for confirming the connectivity of the exocyclic methylene group. There should be correlations from the methylene protons to the quaternary carbon of the double bond and to the adjacent carbons in the dihydropyran ring.

cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Framework) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Unambiguous 3D Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: The interplay of 1D and 2D NMR techniques for definitive structural elucidation.

Conclusion

The structural validation of a novel chemical entity like 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine requires a systematic and multi-pronged analytical approach. By combining the precise mass and elemental composition data from HRMS, the functional group information from FTIR, and the detailed connectivity map provided by a suite of NMR experiments, researchers can achieve an unambiguous structural assignment. The comparison with a closely related isomer highlights the critical role of specific spectroscopic signatures in differentiating between potential synthetic outcomes. This rigorous validation framework ensures the scientific integrity of subsequent research and development efforts.

References

  • International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]

  • ResearchGate. Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. Available at: [Link]

  • PubMed. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Available at: [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at: [Link]

  • Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. Available at: [Link]

  • ResearchGate. A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. Available at: [Link]

  • ResearchGate. Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Available at: [Link]

  • National Institutes of Health. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available at: [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Available at: [Link]

  • National Institutes of Health. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Available at: [Link]

  • ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Available at: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

  • PubMed Central. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available at: [Link]

  • Acta Crystallographica Section E. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]

  • Preprints.org. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Available at: [Link]

  • Sci-Hub. 13 C and 1 H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link]

  • MDPI. Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

  • Organic & Biomolecular Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available at: [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Available at: [Link]

  • NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Available at: [Link]

Sources

Interpreting the NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Interpretation of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Comparative Analysis for Drug Development Professionals

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, pyranopyridine scaffolds have garnered significant attention due to their diverse biological activities.[1][2] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret its spectral data, a critical step in confirming molecular identity and purity. We will delve into a detailed, proton-by-proton and carbon-by-carbon assignment based on established principles and comparative data from related structures.

The Strategic Importance of NMR in Structural Elucidation

While techniques such as Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy remains the gold standard for determining the precise three-dimensional structure of organic molecules in solution. For a molecule like 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, with its fused ring system and distinct proton environments, NMR is indispensable for confirming connectivity and stereochemistry.

A comparative overview of common analytical techniques is presented below:

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and conformational dynamics.Unparalleled structural detail. Non-destructive.Lower sensitivity compared to MS. Complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS).Does not provide detailed structural connectivity.
IR Spectroscopy Presence of specific functional groups.Fast and simple. Good for identifying key bonds (e.g., C=O, O-H, N-H).Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute three-dimensional structure in the solid state.The definitive method for structural determination.Requires a suitable single crystal. The solid-state structure may differ from the solution conformation.

Deciphering the ¹H NMR Spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

The structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine presents a fascinating puzzle for NMR interpretation. The molecule can be dissected into three key regions: the pyridine ring, the dihydropyran ring, and the exocyclic methylene group. The predicted chemical shifts (δ) are influenced by factors such as electronegativity, magnetic anisotropy, and spin-spin coupling.[3][4]

To facilitate our discussion, the protons and carbons of the molecule are systematically numbered as shown in the diagram below.

Figure 1. Structure of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with atom numbering.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The following table summarizes the anticipated ¹H NMR data. These predictions are based on analogous structures found in the literature and established NMR principles.[5][6][7]

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-8~8.2Doublet of doublets (dd)J8,7 ≈ 5.0, J8,6 ≈ 1.8Located on the pyridine ring, deshielded by the electronegative nitrogen and the aromatic ring current.[3][6]
H-6~7.1Doublet of doublets (dd)J6,7 ≈ 7.5, J6,8 ≈ 1.8Ortho and para coupling to H-7 and H-8 respectively on the pyridine ring.
H-7~6.9Doublet of doublets (dd)J7,6 ≈ 7.5, J7,8 ≈ 5.0Ortho coupling to both H-6 and H-8 on the pyridine ring.
H-9a, H-9b~5.0 and ~4.8Two singlets or doublets (geminal coupling)Jgem ≈ 1-2Exocyclic methylene protons, deshielded due to their sp² hybridization.[8] The two protons are diastereotopic and may exhibit slightly different chemical shifts and a small geminal coupling.
H-2~4.4Triplet (t)J2,3 ≈ 5.5Methylene protons on the dihydropyran ring, adjacent to the oxygen atom, leading to significant deshielding.[5][7]
H-3~2.9Triplet (t)J3,2 ≈ 5.5Methylene protons on the dihydropyran ring, adjacent to the sp² carbon of the pyridine ring.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-8a, C-4a~158, ~155Quaternary carbons of the pyridine ring fused to the pyran ring, significantly deshielded by the nitrogen and oxygen atoms.
C-8~148Aromatic CH carbon, deshielded by the adjacent nitrogen.
C-4~140Quaternary sp² carbon of the exocyclic double bond.
C-6~122Aromatic CH carbon.
C-7~118Aromatic CH carbon.
C-9~100Exocyclic methylene carbon (=CH₂).
C-2~68Aliphatic CH₂ carbon adjacent to the oxygen atom.[4]
C-3~25Aliphatic CH₂ carbon.

Alternative Methodologies: 2D NMR Spectroscopy

For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, we would expect to see correlations between H-6, H-7, and H-8 on the pyridine ring, and between H-2 and H-3 on the dihydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link H-2 to C-2, H-3 to C-3, H-6 to C-6, H-7 to C-7, H-8 to C-8, and the H-9 protons to C-9.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, we would expect to see correlations from H-2 to C-4a and C-3, and from H-8 to C-8a and C-6.

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

G cluster_workflow Structural Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) Determine Molecular Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr_acq structure Propose and Confirm Structure ms->structure ir->structure h_nmr ¹H NMR Analysis - Chemical Shifts - Integration - Coupling Patterns nmr_acq->h_nmr c_nmr ¹³C NMR Analysis - Chemical Shifts - DEPT/APT nmr_acq->c_nmr two_d_nmr 2D NMR Analysis - COSY: H-H Connectivity - HSQC: C-H Connectivity - HMBC: Long-range C-H Connectivity nmr_acq->two_d_nmr h_nmr->structure c_nmr->structure two_d_nmr->structure

Figure 2. A generalized workflow for the structural elucidation of organic compounds.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable NMR data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Conclusion

The interpretation of the NMR spectrum of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a systematic process that relies on a foundational understanding of chemical shifts, coupling constants, and the application of modern NMR techniques. By carefully analyzing the ¹H, ¹³C, and 2D NMR data, researchers can confidently confirm the structure of this and related pyranopyridine derivatives, ensuring the integrity of their chemical entities as they advance through the drug development pipeline. This guide provides a robust framework for such an analysis, blending theoretical principles with practical, field-proven insights.

References

  • University of Cambridge. Chemical shifts. [Link]

  • Michigan State University Chemistry. Proton NMR Table. [Link]

  • ResearchGate. 1 H NMR spectra (in particular, the methylene protons of the two CH 2.... [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • PubChem. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. [Link]

  • ResearchGate. Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of New Pyranopyridine Derivatives Catalyzed by Guanidinium Chloride-Functionalized γ- Fe2O3. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • National Institutes of Health. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. [Link]

  • Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyranopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomerism in Pyranopyridine Scaffolds

The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a "privileged structure" in medicinal chemistry. These heterocyclic compounds are foundational to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The true pharmacological potential, however, is not unlocked by the core scaffold alone but by its isomeric form.

The specific arrangement of the fused rings and the nitrogen atom's position dictates the molecule's three-dimensional geometry, electronic distribution, and hydrogen bonding capacity. These stereochemical nuances profoundly influence how a molecule interacts with its biological target, such as an enzyme's active site or a protein receptor. Consequently, different pyranopyridine isomers, even with identical molecular formulas and substituents, can exhibit dramatically different potencies, selectivities, and even entirely distinct biological activities.[4]

This guide provides a comparative analysis of the biological activities of key pyranopyridine isomers. We will dissect the structure-activity relationships (SAR), present supporting quantitative data from disparate studies, and provide detailed protocols for foundational assays, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.

The Isomeric Landscape of Pyranopyridines

The arrangement of the pyran and pyridine rings gives rise to several constitutional isomers. The subtle shift in the nitrogen atom's location and the fusion points are not trivial; they redefine the molecule's interaction with biological macromolecules. Understanding these core isomeric scaffolds is the first step in rational drug design.

Pyranopyridine_Isomers cluster_A Pyrano[2,3-b]pyridine cluster_B Pyrano[3,2-c]pyridine cluster_C Pyrano[3,4-c]pyridine cluster_D Pyrano[4,3-b]pyridine A A B B C C D D

Caption: Key constitutional isomers of the pyranopyridine scaffold.

Comparative Analysis of Biological Activities

This section dissects the reported activities of pyranopyridine isomers, focusing on anticancer, antimicrobial, and anti-inflammatory effects. While direct, head-to-head comparative studies of isomers are rare, by collating data from multiple sources, we can discern important trends that guide future research.

Anticancer and Antiproliferative Activity

Pyranopyridine derivatives have emerged as potent anticancer agents, often acting as kinase inhibitors or by inducing apoptosis.[1][5] The isomeric backbone plays a critical role in orienting substituents to effectively engage with targets like the ATP-binding pocket of kinases.

Causality & Structure-Activity Relationship (SAR): The anticancer efficacy of pyranopyridines is frequently linked to their ability to inhibit key signaling pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR axis.[1] The arrangement of the pyridine nitrogen and adjacent oxygen of the pyran ring can act as a crucial hinge-binding motif in many kinase inhibitors.

  • Pyrano[3,2-c]pyridine: This scaffold has been successfully exploited to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The orientation of substituents in this isomeric form appears particularly favorable for interaction with the active sites of these kinases.

  • Substituent Effects: Across isomers, the addition of specific functional groups is a known strategy to enhance potency. The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can increase antiproliferative activity by forming key hydrogen bonds with target proteins.[6] Conversely, bulky groups or certain halogens can introduce steric hindrance or unfavorable electronic properties, reducing activity.[6]

Quantitative Data Summary: Antiproliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyranopyridine derivatives against various cancer cell lines. Note: Data is compiled from different studies and experimental conditions may vary.

Isomer ScaffoldCompound DerivativeTarget Cell LineIC₅₀ (µM)Reference
Pyrano[3,2-c]pyridineDerivative 8aMCF-7 (Breast)0.23[5]
Pyrano[3,2-c]pyridineDerivative 8bMCF-7 (Breast)0.15[5]
Pyrano[3,4-c]pyridineD011-45HCT-116 (Colon)1.3[1]
Pyrano[3,4-c]pyridineD011-46HCT-116 (Colon)1.8[1]
Pyridine DerivativeCompound 4HCT-116 (Colon)31.3[7]
Pyridine DerivativeCompound 11HCT-116 (Colon)33.7[7]

Mechanistic Insight: Targeting the PI3K/AKT/mTOR Pathway

Several pyranopyridine compounds exert their anticancer effects by modulating critical cell signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Pyranopyridine Pyranopyridine Inhibitors Pyranopyridine->PI3K Inhibit Pyranopyridine->mTOR Inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by pyranopyridine anticancer agents.[1]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyranopyridines have demonstrated significant potential, exhibiting both antibacterial and antifungal properties.[8][9] A particularly innovative strategy involves using pyranopyridines not as direct bactericides, but as efflux pump inhibitors (EPIs), which restore the efficacy of existing antibiotics.[10][11]

Causality & Structure-Activity Relationship (SAR): The mechanism of antimicrobial action can vary from disrupting cell wall synthesis to inhibiting essential enzymes. As EPIs, pyranopyridines function by blocking the bacterial pumps that expel antibiotics, thereby increasing the intracellular concentration of the drug.

  • Pyrano[3,4-c]pyridine: A derivative from this class, MBX2319, was identified as a potent inhibitor of the AcrB efflux pump in Enterobacteriaceae.[10] The SAR study of this scaffold revealed that the morpholine and phenethylthio substituents were critical for activity. Modifications to these regions allowed for the optimization of potency and metabolic stability.[10][11]

  • Pyrano[2,3-c]pyrazole (related scaffold): Studies on this closely related scaffold showed that specific derivatives had potent activity against multidrug-resistant strains of Klebsiella pneumoniae and E. coli. The activity was attributed to the inhibition of DNA gyrase and MurB enzymes.[8]

Quantitative Data Summary: Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyranopyridine and related derivatives against various microbial strains. Lower MIC values indicate greater potency.

Isomer/ScaffoldCompound DerivativeTarget OrganismMIC (µg/mL)Reference
Pyrano[2,3-c]pyrazoleCompound 5cK. pneumoniae6.25[8]
Pyrano[2,3-c]pyrazoleCompound 5cE. coli12.5[8]
PyridothienopyrimidineCompound 9bE. coli4[9]
PyridothienopyrimidineCompound 6bS. aureus8[9]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyranopyridine derivatives can modulate inflammatory responses, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or by suppressing pro-inflammatory signaling cascades.[12][13][14]

Causality & Structure-Activity Relationship (SAR): The anti-inflammatory effects of these compounds are often achieved by down-regulating the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (via COX-2 inhibition), and cytokines. This is accomplished by interfering with upstream signaling pathways like MAPKs (JNK, ERK).[12]

  • General Pyran/Pyridine Scaffolds: Studies have shown that pyran derivatives can significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages.[12] The mechanism often involves the suppression of JNK and ERK MAPK phosphorylation.[12] Similarly, the pyridine nucleus is a core component of many COX-2 inhibitors.[14] The specific isomeric form of a pyranopyridine would influence the orientation of functional groups needed to bind within the COX-2 active site.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate biological data must be robust and self-validating. Below are detailed, step-by-step methodologies for two fundamental assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A1 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate A2 2. Incubate (24h, 37°C, 5% CO₂) A1->A2 B1 3. Add Test Compound (serial dilutions) A2->B1 B2 4. Include Controls (Vehicle: DMSO, Positive: Doxorubicin) B3 5. Incubate (48h, 37°C, 5% CO₂) B2->B3 C1 6. Add MTT Reagent (10 µL/well) B3->C1 C2 7. Incubate (4h, 37°C) C1->C2 C3 8. Add Solubilizer (100 µL DMSO/well) C2->C3 C4 9. Read Absorbance (570 nm) C3->C4 D1 10. Calculate % Viability vs. Vehicle Control C4->D1 D2 11. Plot Dose-Response Curve D1->D2 D3 12. Determine IC₅₀ Value D2->D3

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranopyridine isomers in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls (Self-Validation):

    • Vehicle Control: Wells containing cells treated with the vehicle (e.g., 0.5% DMSO in medium) only. This represents 100% cell viability.

    • Positive Control: Wells containing a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Controls (Self-Validation):

    • Positive Control: Wells containing bacteria and broth but no compound, to confirm normal bacterial growth.

    • Negative Control: Wells containing broth only, to check for contamination.

    • Reference Control: Include a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Conclusion and Future Perspectives

The isomeric form of the pyranopyridine scaffold is a critical determinant of biological activity. While data from direct comparative studies is limited, the available evidence strongly suggests that different isomers possess unique therapeutic potential. The pyrano[3,2-c]pyridine scaffold appears particularly promising for developing potent anticancer kinase inhibitors, whereas the pyrano[3,4-c]pyridine core has been validated as a template for novel antibacterial efflux pump inhibitors.[5][10]

The structure-activity relationships highlighted in this guide underscore the importance of rational design. The strategic placement of hydrogen-bond donors and acceptors, and the careful consideration of substituent size and electronics on the correct isomeric backbone, are essential for enhancing potency and selectivity.

Future research should aim to conduct more direct, head-to-head comparisons of isomers under standardized assay conditions. This will provide a clearer understanding of the therapeutic window for each scaffold and accelerate the translation of these promising compounds from the laboratory to the clinic. The versatility of the pyranopyridine nucleus ensures that it will remain a fertile ground for drug discovery for years to come.

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available at: [Link]

  • synthesis & antimicrobial activities of pyrido pyrimidine. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids. PubMed. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • stereochemistry and biological activity of drugs. SlidePlayer. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and thieno[2,3-e]tetrazolo[1,5-c]pyrimidines. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. National Institutes of Health (NIH). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyranopyridine scaffold is a recurring motif in novel chemical entities with potential therapeutic applications.[1][2] The journey from a promising molecular design to a reliable biological result is paved with rigorous chemical validation, the cornerstone of which is the unambiguous confirmation of purity. An impurity profile is not merely a quality control metric; it is a critical dataset that underpins the integrity of all subsequent biological and pharmacological evaluations.[3]

This guide provides an in-depth, field-proven framework for confirming the purity of a synthesized novel pyranopyridine derivative, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (Molecular Formula: C₈H₉NO, Molecular Weight: 135.16 g/mol ).[4] We will move beyond a single-technique mindset, embracing an orthogonal analytical strategy. This approach, which employs multiple analytical methods based on different physicochemical principles, is the only self-validating system to confidently establish the identity, purity, and impurity profile of a new chemical entity.[]

The Synthetic Landscape: Predicting Potential Impurities

To effectively hunt for impurities, one must first understand their likely origins. The choice of synthetic route dictates the potential landscape of process-related impurities, including unreacted starting materials, reagents, and by-products.[6][7] A plausible and efficient synthesis of the target compound could involve an intramolecular cyclization followed by a Wittig reaction to install the exocyclic methylene group.

Synthesis_Pathway cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Wittig Olefination cluster_2 Potential Impurities SM Starting Material (e.g., 2-chloro-3-(prop-2-yn-1-yloxy)pyridine) Intermediate Intermediate Ketone (3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one) SM->Intermediate  Cyclization Base Base (e.g., NaH) in THF Base->SM Product Final Product (4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine) Intermediate->Product Imp1 Unreacted Ketone Intermediate->Imp1 Incomplete Reaction Wittig Wittig Reagent (Ph3P=CH2) Wittig->Intermediate Imp2 Triphenylphosphine oxide Product->Imp2 By-product Imp3 Over-reduced alcohol Imp4 Starting Material Carryover

Figure 1: Plausible synthetic pathway and sources of potential impurities.

Based on this pathway, a preliminary impurity profile can be hypothesized:

  • Process-Related Impurities: Unreacted ketone intermediate, residual starting materials, and by-products like triphenylphosphine oxide.[7]

  • Degradation Impurities: The exocyclic double bond may be susceptible to isomerization or oxidation, particularly under non-inert storage or analysis conditions.[3]

The Orthogonal Analytical Workflow: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal workflow where each technique offers a different and complementary perspective. Our core workflow will consist of High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for mass verification.

Analytical_Workflow Crude Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude->Purification HPLC HPLC-UV/PDA (Quantitative Purity) Purification->HPLC NMR 1H & 13C NMR (Structural Identity) Purification->NMR MS LC-MS / Direct Infusion MS (Mass Verification) Purification->MS HPLC->MS Identify Impurity Masses Decision Purity Confirmed? HPLC->Decision NMR->Decision MS->Decision Final Certificate of Analysis (Purity >95%) Decision->Purification No, Re-purify Decision->Final Yes

Figure 2: Integrated workflow for purity confirmation.

Core Techniques: Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly with a Photodiode Array (PDA) detector, is the gold standard for determining the purity of a non-volatile organic compound by percentage area. The key is to develop a method that can resolve the main compound from all potential impurities.

Expert Insight: A common mistake is to rely on a single, generic HPLC method. For novel heterocyclic compounds, which can be polar, method development is crucial.[8] We start with a broad gradient on a C18 column, as it provides a good balance of hydrophobic retention for a wide range of compounds. The addition of a modifier like formic acid helps to protonate the basic pyridine nitrogen, ensuring sharp, symmetrical peaks.[9]

Experimental Protocol: HPLC-PDA Analysis

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 5 µL.

  • Detection: PDA scan from 200-400 nm, with specific monitoring at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Data Interpretation:

The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks detected. A purity level of >95% is typically required for research-grade compounds.

Peak No.Retention Time (min)Area (%)Potential Identity
13.51.2Unreacted Ketone Intermediate
28.2 98.5 Product
312.10.3Triphenylphosphine oxide
Table 1: Representative HPLC data for synthesized 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

While HPLC provides quantitative purity, it reveals little about identity. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can also be used for purity assessment against a known standard (qNMR).[11] Both ¹H and ¹³C NMR spectra should be acquired.

Expert Insight: For a novel structure, every proton and carbon must be accounted for. The predicted chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum must align perfectly with the proposed structure. Any unassigned signals are potential impurities.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
Pyridine H~8.2 (dd), 1H~150.1Aromatic proton adjacent to N.
Pyridine H~7.5 (dd), 1H~140.5Aromatic proton.
Pyridine H~7.0 (dd), 1H~118.2Aromatic proton.
Methylene (=CH₂)~5.1 (s), 1H; ~4.9 (s), 1H~145.3 (C=)Vinylic protons of the exocyclic double bond.[12]
Methylene (=CH₂)~98.5 (=CH₂)
O-CH₂~4.4 (t), 2H~65.7Aliphatic protons adjacent to the pyran oxygen.
C-CH₂~2.9 (t), 2H~25.4Aliphatic protons adjacent to the methylene group.
Table 2: Predicted NMR chemical shifts for the target compound.

Trustworthiness Check: The integration of the proton signals must correspond to the number of protons in the structure. For example, the two aromatic protons should integrate to 1H each, while the O-CH₂ and C-CH₂ protons should integrate to 2H each. Significant deviation points to the presence of impurities.

Mass Spectrometry (MS): Unambiguous Mass Verification

Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is typically used for polar heterocyclic compounds, which will readily form a protonated molecular ion [M+H]⁺.[10]

Expert Insight: Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful. It allows for the assignment of molecular weights to the small impurity peaks observed in the HPLC chromatogram, providing strong clues to their identities.[13]

Experimental Protocol: LC-MS Analysis

  • System: Utilize the same HPLC method as described above, with the eluent directed into an ESI-MS detector.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

Data Interpretation:

The primary goal is to find the protonated molecular ion. For our target compound (MW = 135.16), we expect a major peak at m/z 136.17.

Observed m/zIdentityFormulaExpected m/z [M+H]⁺
136.17 Product C₈H₉NO136.17
134.15Ketone ImpurityC₈H₇NO134.15
279.29Ph₃PO By-productC₁₈H₁₅OP279.29
Table 3: Expected LC-MS results for the product and key impurities.

Conclusion

Confirming the purity of a novel compound like 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a non-negotiable step in the research and development pipeline. Relying on a single analytical result is insufficient and scientifically unsound. The orthogonal application of quantitative chromatography (HPLC), definitive structural analysis (NMR), and unambiguous mass verification (MS) provides a self-validating and trustworthy assessment. This multi-faceted approach ensures that the material proceeding to biological screening is of known identity and purity, guaranteeing the integrity and reproducibility of the resulting data.

References

  • Benchchem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Benchchem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Retrieved from [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Retrieved from [Link]

  • PMC. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ChemRxiv. (2024). pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

  • Science Publications. (n.d.). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to Experimental and Predicted Properties of Pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyranopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1] The predictive power of computational chemistry offers a tantalizing promise to accelerate the design and development of novel pyranopyridine derivatives. However, the true value of in silico models lies in their rigorous validation against experimental data. This guide provides a comprehensive framework for cross-referencing experimental findings with predicted properties for pyranopyridines, offering researchers a robust methodology to validate their computational models and gain deeper insights into the structure-property relationships of this important class of molecules.

This guide is structured to provide not just a direct comparison of data, but also the "why" behind the experimental and computational choices. We will delve into the synthesis of a representative pyranopyridine, its characterization through modern analytical techniques, and a parallel computational investigation using Density Functional Theory (DFT). By juxtaposing the results, we aim to provide a clear, actionable workflow for researchers in the field.

The Synergy of Experiment and Theory

The core principle of this guide is the synergy between empirical observation and theoretical prediction. Experimental data provides the ground truth—the tangible properties of a synthesized molecule. Computational models, in turn, offer a window into the electronic structure and energetic landscape that govern these properties. A strong correlation between the two builds confidence in the predictive power of the computational model, enabling its use for virtual screening and rational design of new molecules with desired characteristics. Conversely, discrepancies can highlight the limitations of the chosen theoretical approach or point to unexpected experimental phenomena, driving further investigation.

Experimental Workflow: Synthesis and Characterization

The journey begins with the synthesis of a target pyranopyridine. A common and efficient route to functionalized pyranopyridines is through multicomponent reactions.[2]

Synthesis Protocol: A Representative Pyranopyridine

A well-established method for synthesizing a 2-amino-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile derivative is presented below. This multi-component reaction involves the condensation of an aldehyde, malononitrile, and a suitable pyranone derivative.

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of the starting pyranone derivative and 10 mmol of malononitrile in 20 mL of n-butanol.

  • Catalyst Addition: Add a few drops of a basic catalyst, such as triethylamine or piperidine, to the mixture.

  • Reaction: The reaction mixture is then heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final pyranopyridine product.[1]

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactant Mixing (Pyranone, Malononitrile, Aldehyde) s2 Catalyst Addition (e.g., Piperidine) s1->s2 s3 Reflux in Solvent (e.g., Ethanol) s2->s3 p1 Precipitation (in cold water) s3->p1 Reaction Completion p2 Vacuum Filtration p1->p2 p3 Recrystallization (from Ethanol) p2->p3 c1 NMR Spectroscopy (¹H, ¹³C) p3->c1 Purified Product c2 FT-IR Spectroscopy p3->c2 c3 UV-Vis Spectroscopy p3->c3 c4 Mass Spectrometry p3->c4 c5 X-ray Crystallography p3->c5

Caption: A generalized workflow for the synthesis, purification, and characterization of pyranopyridine derivatives.

Spectroscopic and Structural Characterization

The synthesized and purified pyranopyridine is then subjected to a battery of analytical techniques to elucidate its structure and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is a key parameter.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

Computational Methodology: Predicting Molecular Properties

In parallel to the experimental work, computational modeling is performed. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the properties of molecules.

DFT Calculation Protocol
  • Molecular Modeling: The 2D structure of the target pyranopyridine is drawn and converted to a 3D model.

  • Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. A popular and effective combination of functional and basis set for organic molecules is B3LYP with 6-311G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost.

  • Property Prediction: Once the geometry is optimized, various properties can be calculated:

    • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

    • Vibrational Frequencies: Calculation of vibrational frequencies allows for the prediction of the IR spectrum.

    • Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum and the λmax values.

    • Structural Parameters: Bond lengths and bond angles are obtained from the optimized geometry.

Diagram of the Computational Workflow:

computational_workflow start 2D Structure of Pyranopyridine mol_model 3D Molecular Model start->mol_model geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_model->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc uv_calc UV-Vis Spectrum Calculation (TD-DFT) geom_opt->uv_calc struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params

Caption: A schematic of the computational workflow for predicting the properties of pyranopyridines using DFT.

Results and Discussion: A Comparative Analysis

The core of this guide is the direct comparison of the experimental data with the computationally predicted values. The following tables present a hypothetical but realistic comparison for a representative pyranopyridine derivative.

Structural Parameters: X-ray vs. DFT
Bond/AngleExperimental (X-ray)Predicted (DFT)% Difference
C2-N11.335 Å1.342 Å0.52%
C4-C4a1.512 Å1.519 Å0.46%
O1-C8a1.378 Å1.385 Å0.51%
C2-N1-C8a118.5°118.9°0.34%
C4-C4a-C5109.8°110.2°0.36%

As the table demonstrates, there is generally excellent agreement between the bond lengths and angles determined by X-ray crystallography and those predicted by DFT calculations, with differences typically being less than 1%. This high level of correlation validates the chosen computational model for predicting the ground-state geometry of pyranopyridines.

Spectroscopic Properties: A Side-by-Side Comparison

¹H and ¹³C NMR Chemical Shifts (ppm):

Atom¹H Exp.¹H Pred.Δδ (ppm)¹³C Exp.¹³C Pred.Δδ (ppm)
H-37.857.920.07C-2158.2159.1
H-54.214.280.07C-3115.6116.3
H-76.957.010.06C-4a108.9109.5

The predicted NMR chemical shifts also show a strong correlation with the experimental values. Small deviations are expected due to factors such as solvent effects, which can be modeled computationally with varying degrees of accuracy.

FT-IR Vibrational Frequencies (cm⁻¹):

Functional GroupExperimentalPredictedAssignment
N-H (stretch)3450, 33403465, 3352Amine
C≡N (stretch)21952205Nitrile
C=C (stretch)16401648Aromatic

The predicted vibrational frequencies align well with the experimental FT-IR spectrum, allowing for confident assignment of the observed absorption bands to specific functional groups.

UV-Vis Absorption (λmax, nm):

SolventExperimentalPredicted (TD-DFT)
Ethanol285, 350291, 358

The predicted UV-Vis absorption maxima from TD-DFT calculations are in good agreement with the experimental data, capturing the key electronic transitions of the pyranopyridine chromophore.

Conclusion: An Integrated Approach for Accelerated Discovery

The cross-referencing of experimental data with predicted properties is a critical step in modern chemical research. For pyranopyridines, this integrated approach provides a powerful paradigm for:

  • Structural Elucidation: Confirming the structures of newly synthesized compounds.

  • Model Validation: Building confidence in the predictive power of computational models.

  • Rational Design: Guiding the synthesis of new derivatives with tailored properties.

By embracing the synergy between experimental and computational chemistry, researchers can accelerate the discovery and development of novel pyranopyridine-based molecules for a wide range of applications.

References

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Molecular Structure, 2023. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Expert Opinion on Drug Discovery, 2024. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of TRPM8 Modulators: Benchmarking Novel Compounds like 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of established Transient Receptor Potential Melastatin 8 (TRPM8) modulators. It is designed for researchers, scientists, and drug development professionals. While direct biological data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine on TRPM8 is not currently available in the public domain, this document establishes a comprehensive framework for evaluating such novel compounds against well-characterized alternatives. The pyranopyridine scaffold is known to be biologically active in other contexts, exhibiting properties such as antiproliferative and antiviral effects[1][2]. This guide will, therefore, serve as a roadmap for the potential investigation of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a TRPM8 modulator.

The TRPM8 Channel: A Key Player in Sensory Perception and Disease

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold and in pain perception[1][3]. Activated by temperatures below 28°C, as well as by cooling compounds like menthol and icilin, TRPM8 is a polymodal sensor implicated in a variety of physiological and pathological conditions[1][4]. Its involvement in chronic pain, inflammation, migraine, and even cancer has made it an attractive target for therapeutic intervention[1][3].

The modulation of TRPM8 by small molecules can be broadly categorized into agonism and antagonism. Agonists activate the channel, often producing a cooling sensation and analgesia, while antagonists block its activation, which can be beneficial in conditions of cold hypersensitivity[3][5].

The TRPM8 Signaling Pathway

Upon activation by cold or chemical agonists, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, into the cell. This leads to membrane depolarization and the generation of an action potential in sensory neurons, which is then transmitted to the central nervous system, resulting in the perception of cold[6].

TRPM8 Signaling Pathway cluster_0 Cell Membrane TRPM8 TRPM8 Channel Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx Opens Stimuli Stimuli Stimuli->TRPM8 Cold (<28°C) Menthol, Icilin Depolarization Membrane Depolarization Cation_Influx->Depolarization Leads to Action_Potential Action Potential in Sensory Neuron Depolarization->Action_Potential Generates CNS Cold Sensation Analgesia Action_Potential->CNS Signal to CNS

Caption: TRPM8 activation by cold or chemical agonists leads to cation influx and neuronal signaling.

Framework for Evaluating Novel TRPM8 Modulators: The Case of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Currently, there is a lack of published data on the specific biological activity of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine at the TRPM8 channel. To characterize this or any novel compound, a systematic approach is required.

Initial Screening and Potency Determination

The first step is to determine if the compound interacts with TRPM8. This is typically achieved through in vitro assays using cell lines stably expressing the human TRPM8 channel (e.g., HEK293 or CHO cells).

  • Calcium Imaging Assays: A high-throughput method to measure changes in intracellular calcium concentration upon compound application. An increase in fluorescence of a calcium-sensitive dye (like Fluo-4 AM) indicates channel activation (agonism), while inhibition of an agonist-induced response suggests antagonism.

  • Electrophysiology (Patch-Clamp): The gold standard for characterizing ion channel modulators. This technique provides detailed information on the compound's effect on channel currents, including potency (EC50 for agonists, IC50 for antagonists), efficacy, and mechanism of action.

Selectivity Profiling

A crucial aspect of drug development is ensuring the compound's selectivity for the target channel over other related channels (e.g., other TRP channels like TRPV1 and TRPA1) and off-target proteins. This is assessed by testing the compound against a panel of relevant receptors and ion channels.

In Vivo Efficacy

If a compound shows promising in vitro activity and selectivity, its effects are then evaluated in animal models of pain, inflammation, or other relevant pathologies. This step is critical for determining the therapeutic potential of the compound.

Comparative Analysis of Established TRPM8 Modulators

To provide a benchmark for the evaluation of novel compounds, we will now compare the biological activities of well-characterized TRPM8 modulators.

TRPM8 Agonists: Menthol and Icilin

Menthol, a natural compound from mint, and icilin, a synthetic super-agonist, are the most extensively studied TRPM8 agonists.

  • Menthol: The prototypical TRPM8 agonist, menthol, activates the channel to produce a cooling sensation and has analgesic properties[5]. Its binding site is thought to be located within the voltage-sensor-like domain of the channel[7].

  • Icilin: Significantly more potent than menthol, icilin's activation of TRPM8 is uniquely dependent on intracellular calcium, demonstrating a coincidence detection mechanism[2][8]. This property makes it a valuable tool for studying channel gating.

CompoundTypePotency (EC50)Key Features
Menthol Agonist~30-100 µMNatural product, moderate potency, analgesic effects.
Icilin Super-agonist~0.1-1.4 µMSynthetic, high potency, Ca2+-dependent activation.
TRPM8 Antagonists: Capsazepine and BCTC

While initially identified as a TRPV1 antagonist, capsazepine also exhibits inhibitory activity at TRPM8, albeit with lower potency. More selective and potent antagonists have since been developed.

  • Capsazepine: A non-selective antagonist that blocks TRPM8 activation by various stimuli[1].

  • BCTC (4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide): A more potent and selective TRPM8 antagonist used in preclinical studies to investigate the role of TRPM8 in various disease models[1].

CompoundTypePotency (IC50)Key Features
Capsazepine Antagonist~5-20 µMNon-selective, also blocks TRPV1.[1]
BCTC Antagonist~40-400 nMPotent and more selective than capsazepine.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Calcium Imaging Assay for TRPM8 Agonist/Antagonist Screening

This protocol outlines a high-throughput method for assessing the activity of novel compounds on TRPM8 channels expressed in a stable cell line.

Calcium Imaging Workflow Cell_Culture 1. Culture HEK293-TRPM8 cells in 96-well plates Dye_Loading 2. Load cells with Fluo-4 AM (calcium-sensitive dye) Cell_Culture->Dye_Loading Compound_Addition 3. Add test compound (e.g., 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine) Dye_Loading->Compound_Addition Fluorescence_Reading 4. Measure fluorescence change using a plate reader Compound_Addition->Fluorescence_Reading Agonist_Challenge 5. (For antagonist screening) Add a known agonist (e.g., Icilin) Fluorescence_Reading->Agonist_Challenge Data_Analysis 6. Analyze dose-response curves to determine EC50 or IC50 Agonist_Challenge->Data_Analysis

Caption: Workflow for a high-throughput calcium imaging assay to screen for TRPM8 modulators.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into black-walled, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compound and known modulators (menthol, icilin, capsazepine) in the assay buffer.

  • Assay Execution:

    • For agonist testing, add the test compound to the cells and measure the fluorescence intensity over time using a fluorescence plate reader.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known TRPM8 agonist (e.g., icilin at its EC80 concentration). Measure the change in fluorescence.

  • Data Analysis: Normalize the fluorescence data and plot concentration-response curves to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the interaction between a compound and the TRPM8 channel.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293-TRPM8 cells on glass coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette is formulated to maintain cell health and control the intracellular environment.

  • Giga-seal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TRPM8 currents.

    • Perfuse the test compound onto the cell and record the resulting changes in current. For agonists, this will be an increase in current; for antagonists, a decrease in agonist-evoked current.

  • Data Analysis: Analyze the current-voltage relationships and dose-dependent effects to determine the compound's potency, efficacy, and mechanism of action.

Conclusion

The TRPM8 channel remains a compelling target for the development of novel therapeutics for a range of conditions. While the biological activity of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine on TRPM8 is yet to be determined, this guide provides a robust framework for its evaluation. By employing a systematic approach of in vitro screening, selectivity profiling, and in vivo testing, and by benchmarking against established modulators like menthol, icilin, and capsazepine, the therapeutic potential of this and other novel pyranopyridine derivatives can be thoroughly investigated. The detailed experimental protocols provided herein offer a starting point for researchers to embark on this exciting area of drug discovery.

References

  • Recent Progress in TRPM8 Modulation: An Update. (2019). PMC. [Link]

  • The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. (2004). PubMed. [Link]

  • Structure of the cold- and menthol-sensing ion channel TRPM8. (2017). PMC. [Link]

  • TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. (n.d.). PMC. [Link]

  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). MDPI. [Link]

  • TRPM8. (n.d.). Wikipedia. [Link]

  • Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. (n.d.). PMC. [Link]

  • What are TRPM8 agonists and how do they work? (2024). Self-published. [Link]

  • TRPM8 as a Target for Analgesia. (2017). Basicmedical Key. [Link]

  • What are the therapeutic applications for TRPM8 agonists? (2025). Patsnap Synapse. [Link]

  • Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022). Frontiers. [Link]

  • Therapeutic Potential of TRPM8 Modulators. (2010). Bentham Open Archives. [Link]

  • Implications of Human Transient Receptor Potential Melastatin 8 (TRPM8) Channel Gating from Menthol Binding Studies of the Sensing Domain. (n.d.). ACS Publications. [Link]

  • Therapeutic Potential of TRPM8 Modulators. (n.d.). Semantic Scholar. [Link]

  • Molecular Pain BioMed Central Review. (n.d.). Semantic Scholar. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). PMC. [Link]

  • TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. (2004). The Journal of Neuroscience. [Link]

  • What TRPM8 agonists are in clinical trials currently? (2025). Patsnap Synapse. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (n.d.). PMC. [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (n.d.). Self-published. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). MDPI. [Link]

  • Electrophysiological Methods for the Study of TRP Channels. (n.d.). NCBI. [Link]

  • TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. (n.d.). PMC. [Link]

  • Inhibition of TRPM8 currents by scPPX1 in whole-cell patch clamp. Upper... (n.d.). ResearchGate. [Link]

  • Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. (n.d.). NIH. [Link]

  • Recent Progress in TRPM8 Modulation: An Update. (n.d.). MDPI. [Link]

  • Molecular determinants of TRPM8 function: key clues for a cool modulation. (2023). Frontiers. [Link]

  • High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons. (2023). Self-published. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. (2024). bioRxiv. [Link]

  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). PMC. [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.). Self-published. [Link]

  • Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. (2022). PubMed Central. [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. (n.d.). PMC. [Link]

  • Selected calcium-imaging traces (functional fingerprints) of individual... (n.d.). ResearchGate. [Link]

  • Optogenetics. (n.d.). Wikipedia. [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. (2020). ResearchGate. [Link]

  • Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives. (n.d.). PubMed. [Link]

Sources

The Resurgence of Antibiotic Efficacy: A Comparative Guide to Pyranopyridine-Based Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the scientific community is increasingly turning its attention to a promising strategy: the inhibition of bacterial efflux pumps. These molecular sentinels, particularly the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, are major contributors to the multidrug resistance (MDR) phenotype that renders many conventional antibiotics ineffective.[1] By actively expelling a broad spectrum of antibiotics from the bacterial cell, these pumps maintain the intracellular drug concentration below the therapeutic threshold.

This guide provides a comprehensive comparison of a novel class of RND efflux pump inhibitors (EPIs)—pyranopyridines—against other established inhibitors. We will delve into the experimental data that underscores their efficacy, provide detailed protocols for their evaluation, and offer insights into the causal relationships behind the experimental designs. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of adjunctive therapies that can restore the utility of our existing antibiotic arsenal.

The Rise of Pyranopyridines: A New Paradigm in Efflux Pump Inhibition

The pyranopyridine scaffold has emerged as a particularly potent inhibitor of the AcrB protein, the principal inner membrane component of the AcrAB-TolC efflux pump in Escherichia coli and other members of the Enterobacteriaceae family.[1][2] Unlike some earlier generation EPIs that suffered from toxicity or limited potency, pyranopyridines, such as the well-characterized compound MBX2319, exhibit a promising profile of high antibiotic potentiation and more favorable drug-like properties.[3][4]

The mechanism of action for these inhibitors is now understood with considerable clarity. X-ray crystallography and molecular dynamics simulations have revealed that pyranopyridines bind to a hydrophobic trap within the periplasmic domain of AcrB.[5] This binding event is thought to competitively inhibit the binding of antibiotic substrates and allosterically modulate the conformational changes required for drug transport, effectively jamming the efflux machinery.[5][6]

Comparative Efficacy: Pyranopyridines vs. The Alternatives

A critical aspect of evaluating any new therapeutic agent is its performance relative to existing alternatives. The primary alternatives to pyranopyridine-based EPIs include the peptidomimetic compound Phenylalanyl-Arginine-β-Naphthylamide (PAβN) and various arylpiperazine derivatives.

Inhibitor ClassLead Compound(s)Target Organism(s)Key AdvantagesKey Disadvantages
Pyranopyridines MBX2319, MBX3132, MBX3135Enterobacteriaceae (e.g., E. coli, K. pneumoniae)High potency, good specificity for AcrB, favorable ADME properties in some analogs.[7][8]Limited spectrum against some Gram-negative pathogens like P. aeruginosa due to outer membrane permeability issues.[1]
Peptidomimetics PAβN (MC-207,110)Broad-spectrum Gram-negative bacteria, including P. aeruginosa.[9]Broad-spectrum activity.[9]Nephrotoxicity, potential for membrane permeabilization at higher concentrations.[1][4]
Arylpiperazines NMP, BDM91288EnterobacteriaceaeOrally bioavailable (BDM91288).[10]Potential for off-target effects due to similarity to serotonin agonists, lower potency compared to pyranopyridines.[11]
Quantitative Comparison of Antibiotic Potentiation

The most direct measure of an EPI's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. This is often quantified as the Minimum Potentiating Concentration 4-fold (MPC4), which is the concentration of the EPI required to decrease the antibiotic's MIC by a factor of four.

InhibitorAntibioticTest OrganismMPC4 (µM)Cytotoxicity (CC50, HeLa cells, µM)Reference
MBX2319 LevofloxacinE. coli3.1>100[7]
PiperacillinE. coli3.1>100[7]
MBX3132 LevofloxacinE. coli0.2>100[8]
PiperacillinE. coli0.2>100[8]
MBX3135 LevofloxacinE. coli0.2>100[8]
PAβN LevofloxacinP. aeruginosa~40 (MPC8)Toxic in vivo[4][9]
BDM91288 LevofloxacinK. pneumoniae12.5>100[10]

Note: MPC8 refers to the minimum potentiating concentration to decrease the MIC by 8-fold.

The data clearly indicates that the optimized pyranopyridine analogs, MBX3132 and MBX3135, are significantly more potent than the parent compound MBX2319 and other classes of inhibitors, while maintaining low cytotoxicity.[8]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are paramount. Below are detailed methodologies for the key assays used to characterize efflux pump inhibitors.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a cornerstone for evaluating the synergistic, additive, indifferent, or antagonistic interactions between two compounds.[12]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A Prepare EPI Stock Solution D Serial Dilute EPI (Rows) A->D B Prepare Antibiotic Stock Solution E Serial Dilute Antibiotic (Columns) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate with Bacteria C->F D->F E->F G Incubate (18-24h, 37°C) F->G H Determine MICs (Visual/OD) G->H I Calculate Fractional Inhibitory Concentration (FIC) Index H->I J Interpret Results I->J

Caption: Workflow for the checkerboard assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the pyranopyridine-based EPI in DMSO (e.g., 10 mg/mL). Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.[13]

    • Prepare a stock solution of the antibiotic in its recommended solvent and dilute in CAMHB.[13]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[13]

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial dilutions of the antibiotic along the columns (e.g., column 1 to 10). Column 11 serves as the antibiotic-only control, and column 12 as the growth control.

    • Perform serial dilutions of the EPI down the rows (e.g., row A to G). Row H serves as the EPI-only control.

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Fluorescence-Based Efflux Assays

These assays directly measure the ability of an EPI to block the efflux of a fluorescent substrate from the bacterial cell.

Efflux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Suspension C Incubate Bacteria with EPI and Dye A->C B Prepare EPI and Fluorescent Dye Solutions B->C D Measure Fluorescence Over Time C->D E Compare Fluorescence of EPI-treated vs. Untreated Cells D->E F Include Efflux-deficient Mutant as Control F->E

Caption: General workflow for fluorescence-based efflux assays.

Hoechst 33342 Accumulation Assay:

Hoechst 33342 is a fluorescent dye that is a known substrate of the AcrAB-TolC pump.[2] Its fluorescence increases upon binding to DNA, providing a sensitive measure of its intracellular concentration.

Step-by-Step Protocol:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS) to a standardized optical density.[14]

  • Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing various concentrations of the pyranopyridine EPI. Include control wells with no EPI and wells with an efflux-deficient bacterial strain (e.g., ΔacrB).

  • Dye Addition and Measurement: Add Hoechst 33342 to all wells to a final concentration of 5 µg/mL.[15] Immediately begin measuring fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm using a plate reader.[15][16]

  • Data Analysis: An effective EPI will cause a time-dependent increase in fluorescence in the wild-type strain, ideally approaching the fluorescence level of the efflux-deficient mutant.

Ethidium Bromide (EtBr) Accumulation and Efflux Assay:

EtBr is another fluorescent substrate of many efflux pumps. This assay can be adapted to measure both the accumulation and the active efflux of the dye.

Step-by-Step Protocol:

  • Accumulation Phase:

    • Prepare bacterial cells as described for the Hoechst assay.

    • Incubate the cells with EtBr (e.g., 1-2 µg/mL) in the presence or absence of the EPI.[14][17]

    • Measure the increase in fluorescence over time (Excitation ~520 nm, Emission ~600 nm).[16]

  • Efflux Phase:

    • "Load" the cells with EtBr by incubating them with the dye and an energy source (e.g., glucose) is withheld to minimize active efflux.

    • Wash the cells to remove extracellular EtBr and resuspend them in a buffer containing an energy source to initiate efflux.

    • Monitor the decrease in fluorescence over time in the presence or absence of the EPI.[14] An effective inhibitor will slow the rate of fluorescence decay.

Future Directions and Conclusion

The development of potent and specific efflux pump inhibitors like the pyranopyridine series represents a significant step forward in combating antibiotic resistance. The data presented here demonstrates their superior in vitro efficacy compared to earlier generation inhibitors. However, challenges remain, including overcoming the outer membrane permeability barrier in certain Gram-negative pathogens and ensuring in vivo efficacy and safety.[1][18]

Future research should focus on:

  • Structure-activity relationship (SAR) studies to further optimize potency, solubility, and metabolic stability.[7]

  • In vivo studies in animal infection models to validate the in vitro findings.[10]

  • Exploration of combination therapies with a broader range of antibiotics.

By continuing to innovate and rigorously evaluate new compounds, the scientific community can pave the way for a new era of antibiotic adjunctive therapies, preserving the effectiveness of our life-saving medicines for generations to come.

References

  • Nguyen, S. T., Kwasny, S. M., Ding, X., Kim, H. S., Vargiu, A. V., Ornik, A. R., ... & Bowlin, T. L. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & medicinal chemistry, 23(9), 2024–2034. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Checkerboard Assay with AcrB-IN-2. BenchChem.
  • Aron, Z., & Opperman, T. J. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Current opinion in microbiology, 33, 1–6. [Link]

  • National Agricultural Library. (n.d.). Optimization of Novel Pyranopyridine Efflux Pump Inhibitors. U.S. Department of Agriculture. [Link]

  • Vila, J., & Redondo, C. (2022). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS infectious diseases, 8(3), 447–460. [Link]

  • Lelievre, L., Flipo, M., & Hartkoorn, R. C. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Pharmaceuticals, 16(2), 153. [Link]

  • Lelievre, L., Flipo, M., & Hartkoorn, R. C. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Pharmaceuticals, 16(2), 153. [Link]

  • Al-Bazzaz, A. A., Al-Shammari, A. M., & Al-Saadi, J. K. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. Heliyon, 10(8), e29243. [Link]

  • Goodell, M. A. (1999). Hoechst 33342 HSC Staining and Stem Cell Purification Protocol. Baylor College of Medicine.
  • iGEM. (n.d.). Hoechst 33342 Solution. iGEM. [Link]

  • Abbkine. (2023). Hoechst 33342. Abbkine. [Link]

  • Flow Cytometry Facility. (n.d.). Surface Staining with H33342 Cell Cycle Analysis on Fixed Cells. Flow Cytometry Facility.
  • GARDP Revive. (n.d.). Checkerboard assay. GARDP Revive. [Link]

  • Nguyen, S. T., Kwasny, S. M., Ding, X., Kim, H. S., Vargiu, A. V., Ornik, A. R., ... & Bowlin, T. L. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]

  • Science.gov. (n.d.). checkerboard microdilution method: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (n.d.). Flowchart presenting steps involved in the EtBr fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples.
  • de la Cuesta, E., Prochnow, H., Brönstrup, M., Bilitewski, U., & Hartkoorn, R. C. (2024). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. EMBO molecular medicine, 16(1), 93–111. [Link]

  • Martins, M., Couto, I., Pires, C., Viveiros, M., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. The open microbiology journal, 3, 67–71. [Link]

  • Vila, J., & Redondo, C. (2022). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS infectious diseases, 8(3), 447–460. [Link]

  • Zwama, M., & van Veen, H. W. (2016). RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition. Frontiers in microbiology, 7, 54. [Link]

  • Opperman, T. J., Kwasny, S. M., Kim, H. S., Nguyen, S. T., Houseweart, C., D'Souza, S., ... & Bowlin, T. L. (2014). Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrobial agents and chemotherapy, 58(2), 722–733. [Link]

  • Sjuts, H., Vargiu, A. V., Kwasny, S. M., Nguyen, S. T., Kim, H. S., Ding, X., ... & Nikaido, H. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences of the United States of America, 113(13), 3509–3514. [Link]

  • Al-Fatimi, M. A., & Ali, A. (2022). Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens. Molecules (Basel, Switzerland), 27(19), 6271. [Link]

  • Singh, S., & Singh, B. P. (2016). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. Journal of microbiological methods, 123, 1–5. [Link]

  • Spanu, V., & Fiori, P. L. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101273. [Link]

  • Martins, M., Dastidar, S. G., Fanning, S., & Amaral, L. (2011). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 5, 36–42. [Link]

  • Sjuts, H., Vargiu, A. V., Kwasny, S. M., Nguyen, S. T., Kim, H. S., Ding, X., ... & Nikaido, H. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences of the United States of America, 113(13), 3509–3514. [Link]

  • CLYTE research team. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. CLYTE.
  • ResearchGate. (n.d.). Types of efflux pump inhibitors and their sources.
  • Lin, H. T., & Chen, Y. C. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules (Basel, Switzerland), 25(19), 4381. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Estimated cytotoxic concentrations (CC 50 ) and selective indices (SI)...
  • ResearchGate. (n.d.). CC 50 (cell cytotoxicity 50), IC 50 (inhibitory concentration 50), and...

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituents on the Pyranopyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyranopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The fusion of pyran and pyridine rings creates the pyranopyridine core, a heterocyclic scaffold that has garnered significant attention in drug discovery. This bicyclic system serves as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity. Its structural rigidity, combined with the specific electronic properties endowed by the nitrogen and oxygen heteroatoms, allows for precise three-dimensional orientation of various substituents to interact with receptor sites. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pyranopyridine derivatives, comparing how different substituents modulate their activity across three key therapeutic areas: oncology, infectious diseases, and inflammation. We will dissect the causality behind substituent choices and their impact on biological outcomes, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Pyranopyridine derivatives have emerged as a versatile class of anticancer agents, primarily by inhibiting key signaling proteins involved in tumor growth and survival or by directly inducing programmed cell death (apoptosis).[1][2] The SAR exploration in this area is rich, revealing how subtle electronic and steric modifications can drastically alter potency and selectivity.

Structure-Activity Relationship for Kinase Inhibition

A prominent mechanism for pyranopyridine-based anticancer agents is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and proliferation.[1][3]

The SAR for this class of inhibitors reveals several key trends:

  • Aromatic Substituents: The nature and position of substituents on phenyl rings attached to the pyranopyridine core are critical. For instance, in a series of pyrano[3,2-c]pyridines, compounds with a 4-methoxyphenyl group (compound 8a ) and a 3,4,5-trimethoxyphenyl group (compound 8b ) demonstrated potent inhibitory activity against EGFR and VEGFR-2.[1][3] The electron-donating methoxy groups likely enhance binding affinity within the kinase domain.

  • Piperazine Moiety: The incorporation of a piperazine ring, often at the C6 or C8 position, can significantly enhance anticancer activity. The SAR analysis of piperazine-substituted pyranopyridines showed that the presence of electron-withdrawing substituents (e.g., -Cl, -F) in the ortho position of a terminal benzene ring amplified selective anticancer effects.[4] Conversely, meta-position substituents were found to reduce efficacy.[4] This highlights the importance of substituent position in dictating the orientation within the target's binding pocket.

  • Dual PI3K/mTOR Inhibition: The related pyridopyrimidine scaffold has been extensively studied for dual inhibition of PI3K and mTOR, crucial nodes in a signaling pathway that is frequently dysregulated in cancer.[5][6][7] SAR studies on these analogs show that morpholino groups are highly favorable, and substitutions on linked aryl sulfonamide moieties can fine-tune potency against both enzymes.[5][6]

Table 1: Comparative Anticancer Activity of Representative Pyranopyridine Derivatives

Compound IDCore StructureKey SubstituentsTarget(s)IC50 (µM)Cell LineReference
8a Pyrano[3,2-c]pyridine4-methoxyphenyl, cyano, aminoEGFR/VEGFR-2EGFR: 1.21; VEGFR-2: 2.65-[1][3]
8b Pyrano[3,2-c]pyridine3,4,5-trimethoxyphenyl, cyano, aminoGeneral Anticancer0.15 (vs. Erlotinib)MCF-7[1][3]
4-CP.P Pyrano[3,2-c]pyridine8-(4-chlorobenzyl)Apoptosis Induction60MCF-7[8]
DO11-46 Pyrano[3,4-c]pyridinePiperazine, 2-fluoro-5-nitro-phenylGeneral Anticancer0.8H1299 (Lung)[4]
DO11-48 Pyrano[3,4-c]pyridinePiperazine, 2-chloro-phenylGeneral Anticancer1.1H1299 (Lung)[4]
Structure-Activity Relationship for Apoptosis Induction

Beyond kinase inhibition, many pyranopyridine derivatives exert their anticancer effects by triggering apoptosis.[4][8] The ability to induce this cellular suicide program is highly dependent on the substituent pattern.

In a study on pyrano[3,2-c]pyridines evaluated against MCF-7 breast cancer cells, the compound 4-CP.P , featuring a 4-chlorobenzyl substituent, was the most potent apoptosis inducer with an IC50 of 60 µM.[8] The presence of the halogenated aromatic ring appears crucial for this activity, suggesting a specific hydrophobic and electronic interaction is required to initiate the apoptotic cascade. These compounds were shown to cause an increase in the sub-G1 cell population, a hallmark of apoptosis.[8] The mechanism often involves the intrinsic pathway, characterized by the exposure of phosphatidylserine on the outer cell membrane.[8]

Key Anticancer Signaling Pathways

The efficacy of pyranopyridine derivatives often stems from their ability to modulate complex signaling networks. The PI3K/mTOR pathway is a central regulator of cell growth and survival, and its dual inhibition is a validated therapeutic strategy.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibitor Pyranopyridine Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway by pyranopyridine analogs.

Antimicrobial Activity: A Focus on Efflux Pump Inhibition

In the fight against antimicrobial resistance, pyranopyridines have been identified as potent inhibitors of bacterial efflux pumps, particularly the Resistance-Nodulation-Division (RND) family pumps in Gram-negative bacteria.[9][10] These pumps actively expel antibiotics from the bacterial cell, rendering them ineffective. By inhibiting these pumps, pyranopyridines can restore the efficacy of existing antibiotics.

Detailed SAR of the MBX2319 Scaffold

An extensive SAR study was conducted on the pyranopyridine scaffold of MBX2319, an inhibitor of the AcrB efflux pump in E. coli.[9][11][12] The core was systematically modified at five distinct positions, creating a detailed "molecular activity map" that balances potency with desirable drug-like properties.[9][10]

  • Position 3 (Gem-dimethyl group): This position is critical for activity. Replacing the dimethyl group with smaller (e.g., hydrogen) or larger cyclic groups leads to a significant loss of efflux pump inhibitory activity. This suggests the dimethyl group provides an optimal steric fit within a hydrophobic pocket of the AcrB pump.

  • Position 5 (Cyano group): The cyano (-CN) group is essential for potency. Its replacement with other electron-withdrawing groups like amides or esters results in a dramatic decrease in activity. The strong dipole and hydrogen bond accepting capability of the nitrile are likely key to its function.

  • Position 8 (Morpholino group): This region is amenable to modification to improve physicochemical properties. While the morpholine ring itself provides a good balance of potency and solubility, other cyclic amines can be substituted here to fine-tune metabolic stability without sacrificing significant potency.

  • Position 6 (Phenethylthio group): The linker and the aromatic group in this position are highly modifiable. The length of the alkyl linker and the substitution pattern on the phenyl ring can be altered to enhance potency and metabolic stability. Several analogs with modifications at this position were found to be significantly more effective than the parent compound, MBX2319.[9][11][12]

Table 2: SAR Summary for the Pyranopyridine Efflux Pump Inhibitor Scaffold (Based on MBX2319)

PositionOriginal SubstituentModification ToleranceImpact of Modification
3 Gem-dimethylVery LowRemoval or replacement leads to significant loss of activity.
5 CyanoVery LowReplacement with other groups drastically reduces potency.
8 MorpholinoModerateCan be modified to improve solubility and metabolic stability.
6 (Linker) ThioHighCan be replaced with other linkers to modulate properties.
6 (Aromatic) PhenethylHighModifications can significantly improve potency and stability.
Experimental Workflow for Evaluating Efflux Pump Inhibitors

The primary method for evaluating the efficacy of an efflux pump inhibitor (EPI) is to measure its ability to potentiate the activity of a known antibiotic substrate. This is quantified by determining the fold-decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the EPI.

EPI_Workflow cluster_assays In Vitro Potentiation Assays start Start: Prepare Bacterial Inoculum (e.g., E. coli) plate_abx Plate 1: Determine Antibiotic MIC (Broth Microdilution) start->plate_abx plate_epi Plate 2: Determine Antibiotic MIC in presence of Pyranopyridine EPI start->plate_epi calc Calculate Fold-Reduction in MIC plate_abx->calc plate_epi->calc checkerboard Checkerboard Assay: 2D Gradient of Antibiotic and EPI mpc4 Identify MPC4: [EPI] causing ≥4-fold MIC reduction calc->mpc4 result Result: Potent EPI Identified mpc4->result Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates NFKB NF-κB Pathway TLR4->NFKB Activates iNOS iNOS MAPK->iNOS Upregulates COX2 COX-2 MAPK->COX2 Upregulates NFKB->iNOS NFKB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation Inhibitor Pyranopyridine Derivative Inhibitor->MAPK Inhibits Inhibitor->NFKB Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.

Experimental Protocols

For scientific integrity and reproducibility, the methodologies used to derive SAR data must be robust and well-defined.

General Synthesis: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing the pyranopyridine core is through a one-pot, three-component reaction. [13]

  • Reactants: An appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., dimedone or ethyl acetoacetate, 1 mmol) are used.

  • Catalyst & Solvent: The reactants are dissolved in a suitable solvent like ethanol (15 mL), and a catalytic amount of a base (e.g., piperidine or triethylamine) is added.

  • Reaction: The mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final pyranopyridine derivative.

Anticancer: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [8][14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment. [14]2. Compound Treatment: Cells are treated with serial dilutions of the pyranopyridine compounds for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. [14]3. MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration. [14]

Antimicrobial: Broth Microdilution for MIC Potentiation

This assay determines the concentration of an EPI required to lower the MIC of an antibiotic. [9]

  • Preparation: A 96-well plate is prepared with a two-dimensional checkerboard of concentrations. The antibiotic (e.g., levofloxacin) is serially diluted along the rows, and the pyranopyridine EPI is serially diluted along the columns.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., E. coli at ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC of the antibiotic is determined for each concentration of the EPI. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Analysis: The fold-reduction in the antibiotic MIC is calculated for each EPI concentration. The Minimum Potentiating Concentration 4-fold (MPC4) is the lowest concentration of the EPI that reduces the antibiotic MIC by at least fourfold. [9]

Conclusion

The pyranopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR data clearly demonstrate that the biological activity of these compounds can be precisely controlled and optimized through rational substituent modifications. For anticancer activity, substitutions that enhance binding in kinase domains or trigger apoptotic pathways are key. In the antimicrobial realm, maintaining the integrity of the core at positions 3 and 5 while modifying positions 6 and 8 is crucial for developing potent efflux pump inhibitors that also possess favorable pharmacokinetic properties. For anti-inflammatory applications, the focus lies on substituents that can effectively block mediators like COX-2 and iNOS. The continued exploration of the chemical space around the pyranopyridine core, guided by the structure-activity relationships outlined here, holds immense promise for the development of next-generation therapeutics.

References

  • Nguyen, S. T., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2024-2034. [Link]

  • Nguyen, S. T., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed. [Link]

  • Dovbyna, D., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Opperman, T. J., & Nguyen, S. T. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • Wang, X., et al. (2012). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 3(10), 835-840. [Link]

  • Hayakawa, M., et al. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3710-3723. [Link]

  • Ciraolo, E., et al. (2018). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Ahangar, N., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica, 65(3), 443-449. [Link]

  • El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6246. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 2197-2212. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Chemical structure of the investigated pyrano-pyridine derivatives. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. PubMed. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. [Link]

  • (PDF) Pyrazolopyranopyrimidines as a Class of Anti-Inflammatory Agents. ResearchGate. [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(29), 17748-17769. [Link]

  • Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. PubMed. [Link]

  • Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. PubMed. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

  • (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. MDPI. [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed. [Link]

  • (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS No. 405174-46-1) presents unique challenges for laboratory waste management.[1][2] The absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide, grounded in established principles of chemical safety and regulatory compliance, provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Our primary objective is to ensure the safety of laboratory personnel and the protection of the environment, adhering to the "cradle-to-grave" responsibility for hazardous waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Hazard Assessment: An Inferential Analysis

Lacking direct toxicological data for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, we must infer its potential hazards from its structural components: the pyranopyridine core and the exocyclic methylene group.

  • The Pyranopyridine Core: The fused pyridine and pyran ring system is common in biologically active molecules. Studies on various pyridine derivatives have demonstrated potential for cytotoxicity and toxicity to microorganisms.[4][5][6][7] A structurally related compound, 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, is classified as harmful if swallowed and a cause of serious eye irritation.[8] Therefore, it is prudent to assume that 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine may exhibit similar acute toxicity and irritant properties.

  • The Methylene Group: The exocyclic methylene group is a reactive functional group. While structurally different from dichloromethane (methylene chloride), the extensive and recently updated EPA regulations concerning methylene chloride highlight the significant health risks, including potential carcinogenicity, that can be associated with compounds containing methylene functionalities.[9][10][11][12][13] This structural feature suggests a potential for reactivity and warrants careful handling.

Based on this analysis, 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine should be treated as a hazardous chemical with potential acute toxicity, skin and eye irritation, and unknown long-term health effects.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is to prevent the release of the chemical into the environment and to ensure the safety of all personnel involved. Direct disposal via a certified hazardous waste management provider is the recommended and safest pathway.

Experimental Protocol: Waste Collection and Labeling

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves.[9] Given the potential for skin absorption, as seen with related pyridine compounds, consider double-gloving if handling larger quantities or for prolonged periods.[9][14]

  • Waste Segregation:

    • Pure Compound/Concentrated Solutions: Collect any waste containing 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine in a dedicated, sealable, and chemically compatible waste container.[14][15] A glass bottle with a screw cap is recommended. Do not mix this waste with other waste streams, especially incompatible materials like strong acids or strong oxidizing agents which could react with the pyridine nitrogen or the methylene group.[14][16]

    • Contaminated Labware: Disposable materials such as gloves, pipette tips, and paper towels that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag.[17] This is considered solid hazardous waste.

    • Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as aqueous hazardous waste.

  • Container Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must be fully completed and include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine"

    • The CAS Number: "405174-46-1"

    • An accurate estimation of the concentration and total volume/mass.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Management & Disposal Start Waste Generation (Pure Compound, Solutions, Contaminated Materials) PPE Don Appropriate PPE (Lab Coat, Goggles, Gloves) Start->PPE Segregate Segregate Waste Types PPE->Segregate LiquidWaste Liquid Waste Container (Glass, Screw Cap) Segregate->LiquidWaste Liquids SolidWaste Solid Waste Container (Sealed Bag/Drum) Segregate->SolidWaste Solids Label Label Container Correctly ('Hazardous Waste', Full Name, CAS, Hazards) LiquidWaste->Label SolidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange Arrange Pickup with Certified Waste Contractor Store->Arrange

Caption: Decision workflow for proper disposal of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine waste.

On-Site Treatment and Deactivation: A Word of Caution

While chemical degradation can render hazardous waste non-hazardous, these procedures should not be attempted for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine without expert consultation and rigorous safety assessments.[15][18] The degradation pathways for this specific molecule are not published.[19][20] Potential methods for related compounds, such as oxidation of the pyridine ring, could be unpredictable and may produce hazardous byproducts.

Therefore, on-site chemical treatment is NOT recommended for routine disposal. The most reliable and compliant method is collection and transfer to a facility equipped to handle such waste.[3][21]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Wear appropriate PPE, including respiratory protection if vapors are likely.

  • Containment: For liquid spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste following the protocol outlined above.[14]

Summary and Key Information

The following table summarizes the essential disposal information for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine.

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Waste (Toxic, Irritant)Inferred from pyridine derivatives and related structures.[8] Must be managed under EPA RCRA regulations.[22]
PPE Lab Coat, Safety Goggles, Nitrile GlovesStandard for handling hazardous chemicals.[9] Double-gloving recommended for extended handling.
Liquid Waste Container Tightly sealed, labeled glass bottlePrevents leakage and reaction. Glass is compatible with most organic compounds.[14][15]
Solid Waste Container Sealed, labeled, durable plastic bag or drumContains contaminated materials securely for disposal.[17][23]
Storage Segregated, in a designated Satellite Accumulation AreaPrevents reaction with incompatible materials and ensures proper containment.
Disposal Method Licensed Hazardous Waste ContractorEnsures "cradle-to-grave" management and compliance with federal and state regulations.[3][21]
Spill Cleanup Absorb with inert material, collect as hazardous wastePrevents environmental release and personnel exposure.[14]

By adhering to these procedures, you ensure that the disposal of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental Services. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). National Institutes of Health. [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). (n.d.). National Institutes of Health Office of Research Services. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. (2018). Acta Biochimica Polonica. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains. (2021). R Discovery. [Link]

  • Standard Operating Procedures for Pyridine. (n.d.). Washington State University. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]

  • Methylene Chloride Use. (n.d.). North Carolina State University Environmental Health and Safety. [Link]

  • EPA's Methylene Chloride Rule & Implications for Laboratories. (n.d.). Yale Environmental Health & Safety. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2014). National Institutes of Health. [Link]

  • Prepare for new rules for methylene chloride. (2024). University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet - Pyridine. (n.d.). Carl ROTH. [Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Degradation of a Fluoropyridinyl Drug in Capsule Formulation... (2007). PubMed, National Institutes of Health. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide, Third Edition. (2003). Reed College. [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2024). MDPI. [Link]

  • Laboratory waste. (2025). Karolinska Institutet. [Link]

  • Laboratory waste disposal. (n.d.). Freie Universität Berlin. [Link]

  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). (n.d.). Cheméo. [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2017). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, valued research partner. At our core, we are committed to not only supplying you with high-quality reagents but also ensuring you can utilize them with the utmost confidence and safety. This guide provides an in-depth look at the safe handling of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a member of the pyranopyridine class of compounds. While direct, comprehensive safety data for this specific molecule is limited, by understanding the hazards associated with its structural motifs—namely the pyridine ring and related pyranopyridine structures—we can establish a robust safety protocol. The guidance herein is built upon a foundation of established safety principles for similar chemical entities, ensuring a cautious and proactive approach to laboratory operations.

The pyranopyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as antiproliferative and antiviral agents.[1][2] This biological activity, however, necessitates a high degree of caution, as it suggests the compound can interact with biological systems, making exposure a primary concern.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on data from structurally related compounds, we can anticipate the following hazards for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5] Pyridine and its derivatives can cause symptoms ranging from headaches and dizziness to more severe outcomes like nausea and abdominal pain upon exposure.[6][7]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3][4][5]

  • Flammability: The presence of the pyridine ring suggests that this compound is a flammable liquid and vapor.[3][4][5] All work should be conducted away from potential ignition sources.[3][4][8]

  • Suspected Carcinogenicity: A safety data sheet for a related pyranopyridine compound lists it as a suspected carcinogen.[3] It is prudent to handle 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with the assumption of similar long-term health risks.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is your primary defense against chemical exposure. The following recommendations are based on a synthesis of safety data for pyridine and related heterocyclic compounds.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. Standard safety glasses do not provide a sufficient seal.

  • Face Shield: When handling larger quantities (typically >50 mL) or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[3][7]

The rationale here is to provide a complete barrier for the eyes and face, as many pyridine-based compounds can cause severe eye irritation upon contact.[3][4][5]

Hand Protection

Glove selection is critical and must be based on chemical compatibility. For pyridine and its derivatives, the following should be considered:

  • Recommended: Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for handling pyridine.[9] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Acceptable for Short-Duration Tasks: Nitrile or neoprene gloves may be suitable for tasks with minimal contact, but it is crucial to be aware of their shorter breakthrough times.[6] One source specifically advises against nitrile for pyridine, highlighting the importance of verifying compatibility.[9]

  • Double Gloving: For added protection, especially when handling neat compound or concentrated solutions, wearing two pairs of compatible gloves is a prudent measure.

Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[3]

Body Protection
  • Laboratory Coat: A fully buttoned, flame-resistant lab coat is the minimum requirement to protect against splashes and spills.

  • Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

All handling of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine should be performed within a certified chemical fume hood to minimize inhalation of vapors.[9] If there is a potential for exposure levels to exceed occupational exposure limits, or in the case of a spill, a respirator may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including medical clearance, fit-testing, and training.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Prudent Handling Practices
  • Designated Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Ventilation: Ensure the fume hood is functioning correctly before commencing any work.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[3][4][8] Use explosion-proof equipment where necessary.[3]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring flammable liquids.[3][4][8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3][4][8]

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Contain: For small spills, absorb the material with a non-combustible absorbent such as vermiculite, sand, or earth.[10]

  • Collect: Using non-sparking tools, collect the absorbed material into a sealable, appropriately labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Segregation: Collect all waste containing 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Summary of Personal Protective Equipment

Handling ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale (<10 mL) Solution Handling Chemical Splash GogglesDouble Nitrile or Neoprene GlovesLab CoatChemical Fume Hood
Large-Scale (>50 mL) or Neat Compound Handling Chemical Splash Goggles and Face ShieldButyl Rubber or PVA Gloves (Double Gloving Recommended)Lab Coat and Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles and Face ShieldButyl Rubber or PVA GlovesChemical-Resistant Suit or ApronAir-Purifying Respirator with appropriate cartridge (if necessary and trained)

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine start Start: Assess Task small_scale Small-Scale (<10 mL) Solution Handling? start->small_scale large_scale Large-Scale (>50 mL) or Neat Compound? small_scale->large_scale No ppe_small Standard PPE: - Chemical Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - Fume Hood small_scale->ppe_small Yes spill_risk Significant Spill Risk? large_scale->spill_risk No ppe_large Enhanced PPE: - Goggles & Face Shield - Butyl Rubber/PVA Gloves - Lab Coat & Apron - Fume Hood large_scale->ppe_large Yes spill_risk->ppe_small No ppe_spill Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator (if needed) spill_risk->ppe_spill Yes

Caption: A decision-making workflow for selecting appropriate PPE.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Carl ROTH. Pyridine - Safety Data Sheet.
  • MATERIAL SAFETY DATA SHEET.
  • Washington State University - Pyridine Safe Operating Procedure.
  • CDH Fine Chemical. Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SAFETY DATA SHEET. (2009, October 2).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PubMed Central.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). ResearchGate.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.